4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol
Description
Properties
IUPAC Name |
4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O/c13-11-6-15-16-7-9(5-14-12(11)16)8-1-3-10(17)4-2-8/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHIAJWNXVJSAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=C(C=N3)Br)N=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680661 | |
| Record name | 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945376-95-4 | |
| Record name | 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJZ4WL9NUS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol" CAS number
An In-Depth Technical Guide to 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol: A Privileged Scaffold in Kinase Inhibition
Executive Summary: The pyrazolo[1,5-a]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged" scaffold for its ability to interact with a multitude of biological targets, particularly protein kinases.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, this compound. We will delve into its fundamental properties, a robust synthetic strategy, its proposed mechanism of action as a kinase inhibitor, and detailed, field-proven protocols for its evaluation in a drug discovery context. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecule in their research endeavors.
Core Compound Identification and Significance
This compound is a heterocyclic organic compound featuring the fused pyrazolo[1,5-a]pyrimidine ring system. The strategic placement of a bromine atom at the 3-position offers a versatile handle for further chemical modification via cross-coupling reactions, while the phenol group at the 6-position provides a key hydrogen bond donor/acceptor site for target engagement.
Table 1: Compound Identification and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 945376-95-4 | [4][5][6][7] |
| Molecular Formula | C₁₂H₈BrN₃O | [4][5][6] |
| Molecular Weight | 290.12 g/mol | [4][5][7] |
| Appearance | Solid | [6] |
| Purity | Typically ≥97% |[4][7] |
The significance of this scaffold lies in its proven success in developing potent and selective kinase inhibitors.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][8] Marketed drugs such as Larotrectinib and Entrectinib, which are used to treat NTRK fusion-positive cancers, feature the pyrazolo[1,5-a]pyrimidine core, underscoring its therapeutic relevance.[2]
Synthesis and Characterization Workflow
The synthesis of pyrazolo[1,5-a]pyrimidines generally involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. The following section outlines a logical and efficient synthetic pathway for the title compound, followed by a standard characterization workflow.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available reagents. The core logic is to first construct the pyrazolo[1,5-a]pyrimidin-6-ol intermediate and then introduce the phenyl group via a Suzuki coupling reaction. A subsequent bromination step yields the final product.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Rationale: This protocol employs a classic cyclocondensation reaction. Acetic acid serves as both the solvent and an acid catalyst to promote the initial condensation and subsequent intramolecular cyclization, which is a common and robust method for forming the pyrazolo[1,5-a]pyrimidine core.[3] The final bromination with NBS is a selective method for halogenating electron-rich heterocyclic systems.
Step-by-Step Methodology:
-
Scaffold Formation:
-
To a solution of 3-Amino-4-bromopyrazole (1.0 eq) in glacial acetic acid (10 vol), add ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 118°C) and monitor by TLC or LC-MS for the consumption of starting materials (typically 4-6 hours).
-
Upon completion, cool the mixture to room temperature. A precipitate should form.
-
Pour the mixture into ice-water (20 vol) and stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol to remove residual acetic acid.
-
Dry the solid, 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-ol), under vacuum.
-
-
Bromination:
-
Dissolve the intermediate from the previous step (1.0 eq) in N,N-Dimethylformamide (DMF, 15 vol).
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor by LC-MS.
-
Once the reaction is complete, quench by slowly adding to a stirred solution of aqueous sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Analytical Characterization Workflow
To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques is employed. This workflow provides a self-validating system, where each technique corroborates the others.
Caption: Standard workflow for analytical characterization.
Proposed Mechanism of Action: Protein Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established ATP-competitive kinase inhibitor.[1][9][10] These compounds mimic the adenine portion of ATP, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. This action blocks downstream signaling cascades that are often hyperactive in cancer cells, leading to reduced proliferation and survival.
Rationale: The planar, nitrogen-rich pyrazolo[1,5-a]pyrimidine core is adept at forming hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a critical interaction for potent inhibition. The substituents at various positions then explore other pockets within the active site to confer potency and selectivity. For example, derivatives of this scaffold have shown high selectivity for PI3Kδ, CDKs, and Trk kinases.[1][9][10]
Caption: Inhibition of a representative PI3K/AKT signaling pathway.
Key Experimental Protocols for Drug Development
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Expertise & Trustworthiness: This protocol describes a luminescent-based assay to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The ADP-Glo™ system is a robust, high-throughput method that measures ADP produced during the kinase reaction. The inclusion of "no enzyme" and "no inhibitor" controls is critical for data validation and normalization.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate.
-
Kinase Reaction:
-
Add 2.5 µL of kinase solution (e.g., PI3Kδ, in appropriate kinase buffer) to each well.
-
Add 2.5 µL of the compound dilutions. Include wells with DMSO only (0% inhibition control) and wells with a known potent inhibitor (100% inhibition control).
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of an ATP/substrate mixture.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol: Cell-Based Antiproliferative Assay (MTT)
Expertise & Trustworthiness: This protocol assesses the compound's ability to inhibit the growth of cancer cell lines. The MTT assay measures the metabolic activity of viable cells, which is a proxy for cell number. A dose-response curve is generated to calculate the GI₅₀ (concentration for 50% growth inhibition).
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., a panel of human tumor cell lines) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle (DMSO) controls.
-
Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the GI₅₀ value.
-
References
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound [cymitquimica.com]
- 7. This compound - CAS:945376-95-4 - Sunway Pharm Ltd [3wpharm.com]
- 8. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol spectral data (NMR, MS, IR)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol
Introduction
This compound is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyrimidine core. This scaffold is of significant interest in medicinal chemistry and drug development due to its versatile biological activities.[1] Accurate structural elucidation and confirmation are paramount for any research and development involving such novel compounds. Spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, are fundamental tools for this purpose.
This technical guide provides a detailed analysis of the expected spectral data for this compound. While direct experimental spectra for this specific molecule are not publicly available, this guide synthesizes data from foundational studies on the pyrazolo[1,5-a]pyrimidine ring system and general spectroscopic principles to present a robust, predictive characterization.[2][3][4] The methodologies and interpretations described herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of related small molecules.
Chemical Structure and Analysis Overview
To facilitate a clear and unambiguous interpretation of the spectral data, the chemical structure of this compound is presented below with a systematic numbering scheme for the core heterocyclic rings and the attached phenol group.
Structure for Analysis:
Caption: Numbered structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, it serves to confirm the molecular weight and provides evidence of its elemental composition through isotopic patterns.
Experimental Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Operate the ESI source in positive ion mode. The capillary voltage is typically set between 3.5 and 4.5 kV.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.
Predicted Data and Interpretation
The molecular formula is C₁₂H₈BrN₃O. The key feature in the mass spectrum will be the molecular ion peak cluster ([M+H]⁺) which will exhibit a characteristic isotopic pattern due to the presence of a bromine atom. Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in abundance and differ by two mass units.
-
Molecular Ion Peak: Expect to see two major peaks of almost equal intensity.
-
[M+H]⁺ corresponding to the ⁷⁹Br isotope: C₁₂H₉⁷⁹BrN₃O⁺ at m/z ≈ 290.00.
-
[M+H]⁺ corresponding to the ⁸¹Br isotope: C₁₂H₉⁸¹BrN₃O⁺ at m/z ≈ 292.00.
-
-
Trustworthiness: The observation of this characteristic 1:1 ratio for the A and A+2 peaks is a definitive confirmation of the presence of a single bromine atom in the molecule.[5] High-resolution mass spectrometry (HRMS) would further confirm the elemental composition by providing a highly accurate mass measurement.
| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Interpretation |
| [M+H]⁺ | ~290.00 | ~292.00 | Molecular ion, confirms molecular weight. |
| [M-Br+H]⁺ | ~211.07 | ~211.07 | Fragment ion from the loss of a bromine atom. |
| [M-C₇H₅O+H]⁺ | ~184.95 | ~186.95 | Fragment ion from cleavage of the phenol ring. |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be collected and subtracted from the sample spectrum.
Predicted Data and Interpretation
The IR spectrum will show characteristic absorption bands corresponding to the O-H group of the phenol, the aromatic C-H bonds of both rings, and the C=N and C=C bonds within the heterocyclic system.
| Wavenumber (cm⁻¹) | Predicted Intensity | Vibration Type | Functional Group Assignment |
| ~3400 - 3200 | Broad, Medium | O-H stretch | Phenolic hydroxyl group.[6] |
| ~3100 - 3000 | Medium to Weak | C-H stretch | Aromatic C-H on pyrazolopyrimidine and phenol rings.[6] |
| ~1620 - 1580 | Strong | C=N and C=C stretch | Pyrazolo[1,5-a]pyrimidine ring system. |
| ~1590 - 1450 | Medium to Strong | C=C stretch | Aromatic rings.[7] |
| ~1250 - 1180 | Strong | C-O stretch | Phenolic C-O bond. |
| ~850 - 810 | Strong | C-H out-of-plane bend | Para-substituted benzene ring. |
| ~600 - 500 | Medium | C-Br stretch | Carbon-Bromine bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling constants, and integration, a complete structural assignment can be made.
Experimental Protocol (¹H and ¹³C NMR)
Caption: General workflow for NMR data acquisition.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it will solubilize the compound and allow for the observation of the exchangeable phenolic -OH proton.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.
Predicted ¹H NMR Data and Interpretation (in DMSO-d₆)
The analysis of the parent pyrazolo[1,5-a]pyrimidine system provides a strong basis for predicting the chemical shifts of the heterocyclic protons.[3][4]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| OH | ~9.5 - 10.5 | broad singlet | 1H | N/A | Phenolic proton, chemical shift is concentration-dependent and it is exchangeable with D₂O. |
| H7 | ~9.0 - 9.2 | doublet | 1H | J(H7-H5) ≈ 2.5 Hz | H7 is deshielded by the adjacent N4 and the fused pyrazole ring. It shows coupling to H5.[3] |
| H2 | ~8.4 - 8.6 | singlet | 1H | N/A | H2 is on the electron-deficient pyrazole ring. It is expected to be a singlet as adjacent positions are substituted. |
| H5 | ~7.8 - 8.0 | doublet | 1H | J(H5-H7) ≈ 2.5 Hz | H5 is deshielded by N4. It shows coupling to H7.[3] |
| H2'/H6' | ~7.6 - 7.8 | doublet | 2H | J(H2'-H3') ≈ 8.5 Hz | Protons on the phenol ring ortho to the pyrazolopyrimidine substituent. They form one half of an AA'BB' system. |
| H3'/H5' | ~6.9 - 7.1 | doublet | 2H | J(H3'-H2') ≈ 8.5 Hz | Protons on the phenol ring ortho to the hydroxyl group. They are shielded by the electron-donating -OH group. |
Predicted ¹³C NMR Data and Interpretation (in DMSO-d₆)
The carbon signals can be assigned based on established data for the pyrazolo[1,5-a]pyrimidine core and standard substituent effects.[2][3]
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C7 | ~152 - 154 | Carbon adjacent to N4 and N8, highly deshielded. |
| C5 | ~148 - 150 | Carbon adjacent to N4, deshielded. |
| C4' (Phenol) | ~158 - 160 | Carbon bearing the electron-donating -OH group. |
| C3a | ~145 - 147 | Bridgehead carbon, part of the aromatic system. |
| C2 | ~140 - 142 | Carbon on the pyrazole ring. |
| C6 | ~135 - 137 | Carbon bearing the phenol substituent. |
| C2'/C6' (Phenol) | ~128 - 130 | Carbons ortho to the pyrazolopyrimidine substituent. |
| C1' (Phenol) | ~122 - 124 | Carbon attached to the pyrazolopyrimidine ring. |
| C3'/C5' (Phenol) | ~115 - 117 | Carbons ortho to the -OH group, shielded by its electron-donating effect. |
| C3 | ~95 - 98 | Carbon bearing the bromine atom. Bromine's inductive effect is offset by resonance, leading to a relatively upfield shift.[3] |
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in integrating the data from all techniques to build a self-validating case for the chemical structure.
-
MS confirms the molecular weight (290.12 g/mol ) and the presence of one bromine atom via the M and M+2 isotopic pattern.[8]
-
IR confirms the presence of key functional groups: the phenolic O-H, aromatic C-H, C=N/C=C systems, and the C-Br bond.
-
¹H NMR confirms the number and connectivity of all protons. The distinct patterns for the pyrazolopyrimidine core (H2, H5, H7) and the para-substituted phenol ring (an AA'BB' system) are expected to be clearly visible. The integration (1:1:1:2:2:1) would match the 8 protons in the molecule.
-
¹³C NMR confirms the carbon skeleton, showing the expected 12 distinct carbon signals (barring any accidental equivalence). The chemical shifts will align with the electronic environment of each carbon.
Together, these techniques provide a comprehensive and unambiguous confirmation of the structure of this compound.
Conclusion
This guide outlines the expected MS, IR, and NMR spectral data for this compound. By leveraging foundational spectroscopic studies of the pyrazolo[1,5-a]pyrimidine scaffold and established principles of spectral interpretation, a detailed and scientifically rigorous characterization has been presented. These predicted data and methodologies provide a valuable reference for scientists working on the synthesis and analysis of this compound and its derivatives, ensuring high standards of scientific integrity and trustworthiness in their research.
References
- 1. Discovery of Pyrazolo[1, 5-a]pyrimidine-Based Selective HDAC6 Inhibitors with Broad-Spectrum Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioinfopublication.org [bioinfopublication.org]
- 8. chemuniverse.com [chemuniverse.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure known for its diverse biological activities, including protein kinase inhibition.[1][2][3] This guide details a plausible and robust synthetic pathway, outlines step-by-step experimental protocols, and discusses the analytical techniques required for the thorough characterization of the target molecule. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic heterocycle that has garnered substantial attention in the scientific community due to its wide-ranging pharmacological properties.[1][2] These compounds are recognized as potent inhibitors of various protein kinases, making them attractive candidates for the development of targeted therapies, particularly in oncology.[1][3] The structural versatility of the pyrazolo[1,5-a]pyrimidine system allows for extensive functionalization at multiple positions, enabling the fine-tuning of its biological activity and physicochemical properties.[2] The introduction of a bromine atom at the 3-position and a phenol moiety at the 6-position, as in the case of this compound, provides strategic handles for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of bioactive molecules.[2]
This guide will provide a detailed exploration of a logical synthetic route to this compound, commencing with commercially available starting materials. We will delve into the mechanistic underpinnings of each synthetic step and provide comprehensive protocols for both the synthesis and the subsequent characterization of the final compound.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The core pyrazolo[1,5-a]pyrimidine ring system can be constructed through the well-established condensation reaction of a 5-aminopyrazole with a β-dicarbonyl compound.[2] The bromine atom can then be introduced via electrophilic bromination of the formed pyrazolo[1,5-a]pyrimidine intermediate.
Figure 1: Retrosynthetic analysis of this compound.
The proposed forward synthesis, therefore, involves three key stages:
-
Synthesis of the β-Dicarbonyl Intermediate: Claisen condensation of 4-hydroxyacetophenone with ethyl acetate to yield 1-(4-hydroxyphenyl)-1,3-butanedione.
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core: Cyclocondensation of 1-(4-hydroxyphenyl)-1,3-butanedione with 3-amino-1H-pyrazole to afford 4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenol.
-
Electrophilic Bromination: Regioselective bromination of the pyrazolo[1,5-a]pyrimidine core at the 3-position to yield the final product.
Experimental Protocols
Synthesis of 1-(4-Hydroxyphenyl)-1,3-butanedione (Intermediate A)
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. In this step, 4-hydroxyacetophenone reacts with ethyl acetate to form the desired β-dicarbonyl compound.
Protocol:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 4-hydroxyacetophenone.
-
To this mixture, add ethyl acetate dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the base and precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 1-(4-hydroxyphenyl)-1,3-butanedione.
Synthesis of 4-(Pyrazolo[1,5-a]pyrimidin-6-yl)phenol (Intermediate B)
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a classic and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.[2] The reaction typically proceeds under acidic conditions.
Protocol:
-
In a round-bottom flask, dissolve 1-(4-hydroxyphenyl)-1,3-butanedione (Intermediate A) and 3-amino-1H-pyrazole in glacial acetic acid.
-
Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Pour the mixture into ice-water to facilitate further precipitation.
-
Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenol.
Synthesis of this compound (Target Compound)
Electrophilic halogenation of the pyrazolo[1,5-a]pyrimidine ring system is a common method for introducing a halogen atom. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this purpose.
Protocol:
-
Dissolve 4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenol (Intermediate B) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for a few hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show distinct signals for the aromatic protons of the phenol and pyrimidine rings, as well as a characteristic singlet for the proton at the 2-position of the pyrazole ring. The phenolic hydroxyl proton will likely appear as a broad singlet. |
| ¹³C NMR | The spectrum should display the expected number of carbon signals corresponding to the aromatic and heterocyclic rings. The carbon atom attached to the bromine will be shifted downfield. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol, C-H aromatic stretches, C=N and C=C stretches of the heterocyclic rings, and the C-Br stretch are expected. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₈BrN₃O, MW: 290.12 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound. |
Physicochemical Properties
| Property | Method | Expected Result |
| Melting Point | Capillary melting point apparatus | A sharp melting point is indicative of high purity. |
| Purity | HPLC or LC-MS | A single major peak with an area >95% is desirable. |
Mechanistic Insights
Figure 2: Simplified reaction mechanism for the synthesis.
The formation of the pyrazolo[1,5-a]pyrimidine ring proceeds via an initial Michael addition of the exocyclic amino group of 3-amino-1H-pyrazole to the β-carbon of the enone system of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic heterocyclic core. The electrophilic bromination occurs preferentially at the electron-rich 3-position of the pyrazolo[1,5-a]pyrimidine ring.
Conclusion
This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. The described protocols are based on established organic chemistry principles and provide a solid foundation for researchers to synthesize this valuable compound. The detailed characterization methods ensure the confirmation of the product's identity and purity. The strategic placement of the bromo and phenol functionalities makes this molecule an important building block for the synthesis of more complex and potentially bioactive derivatives, further underscoring its significance in the field of medicinal chemistry.
References
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Pyrazolo[1,5-a]pyrimidine Heterocycle
The pyrazolo[1,5-a]pyrimidine core, a fused bicyclic N-heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry.[1] This prominence is not accidental; its rigid, planar structure provides a robust framework for chemical modifications, allowing for the fine-tuning of steric, electronic, and lipophilic properties.[1] The synthetic accessibility of this core, primarily through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, has further fueled its exploration.[2][3] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics against a wide array of human diseases.[2] This guide provides a comprehensive overview of the key biological activities of these derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.
Anticancer Activity: Targeting the Engines of Malignancy
The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] Pyrazolo[1,5-a]pyrimidine derivatives have proven to be particularly adept at inhibiting various protein kinases, acting as ATP-competitive or allosteric inhibitors.[2][4]
Mechanism of Action: Kinase Inhibition
A significant body of research has focused on the development of pyrazolo[1,5-a]pyrimidines as inhibitors of several key kinase families implicated in cancer progression:
-
Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[5] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDK1, CDK2, and CDK9.[5] By blocking the ATP-binding site of these kinases, these compounds inhibit the phosphorylation of key substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest and apoptosis.[5]
-
Tropomyosin Receptor Kinases (Trks): Trk kinases (TrkA, TrkB, and TrkC) are involved in neuronal development and survival, but chromosomal rearrangements leading to NTRK gene fusions can drive the growth of various solid tumors.[6] Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, such as larotrectinib and entrectinib, have been approved for clinical use.[6] These inhibitors are designed to fit into the ATP-binding pocket of the Trk kinases, blocking downstream signaling pathways such as the MAPK and PI3K/AKT pathways that are critical for cancer cell proliferation and survival.[6]
-
Other Kinases: The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of inhibitors for a range of other kinases, including B-Raf, MEK, EGFR, and PI3K, which are key components of oncogenic signaling pathways.[2][4][7]
Signaling pathway of kinase inhibition.
Structure-Activity Relationship (SAR)
The anticancer activity of pyrazolo[1,5-a]pyrimidines is highly dependent on the nature and position of substituents on the heterocyclic core.
-
Position 2 and 7: Substitutions at these positions are often crucial for potent kinase inhibition. For instance, in a series of CDK inhibitors, a substituted aniline at the 2-position and various aryl groups at the 7-position were found to be important for activity.
-
Position 3: The introduction of a cyano or carboxamide group at the 3-position can significantly influence the biological activity.
-
Position 5: Modifications at this position can impact selectivity and pharmacokinetic properties. For example, in Trk inhibitors, a 2,5-difluorophenyl-substituted pyrrolidine at the fifth position enhanced inhibitory activity.[6]
| Compound Ref. | Target Kinase | IC50 (µM) | Target Cell Line | GI% | Reference |
| 6t | CDK2 | 0.09 | - | - | [8] |
| 6s | TRKA | 0.45 | - | - | [8] |
| 14a | - | 0.002 | HCT116 | - | [9] |
| 4k (BS-194) | CDK2 | 0.003 | - | - | [5] |
| Compound 8 | TrkA | 0.0017 | - | - | [6] |
| Compound 9 | TrkA | 0.0017 | - | - | [6] |
| 6n | - | - | 56 cell lines | 43.9 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability.[1][10] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Pyrazolo[1,5-a]pyrimidine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
MTT assay workflow for cytotoxicity.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a contributing factor to numerous diseases. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: COX Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective COX-2 inhibitors.[9][11]
| Compound Ref. | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4c | COX-1 / COX-2 | 9.835 / 4.597 | 2.14 | [9] |
| 5b | COX-1 / COX-2 | 4.909 / 3.289 | 1.49 | [9] |
| 10f | COX-2 | - | Potent and Selective | [11] |
Antimicrobial Activity: A New Front in the Fight Against Microbes
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazolo[1,5-a]pyrimidines have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[3][10]
Mechanism of Action
While the exact mechanisms of antimicrobial action for all pyrazolo[1,5-a]pyrimidine derivatives are not fully elucidated, some studies have pointed towards the inhibition of essential bacterial enzymes. For example, some derivatives have shown inhibitory activity against MurA, an enzyme involved in the early stages of peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[12]
| Compound Ref. | Target Organism | MIC (µg/mL) | Reference |
| 8b | Gram-positive & Gram-negative bacteria | Active | [3] |
| 10e | Gram-positive & Gram-negative bacteria | Active | [3] |
| 10i | Gram-positive & Gram-negative bacteria | Active | [3] |
| 10n | Gram-positive & Gram-negative bacteria | Active | [3] |
| 4c | Escherichia coli | 1.95 | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] The broth microdilution method is a common technique for determining the MIC.[7]
Objective: To determine the MIC of pyrazolo[1,5-a]pyrimidine derivatives against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Pyrazolo[1,5-a]pyrimidine compounds
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
Spectrophotometer or plate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.
Central Nervous System (CNS) Activity: Modulating Neuronal Function
Certain pyrazolo[1,5-a]pyrimidine derivatives have shown significant activity in the central nervous system, particularly as anxiolytic and sedative agents.[14] Marketed drugs like zaleplon and indiplon belong to this class of compounds.[14]
Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism of action for the CNS effects of many pyrazolo[1,5-a]pyrimidines is their interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[11][15] The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[15] These compounds bind to the benzodiazepine site on the GABA-A receptor, acting as positive allosteric modulators.[16] This enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in a calming or sedative effect. Some derivatives have shown selectivity for specific GABA-A receptor subtypes, which could lead to improved therapeutic profiles with fewer side effects.[11][17]
Mechanism of GABA-A receptor modulation.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding compounds with a diverse and potent range of biological activities. The continued exploration of this privileged core, driven by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the development of next-generation therapeutics. Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as the exploration of new therapeutic applications for this versatile and powerful heterocyclic system.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. protocols.io [protocols.io]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 9. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Synthesis and pharmacological evaluation of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as potential GABAA-R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Kinase Inhibitors in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Heterocycle
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry, particularly in the development of targeted therapies.[1] Its structural resemblance to the purine ring of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases, making it a "privileged scaffold" in kinase inhibitor design.[1] Dysregulation of protein kinase signaling is a hallmark of many diseases, most notably cancer, driving the intensive investigation and development of small molecule inhibitors.[1][2] This guide provides a comprehensive technical overview of known inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, detailing their synthesis, structure-activity relationships (SAR), biological evaluation, and clinical significance.
The journey of pyrazolo[1,5-a]pyrimidines in drug discovery has led to several clinically approved drugs and a multitude of candidates in various stages of development.[1] This guide will delve into the nuances of this scaffold's application in targeting key kinase families, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), Janus Kinases (JAKs), Bruton's Tyrosine Kinase (BTK), and Phosphoinositide 3-Kinase δ (PI3Kδ).
Synthetic Strategies: Building the Core
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is matched by the variety of synthetic routes developed for its construction and derivatization. These methods allow for the introduction of diverse substituents at various positions, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
General Synthetic Workflow
The fundamental approach to synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its equivalent.[3]
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Experimental Protocols
This method provides a rapid and efficient route to a variety of substituted pyrazolo[1,5-a]pyrimidinones.
Step 1: Formation of 5-Aminopyrazole Intermediate
-
To a solution of a β-ketonitrile (1.0 mmol) in methanol, add hydrazine (1.2 mmol).
-
Heat the mixture to 150°C under microwave irradiation for 5 minutes.
Step 2: Cyclocondensation
-
To the reaction mixture from Step 1, add the corresponding β-ketoester (1.0 mmol) and acetic acid (2.0 mmol).
-
Heat the reaction at 150°C under microwave irradiation for an additional 2 hours.
-
After cooling, the product is isolated, typically by filtration and washing, to yield the target pyrazolo[1,5-a]pyrimidinone.
This protocol allows for the direct introduction of a halogen at the 3-position, a common handle for further functionalization.
-
In a suitable solvent such as water, combine the 5-aminopyrazole (1.0 mmol), an enaminone or chalcone (1.1 mmol), and a sodium halide (NaX, where X = Cl, Br, or I; 1.5 mmol).[3]
-
Add potassium persulfate (K₂S₂O₈) (2.0 mmol) as an oxidizing agent.[3]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The product is then isolated by extraction and purified by column chromatography.
Inhibitors of Cyclin-Dependent Kinases (CDKs)
CDKs are crucial regulators of the cell cycle, and their aberrant activity is a common feature in cancer.[4][5] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the development of potent and selective CDK inhibitors.[6][7][8]
Structure-Activity Relationship (SAR) of CDK Inhibitors
The SAR of pyrazolo[1,5-a]pyrimidine-based CDK inhibitors has been extensively studied, revealing key structural features for potent inhibition.
-
Hinge-Binding Motif: The nitrogen atoms at positions 1 and 6 of the pyrazolo[1,5-a]pyrimidine core are critical for forming hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of ATP.
-
Substituents at C5 and C7: Bulky and hydrophobic groups at the C5 and C7 positions often enhance potency by occupying hydrophobic pockets in the ATP-binding site.
-
Solvent-Exposed Region: Modifications in the solvent-exposed region can be tailored to improve selectivity and pharmacokinetic properties. For instance, the introduction of polar groups can enhance solubility.
One notable example is the compound BS-194 (4k) , a potent inhibitor of CDK1, CDK2, and CDK9.[4][5] It demonstrates how strategic substitutions on the pyrazolo[1,5-a]pyrimidine core can lead to potent and selective compounds with in vivo efficacy.[4][5]
Biological Evaluation of CDK Inhibitors
This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant CDK2/Cyclin A2 enzyme
-
CDK substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor at various concentrations or DMSO as a vehicle control.
-
Add 2 µL of diluted CDK2/Cyclin A2 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the CDK substrate peptide and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Inhibitors of Tropomyosin Receptor Kinases (Trks)
Trk kinases are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, act as oncogenic drivers in a variety of cancers.[9] The pyrazolo[1,5-a]pyrimidine scaffold is central to the success of several approved Trk inhibitors.[9]
Clinically Approved Trk Inhibitors
| Inhibitor | Approval Status | Key Features |
| Larotrectinib | Approved | First-in-class, highly selective Trk inhibitor.[9] |
| Entrectinib | Approved | Dual Trk and ROS1 inhibitor.[9] |
| Repotrectinib | Approved | Next-generation Trk/ROS1/ALK inhibitor designed to overcome resistance.[9] |
Structure-Activity Relationship (SAR) of Trk Inhibitors
The development of potent and selective Trk inhibitors has been guided by key SAR insights.
-
Core Scaffold: The pyrazolo[1,5-a]pyrimidine core provides the essential hinge-binding interactions.
-
C3-Position: The introduction of a picolinamide moiety at the C3 position has been shown to significantly enhance TrkA inhibitory activity.[9]
-
C5-Position: Substitution with groups like a 2,5-difluorophenyl-substituted pyrrolidine at the C5 position further boosts potency.[9]
-
Macrocyclization: The development of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives, such as Repotrectinib, has been a successful strategy to overcome resistance mutations observed with first-generation inhibitors.
Caption: Inhibition of the Trk signaling pathway.
Biological Evaluation of Trk Inhibitors
This assay provides a direct measure of the inhibitor's ability to block Trk activation within a cellular context.
Materials:
-
A cancer cell line expressing a Trk fusion protein (e.g., KM-12 cells with TPM3-NTRK1)
-
Complete cell culture medium
-
Test inhibitor
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-TrkA (Tyr490), anti-total-TrkA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed the Trk fusion-positive cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitor for 2-4 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the anti-phospho-TrkA primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-TrkA antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of Trk autophosphorylation.
Inhibitors of Janus Kinases (JAKs)
The JAK family of tyrosine kinases plays a critical role in cytokine signaling, and their dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases.[10] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop selective JAK2 inhibitors.[10]
Structure-Activity Relationship (SAR) of JAK Inhibitors
The design of selective JAK inhibitors based on the pyrazolo[1,5-a]pyrimidine core has focused on exploiting subtle differences in the ATP-binding sites of the JAK isoforms.
-
2-Amino Substitution: A 2-amino group on the pyrazolo[1,5-a]pyrimidine ring is a key feature for potent JAK2 inhibition.[10]
-
Substituents on the 2-Amino Group: The nature of the substituent on the 2-amino group significantly influences both potency and selectivity. Structure-based design has been instrumental in optimizing these interactions.[10]
Biological Evaluation of JAK Inhibitors
This is a classic method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Recombinant JAK2 enzyme
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na₃VO₄, 1.2 mM DTT)
-
[γ-³²P]ATP
-
Test inhibitor
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, test inhibitor, and recombinant JAK2 enzyme. Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stopping the Reaction and Detection: Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.
Inhibitors of Bruton's Tyrosine Kinase (BTK)
BTK is a key component of the B-cell receptor signaling pathway, making it a critical target in B-cell malignancies and autoimmune diseases. The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of both covalent and non-covalent BTK inhibitors.[3]
Structure-Activity Relationship (SAR) of BTK Inhibitors
The development of pyrazolo[1,5-a]pyrimidine-based BTK inhibitors has yielded important SAR insights.
-
Covalent Inhibition: For irreversible inhibitors, a reactive group (e.g., an acrylamide moiety) is typically appended to the scaffold to form a covalent bond with a cysteine residue (Cys481) in the BTK active site.
-
Non-covalent Interactions: For reversible inhibitors, optimizing non-covalent interactions within the ATP-binding pocket is crucial for achieving high potency and selectivity.
-
Dual BTK/PI3Kδ Inhibition: The structural similarities between the ATP-binding sites of BTK and PI3Kδ have been exploited to design dual inhibitors based on the pyrazolopyrimidine scaffold.[11]
Biological Evaluation of BTK Inhibitors
This assay measures the phosphorylation of BTK at Tyr223 in the SH3 domain, a marker of BTK activation in cells.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium
-
Test inhibitor
-
Anti-IgM antibody (for stimulation)
-
Lysis buffer
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Pre-incubate the Ramos cells with the test inhibitor at various concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with anti-IgM antibody for 5-10 minutes to induce BTK autophosphorylation.
-
Cell Lysis and Western Blotting: Lyse the cells and perform a Western blot as described in Protocol 4, using anti-phospho-BTK (Tyr223) and anti-total-BTK antibodies.
-
Data Analysis: Quantify the inhibition of BTK autophosphorylation to determine the cellular IC₅₀ of the inhibitor.
Inhibitors of Phosphoinositide 3-Kinase δ (PI3Kδ)
PI3Kδ is a lipid kinase predominantly expressed in hematopoietic cells and plays a key role in B-cell signaling. Selective PI3Kδ inhibitors are effective in treating certain B-cell malignancies. The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop potent and selective PI3Kδ inhibitors.[11]
Structure-Activity Relationship (SAR) of PI3Kδ Inhibitors
The design of selective pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors has focused on exploiting features of the PI3Kδ active site.
-
C5-Position: The introduction of specific substituents at the C5 position can enhance potency and selectivity for the δ isoform over other PI3K isoforms.
-
Morpholine Moiety: A morpholine group is often incorporated into PI3K inhibitor scaffolds to interact with the affinity pocket and improve solubility and pharmacokinetic properties.
Biological Evaluation of PI3Kδ Inhibitors
This assay measures the production of ADP during the phosphorylation of a lipid substrate.
Materials:
-
Recombinant PI3Kδ (p110δ/p85α) enzyme
-
Lipid substrate (e.g., PIP2:PS)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/mL BSA)
-
Test inhibitor
-
ADP-Glo™ Kinase Assay Kit
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 0.5 µL of the test inhibitor.
-
Add 4 µL of a mixture of the PI3Kδ enzyme and lipid substrate.
-
Initiate the reaction by adding 0.5 µL of ATP.
-
Incubate at room temperature for 60 minutes.
-
Signal Detection and Data Analysis: Follow the procedure outlined in Protocol 3 for the ADP-Glo™ assay to measure ADP production and determine IC₅₀ values.
Clinical Landscape and Future Directions
The clinical success of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors like Larotrectinib, Entrectinib, and Repotrectinib has firmly established the therapeutic value of this scaffold.[9] These drugs have demonstrated impressive and durable responses in patients with TRK fusion-positive cancers, leading to tumor-agnostic approvals.
While the clinical development of pyrazolo[1,5-a]pyrimidine-based inhibitors for other kinase targets such as CDKs, JAKs, and BTK is ongoing, the preclinical data is highly promising. Challenges remain, including overcoming acquired resistance, improving selectivity to minimize off-target effects, and optimizing pharmacokinetic profiles.
Future research will likely focus on:
-
The design of next-generation inhibitors that can overcome known resistance mutations.
-
The development of highly selective inhibitors for specific kinase isoforms to improve safety profiles.
-
The exploration of dual-target inhibitors to achieve synergistic effects or combat resistance.[11]
-
The application of novel synthetic methodologies to expand the chemical space of pyrazolo[1,5-a]pyrimidine derivatives.[1][2]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a remarkably versatile and productive core for the discovery of potent and selective kinase inhibitors. Its ability to mimic ATP and the ease with which it can be chemically modified have made it a mainstay in modern drug discovery. The clinical success of Trk inhibitors based on this scaffold provides a strong validation of its therapeutic potential. As our understanding of kinase biology and the mechanisms of drug resistance deepens, the pyrazolo[1,5-a]pyrimidine scaffold is poised to remain a critical tool in the development of the next generation of targeted therapies.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Development of BTK Inhibitors: A Five-Year Update | MDPI [mdpi.com]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Item - Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - Deakin University - Figshare [dro.deakin.edu.au]
- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol in Common Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol, a heterocyclic compound of interest in contemporary drug discovery and development.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for determining and understanding its solubility profile.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that significantly influences a drug candidate's lifecycle, from early-stage discovery and lead optimization to formulation and in vivo performance.[2][3] Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of promising compounds.[2] The subject of this guide, this compound, belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which are actively investigated as kinase inhibitors and for other therapeutic applications.[1] Understanding the solubility of this specific derivative is paramount for its advancement as a potential therapeutic agent.
Compound Profile:
| Property | Value | Source |
| Chemical Name | This compound | [4][5][6][7] |
| CAS Number | 945376-95-4 | [4][5][6][7] |
| Molecular Formula | C₁₂H₈BrN₃O | [4][5][6] |
| Molecular Weight | 290.12 g/mol | [5][6] |
| Appearance | Solid | [4] |
The structure of this compound, featuring a fused heterocyclic ring system, a phenolic hydroxyl group, and a bromine substituent, suggests a complex interplay of factors governing its solubility.[1] The pyrazolo[1,5-a]pyrimidine core provides a rigid scaffold, while the phenol moiety can act as both a hydrogen bond donor and acceptor.[8] The bromine atom adds to the molecule's lipophilicity.
Theoretical Framework: Principles of Solubility
The solubility of a solid compound in a liquid solvent is the maximum concentration of the solute that can dissolve in the solvent at a given temperature and pressure to form a saturated solution in equilibrium with the undissolved solid.[9] For pharmaceutical compounds, two types of solubility are of particular interest: thermodynamic and kinetic solubility.[2][10]
-
Thermodynamic Solubility refers to the equilibrium solubility of a compound, where the dissolved and undissolved forms are in a stable state.[2][10] It is a critical parameter for understanding the long-term stability of a formulation.[11]
-
Kinetic Solubility is the concentration at which a compound, initially dissolved in a solvent (often DMSO), precipitates when added to an aqueous medium.[2] This is a high-throughput screening method often used in early drug discovery to identify compounds with potential solubility liabilities.[2]
The solubility of this compound will be dictated by the balance between the energy required to break the crystal lattice of the solid and the energy released upon solvation of the molecules. This is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[10][11] The following protocol is a self-validating system designed to ensure accuracy and reproducibility.
Materials and Equipment
-
This compound (purity ≥98%)
-
A range of common laboratory solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Isopropyl Alcohol, Acetone, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO))
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Figure 1: Experimental workflow for thermodynamic solubility determination using the shake-flask method.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a precise volume of each test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal incubation period.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for initial settling of the solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid overestimation of solubility.[9] Adsorption of the compound to the filter should be evaluated and minimized by using appropriate filter materials (e.g., PTFE or PVDF).[9]
-
-
Quantification:
-
Prepare a series of dilutions of the clear filtrate.
-
Analyze the diluted samples using a validated HPLC-UV method. The analytical method should be specific for this compound and demonstrate linearity, accuracy, and precision.
-
Quantify the concentration of the dissolved compound by comparing the peak area to a standard curve prepared from known concentrations of the compound.
-
Anticipated Solubility Profile and Interpretation
While experimental data for this compound is not publicly available, we can predict a likely solubility profile based on its structure and the properties of common solvents. The following table presents a hypothetical but scientifically reasoned dataset.
Table 1: Hypothetical Thermodynamic Solubility of this compound at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility (mg/mL) | Solubility Class | Rationale |
| Water | 80.1 | < 0.1 | Practically Insoluble | The large, relatively nonpolar heterocyclic core and the bromo-substituent likely dominate over the polar phenol group, leading to poor aqueous solubility. |
| PBS (pH 7.4) | ~80 | < 0.1 | Practically Insoluble | The phenol group (pKa ~10) will be predominantly in its neutral form at physiological pH, resulting in solubility similar to that in pure water. |
| Methanol | 32.7 | 1 - 5 | Sparingly Soluble | The alcohol can engage in hydrogen bonding with the phenol and pyrimidine nitrogens, and its alkyl group can interact with the nonpolar regions of the molecule. |
| Ethanol | 24.5 | 0.5 - 2 | Slightly Soluble | Similar to methanol, but the larger alkyl chain makes it slightly less polar, potentially reducing its solvating power for the polar functional groups. |
| Acetone | 20.7 | 5 - 10 | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor for the phenolic proton. Its overall polarity is well-suited to solvate the molecule. |
| Acetonitrile | 37.5 | 2 - 8 | Soluble | Another polar aprotic solvent capable of dipole-dipole interactions and hydrogen bond acceptance. |
| Dichloromethane | 9.1 | 0.1 - 0.5 | Very Slightly Soluble | A nonpolar solvent that will have limited ability to solvate the polar functional groups of the molecule. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 | Freely Soluble | A highly polar aprotic solvent with strong hydrogen bond accepting capabilities, making it an excellent solvent for many drug-like molecules. |
Interpretation of Expected Results:
The anticipated solubility trend follows the "like dissolves like" principle. The compound is expected to be poorly soluble in highly polar, protic solvents like water and in nonpolar solvents like dichloromethane. Its solubility is predicted to be higher in polar aprotic solvents (DMSO, Acetone, Acetonitrile) and polar protic solvents with significant nonpolar character (Methanol, Ethanol). The ability of a solvent to act as a hydrogen bond acceptor is crucial for solvating the phenolic hydroxyl group.
The following logical diagram illustrates the factors influencing the solubility of the target compound.
Figure 2: Key molecular and solvent properties governing the solubility of this compound.
Conclusion and Future Directions
This guide has outlined the theoretical and practical considerations for determining the solubility of this compound. A robust, self-validating protocol based on the gold-standard shake-flask method has been detailed. While no experimental data is currently published, a predictive analysis based on the compound's structure suggests poor aqueous solubility and better solubility in polar aprotic and alcoholic solvents.
For drug development professionals, obtaining precise experimental data using the described methodology is a critical next step. This data will be instrumental in guiding formulation strategies, such as the use of co-solvents, pH adjustment, or advanced formulation technologies like amorphous solid dispersions, to enhance the bioavailability of this promising compound. Further studies could also explore the impact of temperature and the solid-state properties (e.g., polymorphism) on solubility.[9]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. rheolution.com [rheolution.com]
- 4. This compound [cymitquimica.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 4-(3-BROMOPYRAZOLO(1,5-A)PYRIMIDIN-6-YL)PHENOL [drugfuture.com]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Stability and Storage of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, frequently utilized as a building block in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] Ensuring the chemical integrity of this molecule is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Drawing upon an analysis of its structural components and established principles of chemical stability, this document outlines potential degradation pathways and offers a detailed protocol for conducting forced degradation studies to ascertain its stability profile under various stress conditions.
Introduction: The Significance of Chemical Stability in Drug Discovery
The journey of a small molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges, with chemical stability being a critical determinant of success. Instability can lead to a loss of potency, the formation of potentially toxic degradants, and unreliable structure-activity relationship (SAR) data. This compound, with its fused heterocyclic core, phenolic moiety, and halogen substituent, presents a unique stability profile that warrants careful consideration. This guide is designed to provide the researcher with the foundational knowledge and practical tools to ensure the integrity of this valuable research compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈BrN₃O | [3][4] |
| Molecular Weight | 290.12 g/mol | [4] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3][4] |
| CAS Number | 945376-95-4 | [4] |
Analysis of Structural Features and Potential Degradation Pathways
The stability of this compound is intrinsically linked to its constituent functional groups: the phenolic ring, the brominated pyrazole, and the fused pyrimidine ring.
Caption: Key structural features and their associated potential degradation pathways.
The Phenolic Moiety: A Target for Oxidation
Phenolic compounds are well-known for their susceptibility to oxidation, a process that can be initiated by atmospheric oxygen, light, metal ion contaminants, and high pH conditions.[5][6] The electron-rich nature of the phenol ring makes it prone to forming phenoxy radicals, which can then participate in a cascade of reactions leading to colored quinone-type structures and polymeric byproducts.[7] The stability of phenolic compounds is often pH-dependent, with increased degradation observed at higher pH levels due to the formation of the more easily oxidized phenoxide anion.[5][8]
The Aryl Bromide: Potential for Dehalogenation
The carbon-bromine bond on the pyrazole ring is another potential site of instability. Aryl bromides can undergo reductive dehalogenation under certain conditions, such as in the presence of reducing agents or catalysts like palladium on carbon.[3][4] While generally stable under typical storage conditions, this pathway should be considered, especially if the compound is used in reactions involving reducing agents.
The Pyrazolo[1,5-a]pyrimidine Core: A Stable Scaffold
The fused pyrazolo[1,5-a]pyrimidine ring system is a common and generally stable scaffold in medicinal chemistry, valued for its rigid conformation and ability to participate in various biological interactions.[9][10] Aromatic heterocyclic systems like this exhibit considerable thermodynamic stability.[11] However, under harsh acidic or basic conditions, hydrolysis of the pyrimidine ring could potentially occur, although this is less likely under standard laboratory handling and storage.[12]
Recommended Storage and Handling
Based on the analysis of its chemical structure and general best practices for small molecules, the following storage and handling conditions are recommended to maximize the shelf-life of this compound.
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C. For short-term storage, 2-8°C is acceptable. | Reduces the rate of potential oxidative and hydrolytic degradation. Some suppliers suggest room temperature for sealed, dry containers.[13] However, colder temperatures provide a greater margin of safety. |
| Light | Store in a light-proof container (e.g., amber vial). | Protects the phenolic moiety from photolytic degradation.[14][15] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, thereby reducing the risk of phenol oxidation. |
| Moisture | Keep the container tightly sealed in a dry environment. | Prevents hydrolysis and potential moisture-mediated degradation. |
| pH (in solution) | For solutions, use buffered systems, preferably at a slightly acidic to neutral pH (pH 5-7). Avoid strongly basic conditions. | The phenoxide ion, formed at high pH, is more susceptible to oxidation.[5] |
Handling: When handling the solid, use in a well-ventilated area or a fume hood. For preparing solutions, use high-purity solvents and degas them if necessary to remove dissolved oxygen.
Experimental Protocol: Forced Degradation Study
To definitively establish the stability profile of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[16][17] The following protocol outlines a systematic approach to such a study, in line with ICH guidelines.[18]
Caption: Workflow for a forced degradation study.
Materials and Equipment
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV/DAD detector
-
LC-MS system for mass identification
-
Photostability chamber (ICH Q1B compliant)
-
Oven for thermal stress studies
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature. (Note: Degradation may be rapid).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark. Also, test the solid compound under the same conditions.
-
Photolytic Degradation: Expose an aliquot of the stock solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.
-
-
Time Points and Sampling: Withdraw samples from each stress condition at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). The frequency of sampling may need to be adjusted based on the observed rate of degradation. For base hydrolysis, shorter time points may be necessary. Neutralize the acid and base samples before analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The method should be capable of separating the parent compound from all significant degradation products. A gradient elution with a mobile phase of acetonitrile and water (with a modifier like formic acid) is typically used.
-
Data Analysis and Interpretation:
-
Calculate the percentage of degradation of the parent compound at each time point.
-
Identify the major degradation products by their retention times and UV spectra.
-
Use LC-MS to determine the mass of the degradation products to help elucidate their structures.
-
For unknown major degradants, isolation and structural characterization by techniques like NMR may be necessary.
-
Conclusion
While this compound possesses a generally stable heterocyclic core, its phenolic and aryl bromide functionalities present potential liabilities, primarily through oxidation and photodegradation. Adherence to stringent storage conditions—cold, dark, dry, and inert—is crucial for preserving its chemical integrity. For researchers utilizing this compound in sensitive applications, particularly in drug development where impurities can have significant consequences, conducting in-house stability studies as outlined in this guide is strongly recommended. A thorough understanding of a compound's stability is not merely a matter of good laboratory practice; it is a cornerstone of robust and reliable scientific research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ias.ac.in [ias.ac.in]
- 13. mdpi.com [mdpi.com]
- 14. Photochemical degradation and mineralization of phenol: a comparative study [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Testing | SGS Malaysia [sgs.com]
- 18. resolvemass.ca [resolvemass.ca]
Unlocking New Therapeutic Frontiers: A Technical Guide to Pyrazolo[1,5-a]pyrimidine Compounds and Their Targets
Introduction: The Versatility of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into numerous clinically successful and promising therapeutic agents.[1][2] Its rigid, planar structure and specific arrangement of nitrogen atoms allow for diverse interactions with a wide array of biological targets, making it a cornerstone for the development of novel inhibitors.[1] This guide provides an in-depth exploration of the key therapeutic targets of pyrazolo[1,5-a]pyrimidine compounds, delving into the mechanistic rationale behind their activity, outlining established validation protocols, and offering insights for researchers and drug development professionals in the field. The structural diversity achievable through various synthetic strategies, including cyclization, condensation, and multi-component reactions, allows for fine-tuning of the pharmacological properties of these compounds.[1][3]
Dominant Arena: Protein Kinase Inhibition
The most significant therapeutic application of pyrazolo[1,5-a]pyrimidines lies in their ability to inhibit protein kinases, key regulators of cellular signaling that are frequently dysregulated in diseases like cancer.[1][3] These compounds have been successfully developed as both ATP-competitive and allosteric inhibitors, showcasing their adaptability in targeting the kinase domain.[1][3]
Tropomyosin Receptor Kinases (Trks): A Success Story in Oncology
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are transmembrane receptor tyrosine kinases that have emerged as critical targets in solid tumors characterized by NTRK gene fusions.[4] The pyrazolo[1,5-a]pyrimidine scaffold is a prominent feature in two of the three marketed drugs for NTRK fusion cancers, underscoring its clinical importance.[4][5]
-
Mechanism of Action: Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors typically function as ATP-competitive inhibitors. The core scaffold forms crucial hydrogen bond interactions with the hinge region of the kinase domain, specifically with the Met592 residue, which is essential for binding affinity.[4] Substitutions at various positions on the pyrazolo[1,5-a]pyrimidine ring are strategically employed to enhance potency, selectivity, and pharmacokinetic properties. For instance, the addition of a morpholine group can improve selectivity by minimizing off-target effects.[4]
-
Key Compounds and Clinical Significance:
-
Larotrectinib and Entrectinib: First-generation Trk inhibitors that received clinical approval and feature the pyrazolo[1,5-a]pyrimidine nucleus.[4]
-
Repotrectinib and Selitrectinib: Second-generation inhibitors developed to overcome resistance mutations that can limit the effectiveness of earlier drugs.[4][5]
-
The development of these potent Trk inhibitors highlights the power of structure-activity relationship (SAR) studies in optimizing the pyrazolo[1,5-a]pyrimidine core for specific kinase targets.[4]
Signaling Pathway: TRK Inhibition by Pyrazolo[1,5-a]pyrimidines
Caption: Competitive inhibition of TRK receptor by pyrazolo[1,5-a]pyrimidine compounds.
Cyclin-Dependent Kinases (CDKs): Targeting Cell Cycle Progression
CDKs are essential for regulating the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of several CDKs, including CDK2 and CDK9.[6][7]
-
CDK9 and Transcriptional Regulation: CDK9 plays a crucial role in regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II.[6] Inhibition of CDK9 can lead to a reduction in the levels of short-lived anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis in cancer cells.[6]
-
Dual CDK2/TRKA Inhibition: Some pyrazolo[1,5-a]pyrimidine derivatives have been developed as dual inhibitors of CDK2 and TRKA.[7] This dual-targeting approach offers the potential for enhanced anticancer efficacy and a reduced risk of drug resistance by simultaneously blocking two critical cancer-related pathways.[7]
Other Notable Kinase Targets
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to a broad range of other kinases implicated in cancer and inflammatory diseases:
-
EGFR, B-Raf, and MEK: These kinases are key components of the MAPK signaling pathway, which is frequently mutated in cancers like non-small cell lung cancer (NSCLC) and melanoma.[1][3]
-
Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective Pim-1 inhibitors.[8]
-
Phosphoinositide 3-Kinase (PI3K) δ: The PI3Kδ isoform is a key player in inflammatory and autoimmune diseases. A series of pyrazolo[1,5-a]pyrimidine derivatives have been designed as selective PI3Kδ inhibitors with potential applications in respiratory diseases like asthma and COPD.[9]
Beyond Kinases: Expanding the Target Landscape
While kinase inhibition is a major focus, the therapeutic potential of pyrazolo[1,5-a]pyrimidines is not limited to this target class.
Phosphodiesterases (PDEs): Modulating Second Messenger Signaling
PDEs are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various physiological processes.
-
PDE5 Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives, specifically pyrazolopyrimidinones, have been developed as potent and selective inhibitors of PDE5.[10][11] This is the same mechanism of action as sildenafil, used for the treatment of erectile dysfunction.
-
PDE2 Inhibition: The pyrazolopyrimidinone scaffold has also been explored for the development of potent and selective PDE2 inhibitors.[12]
Other Emerging Targets
-
B-cell lymphoma 6 (BCL6): Pyrazolo[1,5-a]pyrimidine derivatives have been identified as binders of BCL6, a transcriptional repressor implicated in lymphoma.[13]
-
Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6): This ion channel has been identified as a target for pyrazolo[1,5-a]pyrimidine antagonists in the context of gastric cancer.[14]
Quantitative Data Summary
| Compound Class | Target | IC50 / Potency | Therapeutic Area |
| Picolinamide-substituted PP derivatives | TrkA | 1.7 nM (enzymatic) | Cancer |
| Compounds 23 and 24 | TRKA (KM12 cells) | 0.1 nM and 0.2 nM | Cancer |
| Indol-4-yl-pyrazolo[1,5-a]pyrimidine (CPL302253) | PI3Kδ | 2.8 nM | Asthma/COPD |
| Pyrazolopyrimidinone derivatives | PDE5 | Nanomolar range | Erectile Dysfunction |
| Pyrazolo[1,5-a]pyrimidine derivatives | Pim-1/Flt-3 | Submicromolar | Cancer |
Experimental Protocols: A Guide to Target Validation
The following protocols outline standard methodologies for validating the interaction of pyrazolo[1,5-a]pyrimidine compounds with their primary targets.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for TrkA)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazolo[1,5-a]pyrimidine compound against a specific kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human TrkA kinase
-
Biotinylated peptide substrate
-
ATP
-
Test compound (pyrazolo[1,5-a]pyrimidine derivative)
-
Kinase assay buffer
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
384-well microplate
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the Eu-labeled antibody and SA-APC detection reagents.
-
Incubate in the dark to allow for antibody-substrate binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol 2: Cellular Phosphorylation Assay (e.g., for Pim-1)
Objective: To assess the ability of a pyrazolo[1,5-a]pyrimidine compound to inhibit the phosphorylation of a downstream substrate in a cellular context.
Methodology:
-
Reagents and Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line with high Pim-1 expression)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Antibodies: anti-phospho-BAD (a Pim-1 substrate), anti-total-BAD, anti-GAPDH (loading control)
-
Western blotting reagents and equipment
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-BAD, total-BAD, and GAPDH.
-
Wash the membrane and incubate with appropriate secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-BAD and total-BAD.
-
Normalize the phospho-BAD signal to the total-BAD signal and the loading control.
-
Determine the concentration of the compound that causes a 50% reduction in substrate phosphorylation.
-
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a highly validated and clinically relevant starting point for the development of targeted therapeutics. While its success in kinase inhibition is well-established, challenges such as acquired resistance, off-target effects, and toxicity remain.[1][3] Future research will likely focus on:
-
Optimizing Selectivity: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target toxicities.
-
Overcoming Resistance: Developing compounds that are active against known resistance mutations.
-
Exploring New Target Space: Expanding the application of the pyrazolo[1,5-a]pyrimidine scaffold to novel and challenging therapeutic targets beyond the kinase family.
By leveraging the extensive knowledge base surrounding this versatile core, researchers and drug developers are well-positioned to continue delivering innovative and effective medicines for a range of human diseases.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity agents as potential agents for treatment of erectile dysfunction [flore.unifi.it]
- 11. Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US10981916B2 - Substituted pyrazolopyrimidinone compounds as PDE2 inhibitors - Google Patents [patents.google.com]
- 13. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazolo[1,5-a]pyrimidine TRPC6 Antagonists for the Treatment of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This bicyclic scaffold, composed of a fused pyrazole and pyrimidine ring, serves as a crucial pharmacophore in a variety of therapeutic agents.[1][2] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. This guide provides a comprehensive overview of the medicinal chemistry of pyrazolo[1,5-a]pyrimidines, delving into their synthesis, structure-activity relationships (SAR), and applications across various disease areas, with a particular focus on their role as kinase inhibitors in oncology.
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is a nitrogen-rich bicyclic aromatic system that has emerged as a "privileged scaffold" in drug discovery. Its structural rigidity, coupled with the presence of multiple hydrogen bond donors and acceptors, allows for high-affinity interactions with a wide range of biological targets.[3] The historical development of pyrazolo[1,5-a]pyrimidines in medicinal chemistry dates back several decades, with early investigations revealing a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] However, it was their identification as potent enzyme inhibitors, particularly protein kinase inhibitors, in the 1980s and 1990s that solidified their importance in modern drug development.[1]
The therapeutic success of pyrazolo[1,5-a]pyrimidine-based drugs, such as the Tropomyosin receptor kinase (Trk) inhibitors Larotrectinib and Repotrectinib, has further fueled research into this versatile scaffold.[4][5] These approved drugs highlight the potential of this core structure to yield highly potent and selective therapeutic agents.[4][5]
Synthetic Strategies: Building the Core
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is a well-established area of synthetic organic chemistry, with several efficient and versatile methods available. The most common strategies involve the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic species.[1][2]
Cyclization and Condensation Reactions
The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the reaction between 5-aminopyrazoles and β-dicarbonyl compounds or their synthetic equivalents.[1] This approach allows for the introduction of a wide variety of substituents on the pyrimidine ring, making it highly amenable for SAR studies.
General Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine via Condensation
-
Reactant Preparation: Dissolve 1 equivalent of the desired 5-aminopyrazole in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of β-Dicarbonyl Compound: Add 1.1 equivalents of the β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) to the reaction mixture.
-
Catalysis (Optional): For less reactive substrates, a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base can be added.
-
Reaction Conditions: Heat the mixture to reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Multicomponent Reactions
Three-component reactions have emerged as a powerful tool for the rapid and efficient synthesis of diverse pyrazolo[1,5-a]pyrimidine libraries.[1] These one-pot reactions often involve the combination of an aminopyrazole, an aldehyde, and an active methylene compound, allowing for the simultaneous introduction of multiple points of diversity.[1]
Advanced Synthetic Methodologies
Modern synthetic chemistry has introduced several innovative approaches to pyrazolo[1,5-a]pyrimidine synthesis, including:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[1]
-
Palladium-catalyzed cross-coupling reactions: These methods, such as Suzuki and Buchwald-Hartwig couplings, are invaluable for the late-stage functionalization of the pyrazolo[1,5-a]pyrimidine core, enabling the introduction of complex aryl and amino substituents.[6]
-
Click Chemistry: This versatile and efficient reaction has also been employed to introduce diverse functionalities.[6]
Below is a diagram illustrating the general synthetic workflow for pyrazolo[1,5-a]pyrimidines.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: A Detailed Synthetic Route for 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] This document provides a comprehensive guide for the synthesis of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol, a key intermediate for the development of novel pharmaceuticals. We present a detailed, two-step synthetic strategy, beginning with the construction of the pyrazolo[1,5-a]pyrimidine core via a cyclocondensation reaction, followed by a regioselective bromination. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and expert insights to ensure successful synthesis and validation.
Introduction and Synthetic Strategy
The pyrazolo[1,5-a]pyrimidine nucleus is a versatile scaffold that allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.[3] The target molecule, this compound, incorporates a reactive bromide at the 3-position, ideal for further functionalization via cross-coupling reactions, and a phenol group at the 6-position, a common feature in kinase inhibitors for hydrogen bonding interactions within ATP-binding sites.
Our retrosynthetic approach is designed for efficiency and modularity. The synthesis begins with the formation of the core heterocyclic structure, followed by late-stage functionalization.
Overall Synthetic Workflow:
Caption: Retrosynthetic analysis for the target compound.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Step 1: Synthesis of 4-(Pyrazolo[1,5-a]pyrimidin-6-yl)phenol (Intermediate 1)
This foundational step involves the construction of the pyrazolo[1,5-a]pyrimidine core through a cyclocondensation reaction. The most common and efficient method is the reaction of a 3-aminopyrazole with a β-dicarbonyl compound or a synthetic equivalent, such as a chalcone or enaminone.[1][4] The reaction proceeds via nucleophilic attack of the aminopyrazole onto the carbonyl carbons, followed by intramolecular cyclization and dehydration to form the fused pyrimidine ring.[1]
Reaction Scheme: (A visual representation of 3-Aminopyrazole reacting with 3-(4-hydroxyphenyl)-3-oxopropanal to yield 4-(Pyrazolo[1,5-a]pyrimidin-6-yl)phenol and water)
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Eq. |
| 3-Amino-1H-pyrazole | 83.09 | 10.0 | 0.831 g | 1.0 |
| 3-(4-Hydroxyphenyl)-3-oxopropanal | 164.16 | 10.0 | 1.64 g | 1.0 |
| Glacial Acetic Acid | 60.05 | - | 25 mL | - |
| Ethanol (for recrystallization) | 46.07 | - | As needed | - |
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-1H-pyrazole (0.831 g, 10.0 mmol) and 3-(4-hydroxyphenyl)-3-oxopropanal (1.64 g, 10.0 mmol).
-
Add glacial acetic acid (25 mL) to the flask. The acetic acid serves as both the solvent and an acid catalyst for the condensation.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
After completion, allow the mixture to cool to room temperature. A precipitate should form.
-
Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring.
-
Collect the resulting solid by vacuum filtration, washing thoroughly with cold water (3 x 20 mL) to remove residual acetic acid.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from hot ethanol to yield 4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenol as a pale yellow solid.
Expected Yield: 70-85%.
Characterization (Literature): Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step 2: Synthesis of this compound (Final Product)
This step introduces the bromine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine core via an electrophilic aromatic substitution. The pyrazole ring is electron-rich and susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is an effective and easy-to-handle brominating agent for this transformation. The reaction is typically regioselective for the C3 position.
Reaction Scheme: (A visual representation of 4-(Pyrazolo[1,5-a]pyrimidin-6-yl)phenol reacting with NBS to yield this compound and succinimide)
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Eq. |
| 4-(Pyrazolo[1,5-a]pyrimidin-6-yl)phenol | 211.22 | 5.0 | 1.06 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 5.5 | 0.98 g | 1.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL | - |
Protocol:
-
In a 50 mL round-bottom flask, dissolve 4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenol (1.06 g, 5.0 mmol) in N,N-dimethylformamide (DMF, 20 mL) at room temperature.
-
Add N-Bromosuccinimide (0.98 g, 5.5 mmol) portion-wise to the stirred solution over 10 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by pouring the mixture into 150 mL of cold water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with water (3 x 25 mL) and then with a small amount of cold isopropanol to remove impurities.[5]
-
Dry the product under vacuum to afford this compound as an off-white to light brown solid.[5] Further purification can be achieved by column chromatography on silica gel if necessary.
Expected Yield: 85-95%.[5]
Characterization: The final product should be characterized by:
-
¹H NMR: To confirm the regiochemistry of bromination and the overall structure.
-
LC-MS: To confirm the molecular weight (C₁₂H₈BrN₃O, M.W. = 290.12 g/mol ).[6][7]
-
HPLC: To determine the purity of the final compound.
Safety and Handling
-
Glacial Acetic Acid: Corrosive. Handle in a fume hood and wear appropriate gloves and eye protection.
-
N-Bromosuccinimide (NBS): Lachrymator and irritant. Avoid inhalation and contact with skin.
-
N,N-Dimethylformamide (DMF): Can be absorbed through the skin. Use with appropriate gloves.
-
All reactions should be performed in a well-ventilated laboratory fume hood.
Concluding Remarks
This application note provides a reliable and well-documented synthetic route for producing this compound. The two-step process, involving a robust cyclocondensation followed by a selective bromination, is efficient and scalable. The resulting compound serves as a valuable building block for creating diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives for drug discovery and medicinal chemistry applications, particularly in the field of kinase inhibitor development.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. calpaclab.com [calpaclab.com]
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyrimidines
An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromopyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry.[1] Its rigid, planar structure and versatile substitution points make it a cornerstone for designing targeted therapeutics.[2] Derivatives of this scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators in cellular signaling pathways often dysregulated in diseases like cancer.[3][4] The development of potent and selective kinase inhibitors targeting EGFR, B-Raf, MEK, and Trk has established pyrazolo[1,5-a]pyrimidines as a key pharmacophore in oncology and beyond.[4][5]
Functionalization of the pyrazolo[1,5-a]pyrimidine core is critical for tuning its pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for creating carbon-carbon bonds, particularly for installing aryl and heteroaryl moieties.[6] This guide provides a detailed examination of the Suzuki coupling of 3-bromopyrazolo[1,5-a]pyrimidines, offering mechanistic insights, optimized protocols, and practical advice to facilitate the synthesis of diverse compound libraries for drug discovery and development.
The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a complex but well-understood process revolving around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] The reaction forges a new C-C bond by coupling an organic halide (the 3-bromopyrazolo[1,5-a]pyrimidine) with an organoboron reagent (typically a boronic acid or ester).[8] The catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, stabilized by ligands (L), inserting into the carbon-bromine bond of the 3-bromopyrazolo[1,5-a]pyrimidine. This step forms a square-planar Pd(II) complex.[10] The electron-deficient nature of the pyrimidine ring generally facilitates this step.[7]
-
Transmetalation : A base activates the organoboron species, forming a boronate complex. This complex then transfers its organic group (R') to the palladium center, displacing the halide and forming a new Pd(II) intermediate. This is often the rate-determining step of the cycle.[9][11]
-
Reductive Elimination : The two organic groups on the palladium center—the pyrazolopyrimidine and the R' group—couple and are expelled from the coordination sphere. This step forms the desired 3-substituted pyrazolo[1,5-a]pyrimidine product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Optimizing the Reaction: A Scientist's Perspective
Achieving high yields and purity in the Suzuki coupling of 3-bromopyrazolo[1,5-a]pyrimidines requires careful selection of the catalyst, ligand, base, and solvent. The electron-deficient nature of the substrate makes it susceptible to side reactions, such as debromination, if conditions are not finely tuned.[12]
Catalyst and Ligand Selection: The Key to Success
For challenging heteroaromatic substrates like 3-bromopyrazolo[1,5-a]pyrimidines, standard catalysts such as Pd(PPh₃)₄ may prove insufficient.[13] Modern palladium precatalysts, particularly palladacycles like the Buchwald G2, G3, or G4 precatalysts, offer superior activity and stability.[12]
-
The Precatalyst : Second-generation (G2) and third-generation (G3) Buchwald precatalysts are often preferred. For instance, XPhos Pd G2 is a highly effective precatalyst that rapidly generates the active monoligated Pd(0) species necessary for efficient oxidative addition.[6]
-
The Ligand : The choice of ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos , are crucial.[13][14] These ligands promote the formation of the catalytically active L-Pd(0) species, accelerate the rate-limiting oxidative addition and reductive elimination steps, and sterically hinder the formation of inactive palladium species.[15] Using a combination of a precatalyst and additional free ligand can be essential to prevent catalyst decomposition and the competing debromination side reaction.[6][12]
The Role of Base and Solvent
-
Base : An appropriate base is required to facilitate the transmetalation step by forming the more nucleophilic boronate species.[8] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[16][17] The choice of base can influence reaction rates and the prevalence of side reactions.
-
Solvent System : The reaction is typically performed in a mixture of an organic solvent and water.[8] Anhydrous solvents can also be used.[10] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), or toluene.[7] The presence of water can be beneficial, but its amount should be controlled. Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, significantly reducing reaction times from hours to minutes.[4][12]
Application Data: Scope of the Reaction
The optimized conditions are applicable to a wide range of aryl and heteroaryl boronic acids, enabling the synthesis of a diverse library of 3-substituted pyrazolo[1,5-a]pyrimidines. The following table summarizes representative results for the microwave-assisted Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[14]
| Entry | Boronic Acid (R'-B(OH)₂) | Product (R') | Yield (%)[14] |
| 1 | Phenylboronic acid | Phenyl | 74 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 89 |
| 3 | 4-Fluorophenylboronic acid | 4-Fluorophenyl | 81 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)phenyl | 79 |
| 5 | 4-Acetylphenylboronic acid | 4-Acetylphenyl | 85 |
| 6 | 3,4-Dimethoxyphenylboronic acid | 3,4-Dimethoxyphenyl | 86 |
| 7 | 1-Naphthylboronic acid | 1-Naphthyl | 85 |
| 8 | 2-Thienylboronic acid | 2-Thienyl | 71 |
| 9 | 3-Pyridylboronic acid | 3-Pyridyl | 67 |
Conditions: 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv), boronic acid (1.2 equiv), XPhos Pd G2 (2.5 mol%), XPhos (5 mol%), K₂CO₃ (2.0 equiv), 1,4-dioxane/H₂O (10:1), microwave irradiation at 110°C for 30 min.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for a typical microwave-assisted Suzuki-Miyaura coupling reaction.
Materials and Reagents:
-
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
-
Aryl- or heteroarylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
XPhos Pd G2 (CAS: 1445085-55-1)
-
XPhos (CAS: 564483-18-7)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
-
Argon or Nitrogen gas line
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Rotary evaporator
-
Flash column chromatography system
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure:
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (e.g., 100 mg, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: In a separate vial under an inert atmosphere (glovebox or argon balloon), weigh the XPhos Pd G2 (2.5 mol%) and XPhos ligand (5 mol%) and add them to the reaction vial.
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 3 mL) and degassed deionized water (0.3 mL) to the vial.
-
Inerting: Seal the vial with a cap. Purge the vial with argon or nitrogen for 5-10 minutes by bubbling the gas through the solution via a needle.[10]
-
Microwave Irradiation: Place the sealed vial in the microwave synthesizer. Heat the mixture to 110°C and hold for 30 minutes with stirring.
-
Reaction Monitoring: After cooling to room temperature, spot a small aliquot of the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 50% ethyl acetate in hexanes) to check for the consumption of the starting material.[10]
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the contents to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic extracts.[8]
-
Washing and Drying: Wash the combined organic layer with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[8]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent gradient (e.g., 10% to 50% ethyl acetate in hexanes) to afford the pure 3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the C-3 functionalization of 3-bromopyrazolo[1,5-a]pyrimidines. By leveraging modern palladium precatalyst systems with bulky, electron-rich phosphine ligands and optimized microwave-assisted conditions, researchers can efficiently synthesize diverse libraries of novel compounds. This approach accelerates the drug discovery process by providing rapid access to molecules with finely tuned properties, paving the way for the development of next-generation therapeutics based on this potent heterocyclic scaffold.[4]
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Functionalization of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol
Introduction: A Privileged Scaffold for Kinase Inhibitor Discovery
The pyrazolo[1,5-a]pyrimidine core is a "privileged" heterocyclic scaffold in medicinal chemistry, renowned for its ability to serve as a foundational structure for potent and selective inhibitors of various protein kinases. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been the subject of intensive drug discovery efforts, leading to the development of inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Pim-1, and Tropomyosin receptor kinases (Trk). The therapeutic potential of this scaffold is exemplified by approved drugs and clinical candidates that feature the pyrazolo[1,5-a]pyrimidine core.
The strategic functionalization of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol offers a versatile platform for generating diverse libraries of compounds for screening and lead optimization. This guide provides a comprehensive overview of synthetic strategies to modify both the phenol group and the C3-bromo position, enabling the exploration of the chemical space around this promising scaffold.
Part 1: Functionalization of the Phenol Group
The phenolic hydroxyl group of this compound is a key site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical properties and biological activity. The following protocols detail common and effective methods for the O-alkylation, O-acylation, and O-arylation of the phenol.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and an alkyl halide. This reaction proceeds via an SN2 mechanism, making it most suitable for primary alkyl halides.
Causality Behind Experimental Choices: The choice of a relatively non-polar, aprotic solvent like acetonitrile or acetone prevents the solvation of the phenoxide, thus enhancing its nucleophilicity. A mild inorganic base such as potassium carbonate is sufficient to deprotonate the phenol without promoting side reactions. The reaction is typically conducted at room temperature or with gentle heating to ensure a reasonable reaction rate without decomposition of the starting material or product.
Caption: Workflow for Williamson Ether Synthesis.
Detailed Protocol: O-Alkylation of this compound
-
Reagent Preparation:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Add anhydrous acetonitrile or acetone (10-20 mL per mmol of phenol).
-
-
Reaction Execution:
-
To the stirred suspension, add the desired primary alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide) (1.1-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (40-60 °C) until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.
-
| Alkyl Halide | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Iodomethane | K₂CO₃ | Acetonitrile | 25 | 85-95 |
| Ethyl Bromide | K₂CO₃ | Acetone | 50 | 80-90 |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 40 | 88-98 |
O-Acylation to Form Phenolic Esters
O-acylation of the phenol group introduces an ester functionality, which can serve as a prodrug moiety or a handle for further chemical transformations. This reaction is typically performed using an acyl chloride or anhydride in the presence of a base.
Causality Behind Experimental Choices: A non-nucleophilic organic base like triethylamine or pyridine is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation. Dichloromethane is a common solvent as it is relatively inert and effectively dissolves both the starting material and the acylating agent. The reaction is often run at 0 °C to room temperature to control the reactivity of the acylating agent and minimize potential side reactions.
Caption: Workflow for O-Acylation.
Detailed Protocol: O-Acylation of this compound
-
Reagent Preparation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (15-25 mL per mmol of phenol).
-
Add triethylamine (Et₃N) or pyridine (1.5-2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Execution:
-
To the cold, stirred solution, add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1-1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure phenolic ester.
-
| Acylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Acetyl Chloride | Et₃N | DCM | 0 to 25 | 90-98 |
| Benzoyl Chloride | Pyridine | DCM | 0 to 25 | 85-95 |
O-Arylation via Buchwald-Hartwig Coupling
The Buchwald-Hartwig cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-heteroatom bonds, including the C-O bonds of diaryl ethers. This reaction allows for the coupling of the phenol with a variety of aryl halides or triflates.
Causality Behind Experimental Choices: This reaction requires a palladium catalyst, often in combination with a specialized phosphine ligand, to facilitate the catalytic cycle. A strong, non-nucleophilic base is necessary to deprotonate the phenol and generate the active nucleophile. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation and side reactions. The reaction is conducted under an inert atmosphere to protect the catalyst from oxidation.
Caption: Workflow for Buchwald-Hartwig O-Arylation.
Detailed Protocol: Buchwald-Hartwig O-Arylation
-
Reaction Setup (in a glovebox or using Schlenk technique):
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq).
-
Add this compound (1.0 eq) and the aryl halide or triflate (1.1-1.2 eq).
-
Seal the Schlenk tube, evacuate, and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
-
Reaction Execution:
-
Add anhydrous, degassed toluene or dioxane (10-20 mL per mmol of phenol) via syringe.
-
Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl ether.
-
| Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| 4-Bromoanisole | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 |
| Phenyl Triflate | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 100 |
Part 2: Functionalization at the C3-Bromo Position
The C3-bromo substituent on the pyrazole ring is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkynyl, and alkenyl groups.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and a halide or triflate. This reaction is widely used in medicinal chemistry to synthesize biaryl and heteroaryl-aryl structures.
Causality Behind Experimental Choices: A palladium catalyst, often a pre-formed complex with a bulky phosphine ligand like XPhos, is crucial for an efficient catalytic cycle. An aqueous base is required to activate the boronic acid. A mixture of an organic solvent and water is used to dissolve both the organic and inorganic reagents. Microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup:
-
To a microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the palladium catalyst (e.g., XPhosPdG2, 5-10 mol%).
-
Add the base, typically an aqueous solution of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).
-
-
Reaction Execution:
-
Seal the vial and degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Place the vial in a microwave reactor and heat to 100-140 °C for 15-60 minutes. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to afford the 3-aryl pyrazolopyrimidine derivative.
-
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) |
| Phenylboronic acid | XPhosPdG2 | K₂CO₃ | Dioxane/H₂O | 120 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 100 |
Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted pyrazolopyrimidines.
Causality Behind Experimental Choices: This reaction requires a dual catalytic system of palladium and a copper(I) salt. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. An amine base, such as triethylamine or diisopropylethylamine, is used to scavenge the HX byproduct and act as a solvent. The reaction is performed under an inert atmosphere to prevent oxidative side reactions.
Caption: Workflow for Sonogashira Cross-Coupling.
Detailed Protocol: Sonogashira Cross-Coupling
-
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent such as THF or DMF, followed by an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
-
Reaction Execution:
-
Add the terminal alkyne (1.2-1.5 eq) to the stirred mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C until the starting material is consumed, as indicated by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic solution with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography to isolate the 3-alkynyl product.
-
| Terminal Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temperature (°C) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50 |
| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | DIPEA | DMF | 60 |
Application Notes and Protocols for the Characterization of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the adenine base of ATP allows it to effectively compete for the ATP-binding site within the kinase domain, a common mechanism for kinase inhibition.[3] Several successful anti-cancer drugs, including the RET inhibitor selpercatinib, are built upon this heterocyclic framework, highlighting its therapeutic potential.[1] This document provides a comprehensive guide for the characterization of a novel compound, 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol, as a putative kinase inhibitor.
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][5] Consequently, the identification and characterization of novel kinase inhibitors are of paramount importance in drug discovery.[4][6] This guide outlines a systematic, multi-tiered approach to elucidate the inhibitory activity, selectivity, mechanism of action, and cellular effects of this compound.
Tier 1: Initial Screening and Hit Identification
The primary objective of this phase is to identify the potential kinase targets of this compound and to quantify its inhibitory potency. A broad kinase panel screening followed by robust biochemical assays is recommended.
Kinase Panel Screening
To ensure that the compound is specific to a particular target kinase and to minimize off-target effects, a kinase selectivity profiling should be conducted.[6]
-
High-Throughput Screening: Screen the compound against a large, representative panel of human kinases to identify potential targets.[6] This will provide an initial overview of its selectivity profile.
In Vitro Biochemical Kinase Activity Assays
Once potential kinase targets are identified, the next step is to determine the compound's activity and potency using biochemical assays.[6] These assays directly measure the catalytic function of the kinase.[7]
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[4][5]
Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP generated.[5]
Materials:
-
This compound
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
Add 2.5 µL of serially diluted compound or DMSO (vehicle control) to the wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Description |
| IC50 | The half-maximal inhibitory concentration, indicating the potency of the inhibitor. |
Tier 2: Biophysical Characterization and Mechanism of Action
This tier focuses on understanding the direct binding interaction between the compound and its target kinase(s) and elucidating the mechanism of inhibition.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique to measure the kinetics of inhibitor binding, providing valuable information on association (kon) and dissociation (koff) rates.[8][9]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip where the target kinase is immobilized. Binding of the inhibitor to the kinase causes a change in the refractive index, which is detected in real-time.[10]
Workflow:
Caption: A typical workflow for a Surface Plasmon Resonance (SPR) experiment.
Data Output:
| Parameter | Description |
| kon (M⁻¹s⁻¹) | Association rate constant |
| koff (s⁻¹) | Dissociation rate constant |
| KD (M) | Equilibrium dissociation constant (koff/kon) |
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC provides a complete thermodynamic profile of the binding interaction in a single experiment, measuring the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[11][12]
Principle: ITC directly measures the heat released or absorbed during the binding of the inhibitor to the kinase.[13]
Protocol:
-
Preparation: Prepare solutions of the kinase and this compound in the same buffer.
-
Titration:
-
Load the kinase solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the kinase solution.
-
-
Data Acquisition: The instrument measures the heat change after each injection.
-
Data Analysis: Integrate the heat signals and fit them to a binding model to determine the thermodynamic parameters.[11]
| Parameter | Description |
| KD (M) | Equilibrium dissociation constant |
| n | Stoichiometry of binding |
| ΔH (kcal/mol) | Enthalpy change of binding |
| ΔS (cal/mol·K) | Entropy change of binding |
Tier 3: Cellular Activity and Target Engagement
The final tier aims to confirm that the inhibitor is active in a cellular context and engages its intended target.
Cell-Based Phosphorylation Assays
These assays measure the ability of the compound to inhibit the phosphorylation of a known substrate of the target kinase within cells.[14]
Principle: Cells are treated with the inhibitor, and the phosphorylation status of a specific downstream substrate is quantified, typically using antibody-based methods like ELISA or Western blotting.[14][15]
Workflow:
Caption: General workflow for a cell-based phosphorylation assay.
Cellular Target Engagement Assays
These assays confirm that the compound binds to its target kinase inside intact cells.[16]
Principle: Techniques like the NanoBRET™ Target Engagement Assay measure the apparent affinity of a compound by its ability to competitively displace a tracer from a NanoLuc® luciferase-kinase fusion protein.[14]
Data Output:
| Parameter | Description |
| Cellular IC50 | The concentration of inhibitor that produces 50% inhibition of the cellular response. |
Conclusion
The systematic approach outlined in these application notes provides a robust framework for the comprehensive characterization of this compound as a kinase inhibitor. By integrating biochemical, biophysical, and cell-based assays, researchers can gain a deep understanding of its potency, selectivity, mechanism of action, and cellular efficacy, which is crucial for its further development as a potential therapeutic agent.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Activity Assays [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioradiations.com [bioradiations.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 13. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 16. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
protocol for in vitro kinase assay with pyrazolo[1,5-a]pyrimidine compounds
Topic: Protocol for In Vitro Kinase Assay with Pyrazolo[1,5-a]pyrimidine Compounds Audience: Researchers, scientists, and drug development professionals.
Introduction: Characterizing Pyrazolo[1,5-a]pyrimidine Compounds as Potent Kinase Inhibitors
Protein kinases are fundamental regulators of cellular signaling pathways, catalyzing the transfer of a phosphate group from ATP to specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][3] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[2][3][4][5][6] These heterocyclic compounds are of significant interest due to their synthetic tractability and their ability to be modified to achieve desired pharmacological properties.[4]
Most pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors.[2][3][7] They are designed to bind to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate and thereby preventing the phosphotransfer reaction.[8] This mechanism underscores the importance of robust and reliable in vitro assays to determine their potency and selectivity, key parameters in the drug discovery pipeline.
This application note provides a comprehensive, field-proven protocol for determining the inhibitory activity of pyrazolo[1,5-a]pyrimidine compounds using the ADP-Glo™ Luminescent Kinase Assay. This technology is a robust, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[9][10][11] The amount of ADP formed is directly proportional to kinase activity, and the resulting luminescent signal provides a sensitive readout for inhibitor potency.[10][11]
Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism for pyrazolo[1,5-a]pyrimidine inhibitors involves competitive binding at the kinase's active site. The inhibitor's structure mimics the purine ring of ATP, allowing it to occupy the ATP-binding pocket. This physically occludes the binding of ATP, halting the phosphorylation of the target substrate and inhibiting downstream signaling.
Caption: ATP-competitive inhibition by a pyrazolo[1,5-a]pyrimidine compound.
Experimental Protocol: IC50 Determination using ADP-Glo™ Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of pyrazolo[1,5-a]pyrimidine compounds against a target kinase. The ADP-Glo™ assay is a two-step process: first, the kinase reaction is performed, and then the amount of ADP produced is quantified.[11][12]
I. Materials and Reagents
-
Kinase: Purified recombinant kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Test Compounds: Pyrazolo[1,5-a]pyrimidine derivatives dissolved in 100% DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega):
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP and ADP standards (for assay validation)
-
-
Kinase Buffer: e.g., 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA. Buffer composition should be optimized for the specific kinase.
-
Plates: White, opaque, 96- or 384-well assay plates (low-volume).
-
Equipment: Multichannel pipettes, plate shaker, and a luminometer.
II. Reagent Preparation
-
Compound Stock Solutions: Prepare 10 mM stock solutions of each pyrazolo[1,5-a]pyrimidine compound in 100% DMSO.
-
Kinase Working Solution: Dilute the kinase enzyme in kinase buffer to a 2X final concentration. The optimal concentration should be determined empirically to achieve 10-30% ATP-to-ADP conversion in the reaction time.
-
Substrate/ATP Working Solution: Prepare a 2X mixture of the substrate and ATP in kinase buffer.
-
Expert Insight: The ATP concentration is a critical parameter. For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration.[8] It is highly recommended to use an ATP concentration that is at or near the Michaelis constant (Kₘ) for the specific kinase to accurately determine the potency of competitive inhibitors.[13]
-
III. Assay Procedure
The following steps are for a standard 96-well plate format. Volumes can be scaled for 384-well plates.
-
Compound Dilution:
-
Perform a serial dilution of the pyrazolo[1,5-a]pyrimidine compounds. Start by diluting the 10 mM stock to 100 µM in kinase buffer (this will result in a 1% DMSO concentration).
-
Create an 11-point, 3-fold serial dilution series in a separate dilution plate. The final well concentration will be 1/4 of this series.
-
Add 5 µL of each compound dilution to the appropriate wells of the white assay plate.
-
Add 5 µL of kinase buffer with 1% DMSO to "100% activity" (maximum signal) control wells.
-
Add 5 µL of kinase buffer with 1% DMSO to "no enzyme" (background) control wells.
-
-
Kinase Addition:
-
Add 10 µL of kinase buffer (without enzyme) to the "no enzyme" control wells.
-
Add 10 µL of the 2X kinase working solution to all other wells (inhibitor and 100% activity wells).
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.[12]
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the 2X Substrate/ATP working solution to all wells to start the reaction. The total reaction volume is now 25 µL.
-
Mix the plate on a shaker for 1 minute.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[12]
-
-
Detect ADP Production:
-
Step 1 (Stop Reaction & Deplete ATP): Add 25 µL of ADP-Glo™ Reagent to each well. Mix on a shaker for 1 minute. Incubate at room temperature for 40 minutes.[12] This step terminates the kinase reaction and eliminates any remaining ATP.
-
Step 2 (Convert ADP to ATP & Generate Light): Add 50 µL of Kinase Detection Reagent to each well. Mix on a shaker for 1 minute. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[12]
-
-
Measure Luminescence:
-
Read the luminescence of the plate using a luminometer with an integration time of 0.5 to 1 second per well.
-
IV. Experimental Workflow Diagram
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
Data Analysis and Interpretation
Calculation of Percent Inhibition
First, calculate the average Relative Luminescence Units (RLU) for each control and compound concentration. Then, determine the percent inhibition for each compound concentration using the following formula:
% Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Background) / (RLU_Max_Activity - RLU_Background))
-
RLU_Inhibitor: Signal from wells with the test compound.
-
RLU_Background: Signal from "no enzyme" control wells.
-
RLU_Max_Activity: Signal from "no inhibitor" (100% activity) control wells.
IC50 Curve Fitting
The IC50 value is the concentration of an inhibitor where the response is reduced by half. To determine this, plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a non-linear regression model (four-parameter variable slope).[14]
Sample Data Presentation
Table 1: Raw Data and Percent Inhibition Calculation
| Compound Conc. (nM) | log[Conc.] | Avg. RLU | % Inhibition |
|---|---|---|---|
| 10000 | 4.00 | 15,500 | 98.1% |
| 3333 | 3.52 | 18,200 | 94.7% |
| 1111 | 3.05 | 29,800 | 80.1% |
| 370 | 2.57 | 105,600 | 54.5% |
| 123 | 2.09 | 250,100 | 24.5% |
| 41 | 1.61 | 315,400 | 8.0% |
| 13.7 | 1.14 | 338,900 | 1.0% |
| 0 (Max Activity) | - | 341,200 | 0.0% |
| Background | - | 12,300 | - |
Table 2: Summary of Inhibitory Potency
| Compound ID | Target Kinase | IC50 (nM) |
|---|---|---|
| PYRA-001 | Kinase A | 355 |
| PYRA-002 | Kinase A | 48 |
| PYRA-003 | Kinase A | 1,250 |
Assay Validation and Troubleshooting
A robust assay is a self-validating system. The inclusion of appropriate controls is essential for interpreting the data correctly and ensuring the reliability of the results.
Assay Quality Control
For high-throughput screening, the Z'-factor is a statistical parameter used to evaluate the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[10][15]
Z' = 1 - (3 * (SD_Max + SD_Bkg)) / |Avg_Max - Avg_Bkg|
-
SD_Max / Avg_Max: Standard deviation and average of the maximum signal (100% activity).
-
SD_Bkg / Avg_Bkg: Standard deviation and average of the background signal (no enzyme).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inaccurate pipetting, especially of small volumes.- Incomplete mixing of reagents in wells. | - Calibrate pipettes regularly.- Use a multichannel pipette for reagent addition.- Ensure thorough mixing on a plate shaker after each addition step.[13] |
| Low Signal or No Kinase Activity | - Inactive kinase or substrate.- Suboptimal buffer conditions (pH, cofactors).- Incorrect ATP concentration. | - Verify enzyme activity with a positive control substrate.- Titrate enzyme concentration.- Optimize the kinase buffer components and pH for your specific enzyme. |
| Inhibitor Appears Inactive or Weak | - Compound insolubility in aqueous buffer.- High ATP concentration outcompeting the inhibitor.- Compound degradation. | - Visually inspect for compound precipitation. Lower the final assay concentration if needed.- Ensure the ATP concentration is near the Kₘ value for the kinase.[13]- Verify compound integrity via analytical methods (LC-MS). |
| Discrepancy with Cellular Activity | - Poor cell membrane permeability of the compound.- High intracellular ATP concentrations (~1-10 mM) reduce the apparent potency of ATP-competitive inhibitors.[13]- Compound is subject to efflux pumps or metabolism in cells. | - This is a common challenge.[13] The in vitro assay measures direct target engagement.- Perform cellular target engagement assays (e.g., NanoBRET™) or downstream signaling pathway analysis to confirm cellular activity.[16] |
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. eastport.cz [eastport.cz]
- 16. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Evaluating the Efficacy of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol
Introduction: A Privileged Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with the ATP-binding pocket of a wide array of protein kinases.[1][2] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4] The compound 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol, hereafter referred to as Compound X, belongs to this promising class of molecules. Its structural features suggest a high potential for kinase inhibition, making it a candidate for targeted cancer therapy.[3]
This guide provides a comprehensive suite of cell-based assays to rigorously evaluate the biological efficacy and elucidate the mechanism of action of Compound X. We will progress from broad assessments of its impact on cancer cell viability to specific, mechanistic assays designed to pinpoint its molecular targets and downstream effects. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind each experimental choice.
I. Foundational Efficacy Assessment: Cell Viability and Cytotoxicity
The initial evaluation of any potential anti-cancer agent is to determine its effect on the viability and proliferation of cancer cells. Tetrazolium reduction assays are robust, high-throughput methods to measure cellular metabolic activity, which serves as a proxy for cell viability.[5][6][7]
Scientific Rationale
Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium salt ring, resulting in a colored formazan product.[5][7] The intensity of the color is directly proportional to the number of viable cells. We will utilize the XTT assay, which offers the advantage of producing a water-soluble formazan product, thereby eliminating a solubilization step and streamlining the protocol.[5][8][9]
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for XTT Cell Viability Assay.
Protocol 1: XTT Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, which often harbors a B-Raf mutation)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Compound X stock solution (dissolved in DMSO)
-
XTT Cell Viability Assay Kit
-
96-well clear flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Include wells for vehicle control (DMSO) and blank (medium only).
-
Adherence: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the appropriate wells. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Return the plate to the incubator for 48 to 72 hours.
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT/electron coupling solution according to the manufacturer's instructions.
-
Assay: Add 50 µL of the prepared XTT solution to each well.
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C, protected from light, until the vehicle control wells show a distinct orange color.
-
Data Acquisition: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percent viability for each concentration of Compound X using the formula: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percent viability against the log concentration of Compound X and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀).
-
| Parameter | Description |
| Cell Line | e.g., A375 (Melanoma, B-Raf V600E) |
| Seeding Density | 5,000 cells/well |
| Treatment Duration | 72 hours |
| Assay Readout | Absorbance at 450 nm |
| Calculated Value | IC₅₀ (Concentration for 50% inhibition) |
II. Mechanistic Insight: Probing the Mode of Cell Death
A reduction in cell viability can be due to either cell cycle arrest (cytostatic effect) or the induction of cell death (cytotoxic effect). It is crucial to distinguish between these outcomes. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.[10]
Scientific Rationale
We will employ two distinct assays to confirm apoptosis. The Caspase-Glo® 3/7 Assay provides a highly sensitive, luminescent readout of the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[10] The Annexin V binding assay detects the externalization of phosphatidylserine (PS), an "eat me" signal that appears on the outer leaflet of the plasma membrane during early apoptosis.[11][12] Using a real-time version of this assay allows for kinetic monitoring.[11][13]
Protocol 2: Caspase-Glo® 3/7 Assay
Materials:
-
Cells treated as in the viability assay (in white-walled 96-well plates)
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed and treat cells in a white-walled 96-well plate as described in Protocol 1 for 24, 48, or 72 hours.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by gently shaking the plate for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of viable cells (which can be run on a parallel plate) to account for differences in cell number. An increase in the normalized signal indicates caspase activation.
Protocol 3: RealTime-Glo™ Annexin V Apoptosis Assay
Materials:
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay reagents
-
Cells seeded in white-walled 96-well plates
-
Multimode plate reader capable of measuring luminescence and fluorescence
Procedure:
-
Seed cells as described in Protocol 1.
-
Prepare the 2X assay reagent containing the Annexin V-NanoBiT® substrate and Necrosis Detection Reagent in culture medium as per the manufacturer's guide.
-
Add an equal volume of the 2X reagent to the cells.
-
Add serial dilutions of Compound X.
-
Place the plate in a plate reader pre-warmed to 37°C and 5% CO₂.
-
Measure luminescence (apoptosis) and fluorescence (necrosis) kinetically over a period of 24-48 hours.
-
Data Analysis: Plot the luminescent and fluorescent signals over time. A significant increase in luminescence preceding or in the absence of a fluorescence signal is indicative of apoptosis.
III. Delving Deeper: Cell Cycle Analysis
Many kinase inhibitors exert their anti-proliferative effects by inducing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).[14][15]
Scientific Rationale
Flow cytometry combined with propidium iodide (PI) staining is the gold standard for cell cycle analysis.[14][16] PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content.[17] This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[14][16]
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Cells cultured in 6-well plates
-
Compound X
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to adhere. Treat the cells with Compound X at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at 4°C for up to several weeks).[17]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in 450 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate at room temperature for 15-30 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, recording the fluorescence in the appropriate channel (e.g., PE or FL2). Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.
IV. Target Validation: Interrogating a Key Signaling Pathway
Given that pyrazolo[1,5-a]pyrimidines are known kinase inhibitors, a crucial step is to determine if Compound X inhibits a specific signaling pathway.[3] The Ras/Raf/MEK/ERK (MAPK) pathway is an excellent candidate for investigation, as it is frequently hyperactivated in cancer and a common target for this class of compounds.[18][19][20] The B-Raf V600E mutation, common in melanoma, leads to constitutive activation of this pathway.[18][19][21]
Scientific Rationale
Western blotting is a powerful technique to measure the levels and post-translational modifications (like phosphorylation) of specific proteins.[22][23][24] By using phospho-specific antibodies, we can directly assess the activity of kinases in a signaling cascade. A reduction in the phosphorylation of MEK and ERK, the downstream targets of B-Raf, would provide strong evidence that Compound X inhibits the pathway at or upstream of these kinases.[25]
Signaling Pathway: B-Raf/MEK/ERK Cascade
Caption: The B-Raf/MEK/ERK signaling cascade.
Protocol 5: Western Blot Analysis of MAPK Pathway
Materials:
-
Cells cultured in 6-well plates (e.g., A375)
-
Compound X
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with Compound X at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for a short duration (e.g., 2, 6, or 24 hours) to capture effects on signaling.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.[23] Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[23]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.[24][26]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.[23]
-
Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped of antibodies and re-probed with antibodies against total ERK and GAPDH. This is a critical control to ensure that changes in phosphorylation are not due to changes in total protein expression.[27]
-
Data Analysis: Quantify the band intensities using densitometry software. For each sample, normalize the phospho-protein signal to its corresponding total protein signal. A dose-dependent decrease in the p-MEK/total-MEK and p-ERK/total-ERK ratios indicates inhibition of the pathway.
V. Conclusion and Future Directions
This comprehensive guide outlines a logical and robust workflow for the preclinical evaluation of this compound. By systematically assessing its impact on cell viability, mode of cell death, cell cycle progression, and specific signaling pathways, researchers can build a strong, data-driven profile of this compound's anti-cancer efficacy. Positive results from these assays would warrant further investigation, including broader kinase profiling, in vivo xenograft studies, and ADME/Tox profiling, to fully establish its therapeutic potential.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. biotium.com [biotium.com]
- 9. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 10. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 11. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [promega.kr]
- 12. biocompare.com [biocompare.com]
- 13. Promega RealTime-Glo Annexin V Apoptosis Assay, 100 assays 100 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. The mechanism of activation of monomeric B-Raf V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. gosset.ai [gosset.ai]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. benchchem.com [benchchem.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. MEK-ERK Pathway Antibodies | Rockland [rockland.com]
- 26. CST | Cell Signaling Technology [cellsignal.com]
- 27. youtube.com [youtube.com]
Application Note & Protocols: Strategic Derivatization of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol for Structure-Activity Relationship (SAR) Studies
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes in cellular signaling pathways, particularly protein kinases.[1][2] Its rigid, planar structure and versatile substitution patterns make it an ideal starting point for drug discovery campaigns. This document provides a detailed guide for the strategic derivatization of a key intermediate, 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol, to generate a diverse chemical library for robust Structure-Activity Relationship (SAR) studies. We present validated, step-by-step protocols for selective modification at two key positions: the phenolic hydroxyl group and the C3-bromo position. The rationale behind the choice of synthetic strategies, including O-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, is discussed to empower researchers in the rational design of potent and selective therapeutic agents.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a bioisostere of purine and has demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] A significant portion of its therapeutic potential stems from its ability to act as an ATP-competitive inhibitor of protein kinases, such as Pim-1, Trk, and EGFR, which are often dysregulated in cancers.[1][4][5]
The starting material, This compound (CAS 945376-95-4), offers two orthogonal handles for chemical modification.[6][7][8] This dual functionality is highly advantageous for SAR exploration:
-
The Phenolic Hydroxyl (-OH) Group: This site allows for the introduction of various alkyl or aryl ether linkages, enabling the exploration of hydrogen bond acceptor capabilities and steric interactions within a target's binding pocket.
-
The C3-Bromo (-Br) Substituent: This position is primed for palladium-catalyzed cross-coupling reactions, providing a powerful avenue to install a wide array of aryl, heteroaryl, and amino moieties, profoundly influencing the compound's electronic and steric profile.
This guide will detail protocols to systematically explore chemical space around this scaffold, laying the groundwork for identifying key pharmacophoric features.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound [cymitquimica.com]
- 7. 945376-95-4|this compound|BLD Pharm [bldpharm.com]
- 8. chemuniverse.com [chemuniverse.com]
application of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol in cancer research
As a Senior Application Scientist, it is essential to address the current landscape of research for any given compound. The specific molecule, 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol , is cataloged by several chemical suppliers but, as of the latest literature review, does not have established and published applications or detailed biological protocols in peer-reviewed cancer research. This indicates that it is likely a novel or early-stage compound for which public domain data is not yet available.
However, the core chemical structure, the pyrazolo[1,5-a]pyrimidine scaffold, is a highly significant and well-validated pharmacophore in modern oncology. This scaffold is the foundation for numerous potent and selective kinase inhibitors that have entered clinical development.
Therefore, this guide will provide a comprehensive framework for investigating a novel pyrazolo[1,5-a]pyrimidine derivative, such as this compound. We will use a well-characterized and clinically evaluated compound from this class, Debio 1347 (formerly CH5183284) , as an exemplary model. Debio 1347 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. The principles, pathways, and protocols detailed herein serve as a robust starting point for the preclinical evaluation of novel compounds sharing this core structure.
Part 1: Scientific Foundation & Mechanism of Action
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is classified as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases make it an ideal backbone for developing potent and selective inhibitors. This scaffold has been successfully utilized to target a range of kinases implicated in cancer, including FGFR, Aurora kinases, and SRC family kinases.
Exemplar Target Pathway: FGFR Signaling in Oncology
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in cell proliferation, differentiation, migration, and survival. Genetic aberrations such as gene amplification, mutations, or chromosomal translocations involving FGFRs are oncogenic drivers in a variety of cancers, including cholangiocarcinoma, urothelial carcinoma, and squamous cell lung cancer.
Upon binding of their FGF ligands, FGFRs dimerize and autophosphorylate, triggering downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways, which promote tumor growth and survival.
Caption: FGFR signaling cascade and point of inhibition by pyrazolo[1,5-a]pyrimidine-based inhibitors like Debio 1347.
Part 2: Preclinical Evaluation Workflow & Protocols
This section outlines a logical, multi-stage workflow for characterizing a novel pyrazolo[1,5-a]pyrimidine compound.
Caption: A typical preclinical workflow for characterizing a novel kinase inhibitor.
Protocol: Cell Viability Assay (Determining GI50)
This protocol is designed to determine the concentration of the compound that inhibits 50% of cell growth (GI50) in a panel of cancer cell lines.
Principle: The assay measures the metabolic activity of viable cells, which is proportional to the cell number. Reagents like CellTiter-Glo® (Promega) lyse cells and generate a luminescent signal proportional to the amount of ATP present.
Materials:
-
Test Compound (e.g., this compound) dissolved in DMSO to a 10 mM stock.
-
Cancer cell lines (e.g., SNU-16 with FGFR2 amplification, NCI-H1581 with FGFR1 amplification).
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS).
-
96-well clear-bottom, white-walled plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution series of the test compound in growth medium, starting from a top concentration of 10 µM. Also prepare a DMSO-only vehicle control.
-
Treatment: Add 100 µL of the diluted compound or vehicle to the appropriate wells. This results in a final volume of 200 µL and halves the compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature (~30 minutes).
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability (%) against the log-transformed compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to calculate the GI50 value.
-
| Compound | Cell Line | Genotype | GI50 (nM) |
| Debio 1347 | SNU-16 | FGFR2 Amplification | 6.8 |
| NCI-H1581 | FGFR1 Amplification | 12 | |
| RT112/84 | FGFR3 Fusion | 28 | |
| HCT 116 | FGFR Wild-Type | > 10,000 |
Protocol: Western Blot for Phospho-FGFR and Downstream Signaling
This protocol assesses the compound's ability to inhibit the phosphorylation of its target (FGFR) and downstream pathway proteins (e.g., ERK).
Principle: Western blotting uses antibodies to detect specific proteins separated by size. By using antibodies against both the phosphorylated (active) and total forms of a protein, one can quantify the inhibitory effect of the compound on kinase activity.
Materials:
-
Treated cell lysates.
-
SDS-PAGE gels and blotting apparatus.
-
PVDF membrane.
-
Blocking buffer (5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment & Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with various concentrations of the test compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.
-
Stimulate the cells with FGF ligand (e.g., 10 ng/mL FGF1) for 15 minutes to induce FGFR phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-total-FGFR) and a loading control (e.g., anti-GAPDH).
Expected Outcome: A dose-dependent decrease in the signal for phospho-FGFR and phospho-ERK should be observed in cells treated with an active compound, while total protein and GAPDH levels remain unchanged.
Part 3: Concluding Remarks and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern targeted cancer therapy. For a novel agent like This compound , the path to characterization begins with the systematic in vitro and cellular assays described above. Initial profiling against a broad panel of kinases is recommended to identify its primary target(s). Once a target is confirmed, researchers can select appropriate cancer models with known genetic dependencies on that target for further validation. The protocols provided here, using the well-documented FGFR inhibitor Debio 1347 as a guide, offer a validated roadmap for elucidating the therapeutic potential of new molecules from this important chemical class.
Application Notes & Protocols: Leveraging 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol for Accelerated Drug Discovery
Introduction: The Power of Privileged Scaffolds in Fragment-Based Drug Discovery
In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine core stands out as a "privileged scaffold."[1][2] This rigid, planar N-heterocyclic system is a recurring motif in a multitude of biologically active compounds, including approved drugs for various therapeutic areas.[1][3][4] Its structural resemblance to purines allows it to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases, which are pivotal regulators of cellular signaling and frequently implicated in diseases like cancer.[5][6][7] The synthetic tractability of the pyrazolo[1,5-a]pyrimidine system further enhances its appeal, permitting extensive structural modifications to fine-tune potency, selectivity, and pharmacokinetic properties.[2][7]
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds.[8][9][10] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD utilizes a library of small, low-molecular-weight fragments to probe the binding sites of a biological target.[8][11] These fragments, though often exhibiting weak binding affinity, provide high-quality starting points for optimization due to their efficiency in exploring chemical space and forming favorable interactions with the target protein.[10][12]
This document provides a detailed guide to the application of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol , a strategically designed fragment, in FBDD campaigns. We will explore its chemical properties, outline detailed protocols for its use in screening and hit validation, and discuss strategies for its evolution into a potent and selective lead compound.
Fragment Profile: this compound
This fragment has been carefully selected for its embodiment of key FBDD principles. Its pyrazolo[1,5-a]pyrimidine core acts as a robust anchor, known to engage with numerous protein targets. The molecule possesses two key functional handles for synthetic elaboration: a bromine atom at the 3-position and a phenol group at the 6-position. These sites provide orthogonal vectors for chemical modification, allowing for systematic exploration of the target's binding pocket during the hit-to-lead optimization phase.
| Property | Value | Source |
| CAS Number | 945376-95-4 | [13][14][15] |
| Molecular Formula | C₁₂H₈BrN₃O | [13][14][15] |
| Molecular Weight | 290.12 g/mol | [14][15] |
| Purity | Typically ≥98% | [13][14] |
| Appearance | Solid | [13] |
| "Rule of Three" Compliance | Yes | [9][12] |
FBDD Workflow Overview
The journey from a fragment hit to a clinical candidate is a multi-step process. The following diagram illustrates a typical FBDD workflow incorporating this compound.
Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for detecting fragment binding in real-time without the need for labels. It measures changes in the refractive index at the surface of a sensor chip upon protein-ligand interaction, providing data on binding affinity and kinetics.
Objective: To identify if this compound binds to the target protein of interest.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Target protein, purified and with high purity (>95%)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., PBS or HBS-EP+, pH 7.4, with a low percentage of DMSO)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with the running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the target protein diluted in the immobilization buffer. The protein will be covalently coupled to the sensor surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
Rationale: Covalent immobilization of the target protein ensures a stable baseline and allows for the detection of interactions with analytes flowed over the surface.
-
-
Fragment Screening:
-
Prepare a dilution series of this compound in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and ideally below 1%.
-
Inject the fragment solutions over the immobilized protein surface for a defined association time, followed by an injection of running buffer for dissociation.
-
Rationale: Injecting a range of concentrations allows for the determination of binding affinity (K D). The low affinity of fragments often requires higher concentrations for detection.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for non-specific binding and bulk refractive index changes.
-
Analyze the sensorgrams to determine the binding response at steady state for each concentration.
-
Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to calculate the equilibrium dissociation constant (K D).
-
Rationale: A dose-dependent increase in the binding response is indicative of a specific interaction. A K D value in the high micromolar to millimolar range is typical for a fragment hit.
-
Trustworthiness Check:
-
Solubility: Visually inspect fragment solutions for precipitation. Poor solubility can lead to false positives.
-
Non-specific Binding: Use a reference flow cell (without immobilized protein or with an irrelevant protein) to identify compounds that bind non-specifically to the sensor surface.
-
Assay Robustness: Include positive and negative controls to ensure the assay is performing as expected.
Protocol 2: Hit Validation and Initial SAR using Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to validate fragment hits. It measures the thermal stability of a protein, which typically increases upon ligand binding.
Objective: To confirm the binding of this compound and to assess the impact of initial chemical modifications.
Materials:
-
qPCR instrument with a thermal ramp capability.
-
Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Purified target protein.
-
This compound and its initial analogs.
-
Assay buffer (e.g., HEPES-buffered saline, pH 7.5).
Methodology:
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, add the target protein to a final concentration of 2-5 µM.
-
Add the fluorescent dye to its recommended final concentration.
-
Add the fragment or its analog to the desired final concentration (e.g., 100 µM). Include a DMSO control.
-
Rationale: The dye fluoresces upon binding to exposed hydrophobic regions of the protein as it unfolds with increasing temperature.
-
-
Thermal Denaturation:
-
Seal the plate and place it in the qPCR instrument.
-
Apply a thermal ramp, for example, from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence at each temperature increment.
-
Rationale: As the protein unfolds, the dye binds, and the fluorescence signal increases.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melting curve.
-
Determine the melting temperature (T m), which is the midpoint of the unfolding transition.
-
Calculate the change in melting temperature (ΔT m) by subtracting the T m of the DMSO control from the T m of the sample with the fragment.
-
Rationale: A positive ΔT m indicates that the fragment binds to and stabilizes the protein. A larger ΔT m generally suggests a stronger interaction. Comparing the ΔT m values of analogs provides initial SAR data.
-
Fragment Evolution: Strategies for Hit-to-Lead Optimization
Once this compound is confirmed as a hit, the next phase is to improve its binding affinity and drug-like properties. The two key functional handles on this fragment are prime locations for chemical modification.
Caption: Key modification sites on the this compound fragment.
Vector 1: Elaboration at the 3-Bromo Position
The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.[7]
-
Suzuki Coupling: Reaction with boronic acids or esters can introduce aryl or heteroaryl groups. This is a common strategy to extend the fragment into adjacent hydrophobic pockets or to form additional hydrogen bonds.
-
Sonogashira Coupling: Coupling with terminal alkynes can introduce linear linkers, which can be used to probe for distal binding sites.
-
Buchwald-Hartwig Amination: This reaction allows for the installation of various amine functionalities, which can act as hydrogen bond donors or acceptors and improve solubility.
Vector 2: Modification of the 6-Phenol Group
The phenolic hydroxyl group is a versatile functional group for chemical modification.
-
Etherification (Williamson Ether Synthesis): Reaction with alkyl halides can introduce aliphatic or benzylic ethers. This can improve metabolic stability and modulate lipophilicity.
-
Aromatic Substitution: The phenol ring is activated towards electrophilic aromatic substitution, allowing for the introduction of substituents ortho to the hydroxyl group. This can be used to fine-tune the electronics and sterics of this part of the molecule.
By systematically synthesizing and testing analogs with modifications at these positions, a structure-activity relationship (SAR) can be established. This iterative process of design, synthesis, and testing is the cornerstone of evolving a low-affinity fragment hit into a high-potency lead compound.[16][17]
Conclusion
This compound represents a high-quality starting point for fragment-based drug discovery campaigns. Its privileged pyrazolo[1,5-a]pyrimidine core, combined with strategically placed functional handles for chemical elaboration, makes it an ideal candidate for targeting a wide range of proteins, particularly kinases. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to effectively utilize this fragment in their drug discovery efforts, from initial screening to lead optimization. By leveraging the principles of FBDD and the chemical versatility of this fragment, the path to novel therapeutics can be significantly accelerated.
References
- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution in Medicinal Chemistry of Prazolopyrimidine Derivatives as Anticancer Agents - Europub [europub.co.uk]
- 4. rfppl.co.in [rfppl.co.in]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onenucleus.com [onenucleus.com]
- 9. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 10. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound [cymitquimica.com]
- 14. chemuniverse.com [chemuniverse.com]
- 15. calpaclab.com [calpaclab.com]
- 16. Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol
Introduction
4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol is a heterocyclic organic compound with a molecular formula of C₁₂H₈BrN₃O and a molecular weight of approximately 290.12 g/mol [1][2][3]. As a derivative of the pyrazolopyrimidine scaffold, this molecule belongs to a class of compounds known for their diverse biological activities, often investigated as kinase inhibitors in drug discovery and development[4][5][6]. Accurate and precise quantification of this compound in various matrices, including bulk pharmaceutical ingredients (API), formulated drug products, and biological fluids, is paramount for pharmacokinetic studies, quality control, and ensuring therapeutic efficacy and safety.
This comprehensive guide provides detailed analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH)[7][8][9]. We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection for routine analysis and quality control, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis.
Part 1: Quantification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a robust and widely used technique for the analysis of pyrimidine derivatives[10]. This method is particularly suitable for quantifying the active pharmaceutical ingredient (API) and for quality control of finished products.
Principle of the Method
The method separates this compound from potential impurities and degradation products based on its polarity. A C18 stationary phase is used in conjunction with a polar mobile phase. The analyte is retained on the column and then eluted, with detection typically performed using a UV-Vis spectrophotometer at a wavelength of maximum absorbance.
Experimental Protocol
1.2.1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (analytical grade)
-
Phosphate buffer components (e.g., sodium dihydrogen orthophosphate)[11]
1.2.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)[11].
-
Data acquisition and processing software.
1.2.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Formic acid aids in protonating the analyte, leading to sharper peaks and better peak shape. Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient Elution | 0-1 min: 20% B1-10 min: 20-80% B10-12 min: 80% B12-13 min: 80-20% B13-15 min: 20% B | A gradient elution is employed to ensure the elution of any potential impurities with different polarities and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | Determined by UV-Vis scan (typically 230-280 nm) | The wavelength of maximum absorbance for the analyte should be used to maximize sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
1.2.4. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of methanol[11].
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (for drug product): The sample preparation will depend on the formulation. For a tablet, it may involve grinding the tablet, dissolving the powder in a suitable solvent, and filtering prior to injection. The final concentration should fall within the linear range of the calibration curve.
Method Validation (as per ICH Q2(R1) Guidelines)[7][8][9]
A comprehensive validation of the analytical method is crucial to ensure its reliability.
-
Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations are recommended, with a correlation coefficient (r²) of ≥0.99[7].
-
Accuracy: The closeness of the test results to the true value. This is determined by recovery studies on spiked placebo samples at a minimum of three concentration levels.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of <2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Robustness | No significant impact on results |
Part 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in biological matrices such as plasma or serum, LC-MS/MS is the preferred method due to its high sensitivity and selectivity[4][12][13][14]. This is particularly relevant for pharmacokinetic studies where low concentrations of the drug and its metabolites are expected.
Principle of the Method
The analyte is first separated from matrix components using reverse-phase liquid chromatography. It is then introduced into a mass spectrometer, where it is ionized, and a specific precursor ion is selected. This precursor ion is fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound reference standard
-
Stable Isotope Labeled Internal Standard (SIL-IS), if available. If not, a structurally similar compound can be used.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
2.2.2. Instrumentation
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[4].
-
Data acquisition and processing software.
2.2.3. LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Similar to HPLC, this mobile phase provides good chromatography and is compatible with ESI-MS. |
| Gradient Elution | A fast gradient is typically used to minimize run time. | To ensure rapid elution and high throughput. |
| Flow Rate | 0.4 mL/min | A lower flow rate is suitable for the smaller internal diameter column. |
| Column Temperature | 40 °C | Higher temperature can reduce viscosity and improve peak shape. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The pyrazolopyrimidine core is likely to be protonated in the positive ion mode. |
| MRM Transitions | To be determined by direct infusion of the standard. | Precursor ion will be [M+H]⁺. Product ions will be determined from the fragmentation pattern. |
| Collision Energy | To be optimized for each transition. | To achieve the most stable and intense product ion signal. |
2.2.4. Sample Preparation Sample preparation is critical for bioanalysis to remove proteins and other matrix components that can interfere with the analysis[12][15][16][17].
-
Protein Precipitation (PPT): This is a simple and fast method. To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then injected into the LC-MS/MS system[12][13].
-
Solid-Phase Extraction (SPE): This method provides a cleaner extract. The plasma sample is loaded onto an SPE cartridge, washed to remove interferences, and the analyte is then eluted with an organic solvent.
Method Validation (as per FDA/EMA Guidelines)
The validation for a bioanalytical method is more extensive and includes:
-
Selectivity and Specificity: Assessed by analyzing blank matrix from at least six different sources to ensure no endogenous interferences.
-
Linearity, Accuracy, and Precision: Determined as for the HPLC method, but with a lower limit of quantification (LLOQ) that is relevant for the expected in-vivo concentrations.
-
Matrix Effect: The effect of the matrix on the ionization of the analyte. This is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution[15].
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Consistent and reproducible |
| Recovery | Consistent and reproducible |
| Stability | Analyte stable under tested conditions |
Visualization of Workflows
HPLC Method Development and Validation Workflow
Caption: Workflow for HPLC method development and validation.
LC-MS/MS Bioanalytical Method Workflow
Caption: Workflow for LC-MS/MS bioanalytical method.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific application. For routine quality control of the drug substance and product, a validated HPLC method is sufficient. For bioanalytical applications requiring high sensitivity and selectivity, a validated LC-MS/MS method is essential. The protocols and validation strategies outlined in this guide provide a comprehensive framework for establishing robust and reliable analytical methods for this compound.
References
- 1. This compound [cymitquimica.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] To quantify the small-molecule kinase inhibitors ceritinib, dacomitinib, lorlatinib, and nintedanib in human plasma by liquid chromatography/triple-quadrupole mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. Simultaneous and rapid determination of 12 tyrosine kinase inhibitors by LC-MS/MS in human plasma: Application to therapeutic drug monitoring in patients with non-small cell lung cancer (2021) | Lijuan Zhou | 31 Citations [scispace.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and improve your reaction yields.
Section 1: Synthesis Overview and Core Concepts
The synthesis of this compound is typically achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction connects two key fragments: a pyrazolo[1,5-a]pyrimidine core and a phenol moiety.
Caption: General Synthetic Strategy via Suzuki-Miyaura Coupling.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this molecule? The most prevalent and efficient method is the Suzuki-Miyaura cross-coupling reaction.[1][2] This involves reacting a 6-substituted-3-bromopyrazolo[1,5-a]pyrimidine (where the substituent at position 6 is a good leaving group like bromide, iodide, or triflate) with 4-hydroxyphenylboronic acid or its derivatives in the presence of a palladium catalyst, a suitable ligand, and a base.
Q2: Which aryl halide on the pyrazolopyrimidine core is more reactive? The reactivity of the aryl halide is critical for a successful coupling. The general trend is I > Br > OTf >> Cl.[2][3] While a 3,6-dibromopyrazolo[1,5-a]pyrimidine could be used, position 6 is generally more reactive in nucleophilic substitution and cross-coupling reactions on this specific scaffold.[4]
Q3: My starting 4-hydroxyphenylboronic acid seems to be degrading. Why is this happening and what can I do? 4-Hydroxyphenylboronic acid, especially if impure or aged, is susceptible to protodeboronation—a major side reaction where the boronic acid group is replaced by a hydrogen atom.[3] To mitigate this, use fresh, high-purity boronic acid.[3] For persistent issues, consider converting it to a more stable form, such as a pinacol ester or an MIDA boronate, which can protect it from premature decomposition.[3]
Q4: Is an inert atmosphere absolutely necessary for this reaction? Yes, the exclusion of oxygen is critical. The active Pd(0) catalyst and many phosphine ligands are susceptible to oxidation, which deactivates the catalyst and leads to lower yields.[3] Additionally, the presence of oxygen can promote the unwanted homocoupling of the boronic acid.[3][5] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst.
Section 2: Troubleshooting Guide for Low Yield
Low yields in this synthesis can often be traced to a few key areas. This guide provides a systematic approach to identifying and resolving these issues.
Caption: Systematic Troubleshooting Workflow for Low Yields.
Problem 1: Reaction Stalls or Fails to Reach Completion
-
Plausible Cause A: Catalyst Deactivation. The Pd(0) species is the active catalyst. If your palladium source is a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. The phosphine ligands themselves can act as reductants, but they are also prone to oxidation.
-
Solution:
-
Use Fresh Reagents: Ensure your palladium source and phosphine ligands have been stored correctly under an inert atmosphere and are not expired.[3]
-
Switch to a Precatalyst: Consider using modern, air-stable Pd(II) precatalysts like XPhosPdG2 or G3. These catalysts are designed for high activity and can be more reliable, especially for challenging substrates.[1][5]
-
Ensure Inert Atmosphere: Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction.[3]
-
-
-
Plausible Cause B: Protodeboronation of 4-Hydroxyphenylboronic Acid. This side reaction consumes your boronic acid, effectively stopping the desired cross-coupling. It is often exacerbated by high temperatures and strongly basic conditions.[3][6]
-
Solution:
-
Choice of Base: The base is crucial. While strong bases can promote the reaction, they can also accelerate protodeboronation. Screen milder bases like K₂CO₃ or K₃PO₄ instead of stronger ones if this is suspected.
-
Temperature & Time: Monitor the reaction by TLC or LC-MS. Aim for the lowest temperature that allows for a reasonable reaction rate. Avoid unnecessarily long reaction times. Microwave-assisted procedures can be highly effective, often leading to shorter reaction times and improved yields.[5][6]
-
Use a More Stable Boron Reagent: As mentioned in the FAQ, converting the boronic acid to a potassium trifluoroborate salt or a pinacol ester can significantly reduce its susceptibility to protodeboronation.[2][3]
-
-
Problem 2: Significant Formation of Byproducts
-
Plausible Cause A: Homocoupling of the Boronic Acid. You may observe the formation of 4,4'-biphenol as a major byproduct.
-
Solution: This is almost always caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[3][5] The solution is rigorous degassing of the solvent and maintaining a strict inert atmosphere. Using a slight excess (1.1-1.2 eq) of the pyrazolopyrimidine halide can also help favor the cross-coupling pathway.[7]
-
-
Plausible Cause B: Debromination of the Pyrazolopyrimidine Core. You may isolate 6-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine, where the bromine at the 3-position has been replaced by hydrogen.
-
Solution: This reductive dehalogenation is a known side reaction in palladium catalysis. The choice of ligand is critical to prevent this.
-
Use Specialized Ligands: Buchwald-type biaryl phosphine ligands, such as XPhos, are specifically designed to promote rapid reductive elimination, which outcompetes the debromination pathway. Using a catalyst system like XPhosPdG2/XPhos has been shown to be effective in avoiding debromination in similar pyrazolopyrimidine systems.[1][5]
-
-
Problem 3: Difficult Purification
-
Plausible Cause A: Residual Palladium. The final product may be contaminated with palladium, appearing as a dark or greyish solid.
-
Solution: After the reaction, consider filtering the mixture through a pad of Celite®. If palladium persists, treatment of the crude product in solution with a palladium scavenger or a charcoal slurry can be effective.
-
-
Plausible Cause B: Co-eluting Impurities. The desired product and byproducts like the homocoupled phenol or the starting aryl bromide may have very similar polarities, making chromatographic separation difficult.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary.
-
Crystallization: The phenolic product may be amenable to crystallization. Attempt to crystallize the crude material from a suitable solvent system to selectively isolate the pure product.
-
Acid-Base Extraction: The phenolic nature of the product allows for selective extraction. During workup, you can dissolve the crude mixture in an organic solvent (e.g., EtOAc) and wash with a basic aqueous solution (e.g., 1M NaOH). The desired product will move to the aqueous layer as its phenoxide salt. The layers can then be separated, and the aqueous layer re-acidified (e.g., with 1M HCl) to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent.
-
-
Section 3: Optimized Protocol and Data
Based on literature for similar pyrazolopyrimidine couplings, a robust starting point involves using a modern catalyst system under microwave irradiation.[1][5]
Table 1: Comparison of Reaction Conditions for Suzuki Coupling on Pyrazolopyrimidines
| Catalyst / Ligand | Base | Solvent | Temperature | Time | Yield | Notes | Source |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 °C | 12 h | Variable | "Classic" conditions; may suffer from side reactions. | [6][8] |
| XPhosPdG3 / XPhos | K₃PO₄ | THF | 80 °C | 16 h | Low (3-41%) | Reported for a similar C3-arylation, but with low yields. | [1] |
| XPhosPdG2 / XPhos | K₂CO₃ | Dioxane/H₂O | 120 °C (µW) | 30 min | Good to Exc. | Recommended starting point. Suppresses debromination. | [1][5] |
Step-by-Step Experimental Protocol (Recommended)
This protocol is a starting point and should be optimized for your specific setup.
-
Reagent Preparation:
-
To a microwave reaction vial equipped with a magnetic stir bar, add 3,6-dibromopyrazolo[1,5-a]pyrimidine (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add the catalyst XPhosPdG2 (0.05 eq) and the ligand XPhos (0.05 eq).
-
-
Reaction Setup:
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Seal the vial tightly.
-
Place the vial in a microwave reactor and heat to 120 °C for 30 minutes.
-
-
Monitoring and Workup:
-
After cooling, check the reaction progress by TLC or LC-MS to confirm consumption of the starting material.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure this compound.
-
Section 4: References
-
BenchChem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Available from: --INVALID-LINK--
-
Google Patents. CN111072698A - Preparation method of hydroxyphenylboronic acid. Available from: --INVALID-LINK--
-
Royal Society of Chemistry. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available from: --INVALID-LINK--
-
ChemicalBook. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis. Available from: --INVALID-LINK--
-
PubMed Central (PMC). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available from: --INVALID-LINK--
-
ResearchGate. Synthesis of 3-arylated(heteroarylated) pyrazolo[1,5-a]pyrimidin-5-ones.... Available from: --INVALID-LINK--
-
BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Available from: --INVALID-LINK--
-
PubMed Central (PMC). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: --INVALID-LINK--
-
ChemicalBook. 4-Hydroxyphenylboronic acid | 71597-85-8. Available from: --INVALID-LINK--
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: --INVALID-LINK--
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. Available from: --INVALID-LINK--
-
Wikipedia. Buchwald–Hartwig amination. Available from: --INVALID-LINK--
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available from: --INVALID-LINK--
-
National Institutes of Health (NIH). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: --INVALID-LINK--
-
PubMed Central (PMC). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available from: --INVALID-LINK--
-
Wikipedia. Suzuki reaction. Available from: --INVALID-LINK--
-
National Institutes of Health (NIH). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available from: --INVALID-LINK--
-
ResearchGate. Examples of functionalization by Suzuki coupling with the addition of (a) pyrazolic and (b) cyclopropyl moieties. Available from: --INVALID-LINK--
-
Oakwood Chemical. 4-Hydroxyphenylboronic acid. Available from: --INVALID-LINK--
-
ResearchGate. Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. Available from: --INVALID-LINK--
-
Sigma-Aldrich. 4-Hydroxyphenylboronic acid. Available from: --INVALID-LINK--
-
ACS Publications. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. Available from: --INVALID-LINK--
-
BLD Pharm. 71597-85-8|4-Hydroxyphenylboronic acid. Available from: --INVALID-LINK--
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Brominated Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven troubleshooting advice and frequently asked questions (FAQs) for the unique challenges encountered during the purification of brominated heterocyclic compounds. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to solve complex purification problems with confidence.
Introduction: The Unique Challenge of Brominated Heterocycles
Brominated heterocyclic compounds are cornerstone building blocks in medicinal chemistry and materials science. The bromine atom is not just a placeholder; it's a versatile functional handle for subsequent cross-coupling reactions and a powerful modulator of a molecule's physicochemical properties. However, its presence introduces specific purification hurdles. The electronegativity and size of bromine can subtly alter polarity, making chromatographic separations from unreacted starting materials or byproducts difficult.[1] Furthermore, the reactivity of the C-Br bond, influenced by the nature of the heterocyclic ring, can lead to compound degradation on certain stationary phases or under specific pH conditions.[2][3]
This guide provides a structured approach to overcoming these challenges, focusing on the two primary purification techniques: column chromatography and crystallization.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses common issues encountered in the lab. Each problem is followed by an analysis of the root cause and a series of actionable solutions grounded in chemical principles.
Part 1: Flash Column Chromatography
Flash column chromatography is the workhorse of purification, but brominated heterocycles can present unique separation and stability issues.[4][5]
Q1: My brominated product and the starting material (unbrominated heterocycle or aryl bromide) are co-eluting. How can I achieve separation?
Expert Analysis: This is the most frequent challenge. The addition of a single bromine atom may not sufficiently alter the compound's overall polarity to allow for easy separation using standard solvent systems. The similar polarity means their affinity for the stationary phase and solubility in the mobile phase are nearly identical.[4][6]
Solutions:
-
Optimize the Mobile Phase:
-
Reduce the Elution Strength: Aim for a lower Rf value for your target compound on the TLC plate, ideally between 0.15 and 0.20. While this requires more solvent, it increases the interaction time with the stationary phase, providing more opportunities for separation.[6]
-
Change Solvent Selectivity: If a standard ethyl acetate/hexanes system fails, switch to a solvent system with different chemical properties. The goal is to exploit interactions beyond simple polarity. For example, switching from an ether (ethyl acetate) to a chlorinated solvent (DCM) can alter the separation.[6] See the table below for suggestions.
-
Introduce an Additive (Modifier): For heterocyclic compounds containing a basic nitrogen (e.g., pyridine, imidazole), add 0.5-1% acetic acid to your eluent. This protonates the nitrogen, making the compound significantly more polar and causing it to interact strongly with the silica gel, thus slowing its elution.[6] For acidic compounds (e.g., containing a carboxylic acid), adding a small amount of a base like triethylamine can have the opposite effect, aiding in separation from non-acidic impurities.[7]
-
-
Change the Stationary Phase:
-
If your compound is sensitive to the acidic nature of silica gel or if separation is still not achieved, consider alternative stationary phases.[8]
-
Alumina (Neutral or Basic): Excellent for acid-sensitive compounds.
-
Florisil: A magnesium silicate-based adsorbent that is less acidic than silica and can offer different selectivity.[8]
-
-
Data Presentation: Solvent Selection Guide for Chromatography
This table provides alternative solvent systems to enhance separation selectivity. Greener alternatives to dichloromethane (DCM) are highlighted.[9][10]
| Polarity | Standard System (Eluent B) | Alternative System (Eluent B) | "Green" Alternative (Eluent B) | Common Eluent A (Non-polar) |
| Low | Ethyl Acetate (EtOAc) | Diethyl Ether (Et2O) | 2-MeTHF | Hexanes / Heptane |
| Medium | Dichloromethane (DCM) | Toluene / Acetone | MTBE / Ethyl Acetate | Hexanes / Heptane |
| High | Methanol (MeOH) in DCM | Acetonitrile (MeCN) in DCM | Ethanol (EtOH) in EtOAc | Dichloromethane (DCM) / Ethyl Acetate (EtOAc) |
Q2: My brominated heterocycle is decomposing on the column. My collected fractions are impure, and my yield is low. What is happening?
Expert Analysis: This strongly suggests compound instability on the stationary phase. Silica gel is acidic and can catalyze the degradation of sensitive molecules. Electron-rich heterocycles or molecules where the bromine is in an activated position (e.g., allylic or benzylic) are particularly susceptible to debromination or rearrangement.[8][11]
Solutions:
-
Confirm Instability: Before running a column, spot your compound on a silica TLC plate, and let it sit for 30-60 minutes. Then, elute the plate and check for new spots. This simple test can confirm silica-induced decomposition.[8]
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica. This can be done by preparing a slurry of silica gel in your non-polar eluent containing 1-2% triethylamine, then packing the column with this slurry.
-
Switch to a Neutral Stationary Phase: As mentioned previously, alumina and florisil are excellent alternatives for acid-sensitive compounds.[8]
-
Avoid Chlorinated Solvents: Solvents like dichloromethane can contain trace amounts of HCl, which can exacerbate decomposition. If possible, use non-chlorinated solvent systems.
Visualization: Troubleshooting Workflow for Column Chromatography
This diagram outlines a logical decision-making process when encountering poor separation.
Caption: A decision tree for troubleshooting common column chromatography issues.
Part 2: Crystallization
Crystallization is a powerful and scalable purification technique for solid compounds, often yielding material of very high purity.[12][13][14]
Q1: My brominated compound "oils out" of solution instead of forming crystals. What should I do?
Expert Analysis: "Oiling out" occurs when the solubility of the compound in the solvent drops so rapidly that it comes out of solution as a liquid phase (an oil) rather than forming an ordered crystal lattice. This is often caused by the presence of impurities that disrupt crystallization, cooling the solution too quickly, or using a solvent in which the compound is excessively soluble.[7]
Solutions:
-
Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out. After dissolving your compound in hot solvent, allow the flask to cool slowly to room temperature on the benchtop, undisturbed. You can further insulate the flask (e.g., with glass wool) to slow the process even more. Once at room temperature, transfer it to a refrigerator, and then to a freezer.[13][14]
-
Re-evaluate Your Solvent System:
-
The ideal solvent should dissolve the compound when hot but not when cold.[13][14]
-
Try a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (the anti-solvent, in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[15]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[7]
-
Seeding: If you have a small amount of pure crystalline material, add a single tiny crystal (a "seed crystal") to the cooled, supersaturated solution. This provides a template for further crystal growth.[14]
-
-
Increase Purity: Sometimes, impurities are the sole cause. Purify a small portion of the material via another method (like preparative TLC) to obtain a highly pure sample, which should crystallize more readily.[7]
Experimental Protocol: Two-Solvent Crystallization
This protocol provides a systematic approach to purifying a solid compound that is difficult to crystallize from a single solvent.[12][15]
-
Solvent Selection: Choose two miscible solvents: a "good" solvent that readily dissolves your compound at room temperature, and a "poor" (or anti-solvent) in which your compound is insoluble.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent dropwise while gently heating and stirring until the solid is completely dissolved. Use the absolute minimum amount of solvent necessary.
-
Addition of Anti-Solvent: While the solution is still warm, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of the "good" solvent to re-dissolve the precipitate and make the solution clear again.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal formation may take several hours to days.[13]
-
Isolation: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Frequently Asked Questions (FAQs)
Q: Can the choice of brominating agent (e.g., Br₂, NBS) affect the purification strategy?
A: Absolutely.
-
N-Bromosuccinimide (NBS): A common reagent for allylic and benzylic bromination.[11] The primary byproduct is succinimide, which is polar and water-soluble. An aqueous wash during the reaction workup can often remove the majority of it, simplifying the subsequent purification. However, any remaining succinimide can sometimes co-elute with polar products.
-
Liquid Bromine (Br₂): Using elemental bromine can lead to the formation of HBr as a byproduct. This can protonate basic heterocycles, complicating extractions and potentially causing degradation on silica gel. Quenching the reaction with a mild base like sodium bicarbonate solution is crucial. Excess bromine can often be removed by washing with a solution of sodium thiosulfate.[16]
Q: My brominated heterocycle is a stable solid, but it is always colored (e.g., yellow or brown) even after chromatography. How can I remove the color?
A: Persistent color often indicates trace amounts of highly conjugated, colored impurities.
-
Activated Carbon (Charcoal): Dissolve your compound in a suitable solvent, add a small amount (1-2% by weight) of activated carbon, and heat the mixture gently for 5-10 minutes. The colored impurities will adsorb onto the surface of the carbon. Filter the hot solution through a pad of Celite to remove the carbon, and then proceed with crystallization or solvent evaporation. Be aware that this can sometimes lead to a loss of desired product due to co-adsorption.
-
Recrystallization: This is often the most effective method for removing trace impurities that impart color. The impurities may remain in the mother liquor, leaving you with pure, colorless crystals.[12][17]
Q: How does the position of the bromine atom on the heterocyclic ring influence its stability during purification?
A: The position is critical. Bromine atoms on electron-rich rings (like pyrroles or furans) are more susceptible to displacement or degradation than those on electron-poor rings (like pyridines).[2] Furthermore, a bromine atom positioned alpha to a heteroatom (like nitrogen or sulfur) or a carbonyl group can be more labile. This heightened reactivity means you should opt for milder purification conditions: lower temperatures, neutral pH during extractions, and potentially using a deactivated or neutral chromatography stationary phase.
References
- 1. proprep.com [proprep.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. jackwestin.com [jackwestin.com]
- 5. sgkgdcvinukonda.ac.in [sgkgdcvinukonda.ac.in]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. A convenient guide to help select replacement solvents for dichloromethane in chromatography - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
- 14. longdom.org [longdom.org]
- 15. How To [chem.rochester.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazolo[1,5-a]pyrimidine Derivatives
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of poor aqueous solubility inherent to this important class of compounds. Our goal is to equip you with the knowledge and practical tools to enhance the developability of your pyrazolo[1,5-a]pyrimidine-based molecules.
Introduction: The Solubility Hurdle in Drug Discovery
Pyrazolo[1,5-a]pyrimidines are a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including kinase inhibition for cancer therapy.[1][2] However, the planar, aromatic nature of this heterocyclic system often leads to high crystal lattice energy and low aqueous solubility.[3] This poor solubility can significantly impede preclinical development, leading to challenges in formulation, inaccurate in vitro assay results, and poor bioavailability.[1][4] This guide is structured to help you navigate these challenges effectively.
Part 1: Troubleshooting Guide - Common Solubility Issues and Solutions
This section is designed in a question-and-answer format to directly address specific issues you may be encountering during your experiments.
Q1: My pyrazolo[1,5-a]pyrimidine derivative is precipitating in my aqueous-based cellular assay medium. How can I resolve this to get reliable biological data?
Answer: This is a frequent and critical issue. Compound precipitation can lead to an underestimation of potency and erratic results. Here’s a systematic approach to troubleshoot this:
1. Initial Diagnosis and Quick Fixes:
-
Check DMSO Concentration: Ensure the final concentration of your DMSO (or other organic solvent) stock in the assay medium is at a level that doesn't cause the solvent itself to interfere with the assay (typically ≤0.5%).
-
Sonication: Briefly sonicate your final diluted compound in the aqueous medium before adding it to the cells. This can help break down small aggregates and transiently increase dissolution.
2. Formulation-Based Solutions:
-
Co-solvents: While not always ideal for in vivo work, a mixture of co-solvents can be effective for in vitro assays. A combination of water, ethanol, and polyethylene glycol (PEG) can be explored. Start with a low percentage of the organic co-solvent and titrate up to the highest tolerable level for your cell line.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, capable of encapsulating poorly soluble molecules to enhance their aqueous solubility.[5][6][7] 2-hydroxypropyl-β-cyclodextrin (HPβCD) is a common and effective choice.[8][9] Studies on the related pyrazolo[3,4-d]pyrimidine scaffold have shown solubility increases of 100- to 1000-fold with HPβCD.[8]
Workflow for Addressing In-Assay Precipitation
Caption: A decision-making workflow for troubleshooting compound precipitation in aqueous assay media.
Q2: I need to formulate my pyrazolo[1,5-a]pyrimidine derivative for an in vivo study (e.g., oral gavage or intravenous injection), but its solubility is too low. What are my options?
Answer: Formulating for in vivo studies requires a more rigorous approach, with a focus on biocompatibility and achieving the desired pharmacokinetic profile. Here are the primary strategies:
-
Amorphous Solid Dispersions: This is a powerful technique where the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[10][11] The amorphous form of the drug has a higher apparent solubility and faster dissolution rate compared to its stable crystalline form.[10]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG) are frequently used.[11][12]
-
Screening: A miniaturized assay using inkjet printing can be a rapid way to screen multiple drug-polymer combinations to find the most effective formulation for enhancing solubility.[4][10][13]
-
-
Prodrug Approach: This involves chemically modifying the parent drug to attach a hydrophilic promoiety.[14][15][16] This promoiety is designed to be cleaved in vivo, releasing the active parent drug. This strategy has been successfully applied to pyrazolo[3,4-d]pyrimidines, resulting in a 600-fold improvement in solubility.[14]
-
Common Promoieties: N-methylpiperazine linked via a carbamate is a known successful moiety for this class of compounds.[15]
-
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area-to-volume ratio and, consequently, the dissolution velocity according to the Noyes-Whitney equation.[12][17]
Comparison of In Vivo Formulation Strategies
| Strategy | Mechanism of Solubility Enhancement | Key Advantages | Key Considerations |
| Amorphous Solid Dispersion | Conversion of crystalline drug to a higher-energy amorphous state within a polymer matrix.[10][11] | Significant solubility increase; can be tailored for specific release profiles. | Physical stability of the amorphous form during storage; potential for recrystallization.[18] |
| Prodrug Approach | Covalent attachment of a hydrophilic promoiety, which is cleaved in vivo.[14][15][16][19] | Dramatically improves aqueous solubility; can also improve permeability and metabolic stability. | Requires synthetic chemistry expertise; cleavage kinetics must be optimized. |
| Nanosuspension | Increased surface area due to particle size reduction to the nanoscale.[12][17] | Applicable to a wide range of compounds; can be used for oral and parenteral routes. | Requires specialized equipment (e.g., high-pressure homogenizers); potential for particle aggregation. |
Part 2: Frequently Asked Questions (FAQs)
Q: Can I improve the solubility of my pyrazolo[1,5-a]pyrimidine by adjusting the pH?
A: This depends on the specific chemical structure of your derivative. If your molecule contains ionizable functional groups (e.g., basic amines or acidic moieties), altering the pH of the medium to favor the ionized form can significantly increase solubility. For instance, adding basic side chains has been shown to improve the solubility of some pyrazolo[1,5-a]pyrimidines.[1] You can determine the pKa of your compound and formulate it in a buffered solution at a pH where it is predominantly in its more soluble ionized form.
Q: How does the crystalline structure of my compound affect its solubility?
A: The crystal packing energy plays a crucial role. A more stable crystal lattice (indicated by a high melting point) requires more energy to break apart, resulting in lower solubility.[3] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can also be a factor, as different polymorphs can have different solubilities. Characterizing the solid-state properties of your compound (e.g., via X-ray diffraction) can provide insights into its solubility behavior.[20][21]
Q: Are there any synthetic strategies I can employ to design more soluble pyrazolo[1,5-a]pyrimidine analogs from the start?
A: Yes, a proactive approach during the design phase is highly recommended. Consider the following:
-
Introduce Polar Functional Groups: Incorporating polar groups like hydroxyls, amines, or morpholines can improve interactions with water and enhance solubility.[1][22][23]
-
Disrupt Planarity: The high planarity of the pyrazolo[1,5-a]pyrimidine scaffold contributes to strong crystal packing. Introducing substituents that disrupt this planarity can lower the crystal lattice energy and improve solubility.[3]
-
Control Lipophilicity: While some lipophilicity is needed for membrane permeability, excessively high lipophilicity (high cLogP) is often correlated with poor aqueous solubility. Aim for a balanced cLogP in your analog design.[24]
Part 3: Detailed Experimental Protocols
Protocol 1: Preparation of a Pyrazolo[1,5-a]pyrimidine-HPβCD Inclusion Complex
This protocol is based on the phase solubility method to determine the complexation ratio and prepare a stock solution.
Materials:
-
Pyrazolo[1,5-a]pyrimidine derivative
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Orbital shaker
-
0.22 µm syringe filters
-
HPLC system for quantification
Procedure:
-
Phase Solubility Study: a. Prepare a series of aqueous solutions of HPβCD in PBS at various concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v). b. Add an excess amount of the pyrazolo[1,5-a]pyrimidine derivative to each HPβCD solution in separate vials. c. Tightly seal the vials and shake them on an orbital shaker at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached. d. After equilibration, allow the suspensions to settle. Filter each suspension through a 0.22 µm syringe filter to remove the undissolved compound. e. Quantify the concentration of the dissolved pyrazolo[1,5-a]pyrimidine in each filtrate using a validated HPLC method. f. Plot the concentration of the dissolved compound (y-axis) against the concentration of HPβCD (x-axis). The slope of this phase solubility diagram can be used to determine the stability constant and complexation stoichiometry.
-
Preparation of a Solubilized Stock Solution: a. Based on the phase solubility diagram, determine the amount of HPβCD needed to dissolve the desired concentration of your compound. b. Dissolve the calculated amount of HPβCD in the required volume of PBS. c. Gradually add the pyrazolo[1,5-a]pyrimidine derivative to the HPβCD solution while vortexing or sonicating until it is fully dissolved. d. The resulting clear solution is your solubilized stock, which can be sterile-filtered for use in assays.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This is a common lab-scale method for preparing solid dispersions for initial screening.
Materials:
-
Pyrazolo[1,5-a]pyrimidine derivative
-
Polymer (e.g., PVP K30, HPMC E5)
-
Common solvent (e.g., methanol, acetone, or a mixture in which both the drug and polymer are soluble)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: a. Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w). b. Dissolve the appropriate amounts of the pyrazolo[1,5-a]pyrimidine derivative and the selected polymer in a suitable volume of the common solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: a. Attach the flask to a rotary evaporator. b. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film or solid mass is formed.
-
Drying: a. Scrape the solid material from the flask. b. Place the material in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Characterization: a. The resulting solid dispersion should be a fine powder. b. Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm the amorphous nature of the drug within the polymer matrix. c. Evaluate the enhancement in aqueous solubility by measuring the concentration of the drug in an aqueous medium after adding the solid dispersion and comparing it to the solubility of the pure crystalline drug.
Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation of a hydrophobic drug within the cyclodextrin cavity to form a water-soluble inclusion complex.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicaljournals.com [chemicaljournals.com]
- 8. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsm.com [ijpsm.com]
- 13. researchgate.net [researchgate.net]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs [mdpi.com]
- 19. usiena-air.unisi.it [usiena-air.unisi.it]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol
Welcome to the technical support center for the synthesis of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important heterocyclic compound. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurities, and streamline your purification process.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process. A plausible and common route involves two key transformations:
-
Cyclocondensation: Formation of the 6-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine core.
-
Electrophilic Bromination: Introduction of the bromine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine ring.
This guide will address potential side reactions and troubleshooting strategies for each of these critical steps.
II. Troubleshooting Guide and FAQs
Step 1: Cyclocondensation to form 6-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine
The formation of the pyrazolo[1,5-a]pyrimidine ring system is generally achieved by the reaction of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent.[1][2][3]
Q1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?
A1: The reaction between a 3-aminopyrazole and an unsymmetrical β-dicarbonyl compound can potentially yield two regioisomers.[1][4][5] The regioselectivity is influenced by the relative reactivity of the nucleophilic centers in the 3-aminopyrazole (the endocyclic N2 and the exocyclic amino group) and the electrophilic centers of the β-dicarbonyl compound.
-
Underlying Cause: The initial condensation can occur at either carbonyl group of the β-dicarbonyl compound, leading to different cyclization pathways.
-
Troubleshooting Strategies:
-
Choice of β-Dicarbonyl Equivalent: Using a β-enaminone or a similar pre-functionalized substrate can direct the cyclization to favor one isomer.
-
Reaction Conditions: The choice of solvent and catalyst (acidic or basic) can influence the regiochemical outcome. It is recommended to screen different conditions, such as acetic acid, p-toluenesulfonic acid, or a base catalyst, to optimize for the desired isomer.[6]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve regioselectivity in some cases by enabling rapid heating and shorter reaction times, which can favor the kinetically controlled product.[6]
-
Q2: I am observing incomplete conversion and the formation of an acetamide byproduct. What is causing this?
A2: Incomplete conversion can be due to insufficient reaction time or temperature. The formation of an acetamide byproduct can occur if acetic acid is used as the solvent and reacts with the aminopyrazole starting material.[7]
-
Troubleshooting Strategies:
-
Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Alternative Solvents: If acetamide formation is significant, consider using a non-reactive solvent such as ethanol, n-butanol, or toluene with a catalytic amount of acid.
-
Experimental Protocol: Cyclocondensation
Materials:
-
3-Aminopyrazole
-
1-(4-hydroxyphenyl)-1,3-butanedione (or a protected version)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
To a solution of 3-aminopyrazole (1.0 eq) in glacial acetic acid, add 1-(4-hydroxyphenyl)-1,3-butanedione (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude 6-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine.
Step 2: Electrophilic Bromination of 6-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine
The introduction of a bromine atom at the 3-position is a crucial step. The pyrazolo[1,5-a]pyrimidine ring system is susceptible to electrophilic substitution, with the 3- and 6-positions being the most reactive.[8][9][10] The phenol ring is also highly activated towards electrophilic substitution.[11][12][13]
Q3: My bromination reaction is yielding a mixture of mono-, di-, and even tri-brominated products. How can I control the extent of bromination?
A3: Over-bromination is a common side reaction, especially with highly activated ring systems. Both the pyrazolo[1,5-a]pyrimidine core and the phenol ring are susceptible to multiple brominations.[11][14][15]
-
Underlying Cause: The initial bromination further activates the ring system, making it more susceptible to subsequent bromination. The free hydroxyl group of the phenol is a strong activating group.[11][13]
-
Troubleshooting Strategies:
-
Protect the Phenolic Hydroxyl Group: Before bromination, protect the hydroxyl group as an ether (e.g., methyl or benzyl ether) or a silyl ether. This will reduce the activation of the phenol ring and prevent bromination at its ortho positions.[16][17][18]
-
Choice of Brominating Agent: Use a milder brominating agent than elemental bromine. N-Bromosuccinimide (NBS) is a common choice for controlled monobromination.[19][20] 1,3-Dibromo-5,5-dimethylhydantoin (DBH) can also be used.[21]
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of NBS is recommended for monobromination.
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to improve selectivity.
-
Q4: Bromination is occurring on the phenol ring instead of, or in addition to, the pyrazolopyrimidine core. How can I direct the bromination to the desired position?
A4: As mentioned above, the unprotected phenol ring is highly activated and will readily undergo bromination, typically at the positions ortho to the hydroxyl group.[11][12][22]
-
Troubleshooting Strategies:
-
Phenol Protection: Protecting the hydroxyl group is the most effective strategy to prevent bromination on the phenol ring.[16][17][18]
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Non-polar solvents like dichloromethane or chloroform are often preferred over polar protic solvents.
-
Q5: I am observing the formation of a 3,6-dibrominated byproduct. How can I avoid this?
A5: The pyrazolo[1,5-a]pyrimidine ring can be brominated at both the 3- and 6-positions.[8][9][10]
-
Underlying Cause: While the 3-position is generally more reactive towards electrophiles, under forcing conditions or with excess brominating agent, substitution at the 6-position can also occur. However, in this specific synthesis, the 6-position is already substituted with the hydroxyphenyl group, so this is less of a concern for the target molecule but is a known side reaction for the parent scaffold.
Experimental Protocol: Phenol Protection and Bromination
Part A: Protection of the Phenolic Hydroxyl Group (as a Methyl Ether)
Materials:
-
6-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 6-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part B: Bromination of the Protected Intermediate
Materials:
-
6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (1.0 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add NBS (1.1 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can then be deprotected (e.g., using BBr₃ for a methyl ether) to yield the final product.
Visualizing the Process
Proposed Synthetic Pathway and Key Side Reactions
Caption: Synthetic pathway and potential side products.
Troubleshooting Workflow for Bromination
Caption: Decision tree for troubleshooting bromination.
III. Purification Strategies
Q6: What is the best way to purify the final product from the observed side products?
A6:
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating the desired monobrominated product from unreacted starting material and polybrominated side products. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective final purification step to obtain highly pure material.
-
Preparative HPLC: For challenging separations or to obtain material of very high purity, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
By carefully considering the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of this compound.
IV. References
-
Al-Ghorbani, M., et al. (2020). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry, 18(30), 5878-5888. --INVALID-LINK--
-
Dymshits, V. A., et al. (2012). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Organic Letters, 14(17), 4478–4481. --INVALID-LINK--
-
Iorkula, T. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(37), 25883-25913. --INVALID-LINK--
-
López-Cara, L. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6436. --INVALID-LINK--
-
Ma, Y., et al. (2022). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Synthetic Communications, 53(1), 77-87. --INVALID-LINK--
-
McKew, J. C., et al. (2007). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry, 72(3), 1043–1046. --INVALID-LINK--
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. --INVALID-LINK--
-
Clark, J. (2016). ring reactions of phenol. Chemguide. --INVALID-LINK--
-
Leinonen, T., et al. (2021). Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. ChemistryOpen, 10(1), 54-62. --INVALID-LINK--
-
Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. --INVALID-LINK--
-
Kulkarni, A. A., & Kale, R. G. (2017). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 33(2). --INVALID-LINK--
-
Organic Chemistry. (2021, February 18). Bromination of phenol [Video]. YouTube. --INVALID-LINK--
-
BenchChem. (2025). Efficacy comparison of different protecting groups for phenols in synthesis. --INVALID-LINK--
-
Gallard, H., & von Gunten, U. (2002). The bromination kinetics of phenolic compounds in aqueous solution. Water Research, 36(1), 68-76. --INVALID-LINK--
-
Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. --INVALID-LINK--
-
El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. --INVALID-LINK--
-
Shawali, A. S., & Abdallah, M. A. (2001). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 6(3), 252-264. --INVALID-LINK--
-
Ma, Y., et al. (2023). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Full-text. --INVALID-LINK--
-
Zheldakova, T. A., et al. (2019). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. Chemistry of Heterocyclic Compounds, 55(4-5), 411-419. --INVALID-LINK--
-
Wang, X., et al. (2019). The synthesis of brominated pyrazolo[1,5‐a]pyridine derivatives from N‐aminopyridinium salts and bromoalkynes. Advanced Synthesis & Catalysis, 361(15), 3568-3573. --INVALID-LINK--
-
Reddy, T., et al. (2020). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 25(19), 4559. --INVALID-LINK--
-
Wikipedia. (2023, December 1). Protecting group. --INVALID-LINK--
-
Lynch, B. M., et al. (1975). Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic - Substitution in the Pyrazole and/or Pyrimidine Rings1. Canadian Journal of Chemistry, 53(1), 119-125. --INVALID-LINK--
-
CEM Corporation. (n.d.). Protection and Deprotection. --INVALID-LINK--
-
Shestopalov, A. M., et al. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Tetrahedron, 63(5), 1229-1242. --INVALID-LINK--
-
Kamal, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. European Journal of Medicinal Chemistry, 144, 756-775. --INVALID-LINK--
-
Sikdar, A., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 88(1), 478-489. --INVALID-LINK--
-
Al-Issa, S. A. (2024). Two-component reactions of 5-amino-pyrazole derivatives with 1,3-dicarbonyl compounds. Journal of the Turkish Chemical Society Section A: Chemistry, 11(1), 1-14. --INVALID-LINK--
-
Wang, Z., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences, 15(11), 21016-21028. --INVALID-LINK--
-
Reddit. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. --INVALID-LINK--
-
Kumar, P., et al. (2007). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Synthetic Communications, 37(15), 2569-2575. --INVALID-LINK--
-
El-Kashef, H. S. (1998). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Journal of the Faculty of Pharmacy of Ankara University, 27(1), 1-10. --INVALID-LINK--
-
Lynch, B. M., et al. (1975). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry, 53(1), 119-125. --INVALID-LINK--
-
Lynch, B. M., et al. (1975). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Science Publishing. --INVALID-LINK--
-
Kumar, P., et al. (2007). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules, 12(5), 946-955. --INVALID-LINK--
-
Guerrini, G., et al. (2002). Synthesis and BZR affinity of pyrazolo[1,5-a]pyrimidine derivatives. Part 2: Further investigations on the 3-aryl substituents. Il Farmaco, 57(1), 37-47. --INVALID-LINK--
-
Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. BYU ScholarsArchive. --INVALID-LINK--
-
El-Gohary, S. M. (2012). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 8, 338-354. --INVALID-LINK--35)
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. savemyexams.com [savemyexams.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. learninglink.oup.com [learninglink.oup.com]
- 17. benchchem.com [benchchem.com]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling for 3-Bromopyrazolo[1,5-a]pyrimidines
Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development focused on the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of palladium-catalyzed cross-coupling reactions with 3-bromo-substituted pyrazolo[1,5-a]pyrimidines. Our goal is to empower you with the causal understanding behind experimental choices to accelerate your research and development efforts.
Introduction: The Challenge of Coupling with Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry. However, its electron-deficient nature and the presence of multiple nitrogen atoms present unique challenges in palladium-catalyzed cross-coupling reactions. The lone pairs on the pyrimidine nitrogen atoms can coordinate with the palladium center, leading to catalyst inhibition or deactivation.[1] Furthermore, the C-Br bond at the 3-position can be susceptible to side reactions, most notably hydrodebromination (or dehalogenation), leading to diminished yields of the desired coupled product.[2][3]
This guide is structured to address these specific challenges in a question-and-answer format, covering four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.
General Troubleshooting Workflow
Before diving into reaction-specific issues, it's crucial to have a systematic approach to troubleshooting. The following workflow can help identify the root cause of a failed or low-yielding reaction.
Caption: A general workflow for troubleshooting low-yielding cross-coupling reactions.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, with 3-bromopyrazolo[1,5-a]pyrimidines, the primary challenge is often the competing debromination reaction.[2][3]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is resulting in a high percentage of the debrominated pyrazolo[1,5-a]pyrimidine and very little of my desired product. What is causing this and how can I fix it?
A1: Hydrodebromination is a common side reaction with electron-deficient heteroaryl halides.[1] It can occur through several pathways, including the reaction of the palladium-hydride species (formed from solvent or base) with the starting material. To mitigate this, several strategies can be employed:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are often necessary.[4] These ligands stabilize the palladium center and promote the desired catalytic cycle over the decomposition pathways that can lead to debromination. For 3-bromopyrazolo[1,5-a]pyrimidines, a combination of a G2 or G3 precatalyst with an additional equivalent of the free ligand (e.g., XPhosPdG2/XPhos) has been shown to be effective in suppressing debromination.[2][3]
-
Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically improve yields and reduce reaction times from hours to minutes.[2][3] The rapid heating provided by microwaves can favor the desired cross-coupling pathway over the slower debromination side reaction.
-
Base and Solvent Choice: The choice of base and solvent is also critical. While inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, their strength and solubility can influence the outcome.[5] A solvent system of dioxane/water or THF/water is often effective, but for some substrates, a polar protic solvent mixture like ethanol/water might surprisingly increase the yield of the desired product.[3]
Q2: I am observing poor conversion of my starting material. What are the likely causes?
A2: Low conversion can stem from several factors:
-
Catalyst Deactivation: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to inactive species.[1] Using bulky ligands can sterically shield the palladium center and prevent this poisoning.[4]
-
Inefficient Pre-catalyst Activation: Ensure your Pd(II) pre-catalyst is efficiently reduced to the active Pd(0) species. Modern pre-catalysts, like the Buchwald G3 or G4 palladacycles, are designed for reliable and rapid activation under mild conditions.[6][7]
-
Poor Reagent Quality: Boronic acids can degrade over time, especially if they are not stored properly. Consider using fresh or purified boronic acid. Alternatively, more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can be used to circumvent issues of protodeboronation.[8]
Optimized Suzuki-Miyaura Protocol (Microwave-Assisted)
This protocol is a starting point and may require further optimization for specific substrates.
-
Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, combine the 3-bromopyrazolo[1,5-a]pyrimidine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or THF/water (4:1).
-
Inert Atmosphere: Seal the vial and thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor to a temperature between 100-140 °C for 20-60 minutes.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Catalyst System | XPhos Pd G3 (2-5 mol%) + XPhos (2-5 mol%) | Bulky, electron-rich ligand stabilizes Pd(0) and promotes reductive elimination, minimizing debromination.[2][3] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Effective in promoting transmetalation.[5] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or THF/H₂O (4:1) | Good solubility for both organic and inorganic reagents. |
| Temperature | 100-140 °C (Microwave) | Rapid heating favors the desired coupling over side reactions.[2][3] |
Section 2: Sonogashira Coupling
The Sonogashira reaction is a reliable method for the formation of C(sp²)-C(sp) bonds, but can be plagued by side reactions if not properly optimized.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction is giving a low yield of the desired alkynylated product, and I see a significant amount of a byproduct that I suspect is the homocoupled alkyne (Glaser coupling). How can I prevent this?
A1: Glaser homocoupling is a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used in the presence of oxygen.[9] To minimize this:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent and reaction mixture for an extended period.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring a stronger base and slightly higher temperatures, these conditions can completely eliminate the Glaser coupling byproduct.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
Q2: The reaction is sluggish and does not go to completion, even after extended reaction times. What can I do to improve the reaction rate?
A2: A sluggish Sonogashira reaction can often be addressed by:
-
Increasing the Temperature: While many Sonogashira reactions can be run at room temperature, less reactive aryl bromides may require heating to facilitate the initial oxidative addition step. Temperatures in the range of 60-100 °C are common.[10]
-
Ligand Choice: If using a Pd(II) pre-catalyst, the choice of phosphine ligand is important. Triphenylphosphine (PPh₃) is common, but for more challenging substrates, more electron-rich and bulky ligands may be beneficial.
-
Base Selection: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[2] Ensure the base is anhydrous and of high purity.
Optimized Sonogashira Protocol
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 3-bromopyrazolo[1,5-a]pyrimidine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., Et₃N, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts, followed by water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst System | PdCl₂(PPh₃)₂ (2-5 mol%) + CuI (5-10 mol%) | A classic and effective system for Sonogashira couplings.[2] |
| Base | Et₃N or DIPEA (2-3 equiv.) | Acts as both a base and a solvent in some cases.[2] |
| Solvent | Anhydrous, degassed THF or DMF | Good solubility for reactants and catalysts. |
| Temperature | 25-80 °C | May require heating for less reactive substrates. |
Section 3: Heck Coupling
The Heck reaction, for the vinylation of aryl halides, can be challenging with N-heterocycles due to potential catalyst inhibition.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction is not proceeding. What are the most likely reasons for failure with a 3-bromopyrazolo[1,5-a]pyrimidine substrate?
A1: Failure of a Heck reaction with this substrate class often points to catalyst issues:
-
Catalyst Inhibition: As with other couplings, the pyrimidine nitrogens can poison the palladium catalyst. The use of bulky, electron-rich ligands can mitigate this. N-heterocyclic carbene (NHC) ligands have also shown promise in Heck reactions of challenging substrates.[11][12]
-
Inappropriate Base: The base in a Heck reaction is crucial for regenerating the active Pd(0) catalyst. Common bases include triethylamine, potassium carbonate, or sodium acetate. The choice of base can be substrate-dependent, so screening may be necessary.
-
Solvent Choice: Polar aprotic solvents like DMF, NMP, or DMAc are typically used to ensure the solubility of the palladium salts formed during the catalytic cycle.
Q2: I am observing the formation of regioisomers in my Heck product. How can I improve the selectivity?
A2: The regioselectivity of the Heck reaction is influenced by both electronic and steric factors of the alkene. For terminal alkenes, the aryl group typically adds to the less substituted carbon. To improve selectivity:
-
Ligand Effects: The steric bulk of the phosphine ligand can influence the regioselectivity. Screening different ligands may be beneficial.
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity, albeit at the cost of a longer reaction time.
Generalized Heck Protocol for 3-Bromo-N-Heterocycles
-
Reaction Setup: In a dry reaction vessel, combine the 3-bromopyrazolo[1,5-a]pyrimidine (1.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃ or a more specialized ligand, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Reagent Addition: Add an anhydrous, polar aprotic solvent (e.g., DMF), the alkene (1.2-2.0 equiv.), and a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv.).
-
Reaction: Heat the mixture to 100-140 °C and stir until the reaction is complete.
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify by flash column chromatography.
Section 4: Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is giving a low yield. What are the critical parameters to optimize?
A1: The success of a Buchwald-Hartwig amination hinges on the interplay of the catalyst, ligand, and base.
-
Ligand Choice: This is often the most critical parameter. For coupling with N-heterocycles, bulky biarylphosphine ligands such as Xantphos, DavePhos, or XPhos are frequently required to promote the C-N reductive elimination and prevent catalyst decomposition.[13][14]
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate can also be effective, particularly for sensitive substrates.[15]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can impact the solubility of the base and the catalytic species, so screening may be necessary.
Q2: I am trying to couple a primary amine, but I am observing significant side reactions. What could be the issue?
A2: With primary amines, double arylation can sometimes be a problem. To minimize this:
-
Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents).
-
Reaction Temperature: Running the reaction at a lower temperature may favor the mono-arylated product.
-
Ligand Sterics: A very bulky ligand may disfavor the second oxidative addition required for double arylation.
Optimized Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under a rigorously inert atmosphere, add the 3-bromopyrazolo[1,5-a]pyrimidine (1.0 equiv.), the amine (1.1-1.2 equiv.), a strong base (e.g., NaOtBu, 1.2-1.5 equiv.), a palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst, 1-5 mol%), and the appropriate biarylphosphine ligand (1-5 mol%) to a dry reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed.
-
Work-up: Cool the reaction, carefully quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Wash the organic layer with water and brine, then dry and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Catalytic Cycle Overview
A general understanding of the catalytic cycle is crucial for rational troubleshooting.
Caption: A simplified catalytic cycle for a generic palladium cross-coupling reaction.
This cycle illustrates the three key steps: oxidative addition of the aryl halide to the active Pd(0) catalyst, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[16] Issues in any of these steps can lead to reaction failure.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine Functionalized Phosphine Ligands and Their Application in Catalysis [kluedo.ub.rptu.de]
- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Heck Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Kinase Inhibition Assays with Phenolic Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique challenges encountered when working with phenolic compounds in kinase inhibition assays. Phenolic compounds, while promising as therapeutic agents, are notorious for their tendency to interfere with in vitro assays, often leading to false-positive results.[1][2] This guide is designed to help you navigate these complexities, ensure the integrity of your data, and confidently validate your hits.
The Challenge with Phenolics: Understanding Pan-Assay Interference Compounds (PAINS)
Many phenolic compounds fall under the category of Pan-Assay Interference Compounds (PAINS).[1][2][3] These are molecules that appear as active compounds in multiple, unrelated high-throughput screens (HTS) due to a variety of non-specific mechanisms rather than direct, specific inhibition of the intended target.[1][4] Common issues with phenolic compounds include autofluorescence, aggregation, redox cycling, and non-specific protein reactivity.[5][6] Recognizing and mitigating these interferences is crucial to avoid wasting valuable time and resources on misleading hits.[4][7]
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific experimental issues in a question-and-answer format, providing the underlying causes and actionable solutions.
Problem 1: My fluorescence-based assay shows a high signal or my IC50 values are inconsistent and highly variable.
Potential Cause: Autofluorescence or fluorescence interference from your phenolic compound.
Many flavonoids and other polyphenols naturally fluoresce, often in the green, yellow, and orange wavelengths, which can overlap with the emission spectra of commonly used assay fluorophores.[8][9] This intrinsic fluorescence can lead to a high background signal, masking the true kinase activity, or it can directly interfere with the assay's detection system, resulting in either false-positive or false-negative results.[10][11]
Solutions:
-
Perform a Spectral Scan: Run an emission scan of your phenolic compound at the excitation wavelength of your assay's fluorophore to determine if there is spectral overlap.
-
Use Red-Shifted Fluorophores: If interference is detected, consider switching to an assay format that utilizes far-red fluorescent probes.[11][12] These longer wavelengths are less likely to be affected by the autofluorescence of most small molecules.[11]
-
Implement an Interference Assay: A simple control experiment can help identify fluorescence interference.
-
Protocol: Fluorescence Interference Assay
-
Run the kinase reaction to completion to generate the maximum amount of fluorescent product.
-
Add your phenolic compound to the completed reaction at various concentrations.
-
Measure the fluorescence signal.
-
A compound-dependent change in the signal indicates interference (quenching or enhancement) with the detection reagents.[13]
-
-
Problem 2: My compound appears to be a potent inhibitor, but the dose-response curve is unusually steep, or the inhibition is not saturable.
Potential Cause: Compound aggregation.
At certain concentrations, some phenolic compounds can form colloidal aggregates in aqueous solutions.[14] These aggregates can non-specifically sequester and denature the kinase, leading to what appears to be potent inhibition.[3][15] This is a common artifact in HTS campaigns and a hallmark of many promiscuous inhibitors.[4]
Solutions:
-
The Detergent Test: The most common and effective way to identify aggregation-based inhibition is to repeat the assay in the presence of a non-ionic detergent.
-
Protocol: Aggregation Counter-Screen
-
Prepare your standard kinase assay.
-
Create a parallel set of reactions that include 0.01% (v/v) Triton X-100 or another non-ionic detergent like Tween-20.[15][16]
-
Run your dose-response experiment in both the presence and absence of the detergent.
-
Interpretation: A significant rightward shift in the IC50 value (i.e., a decrease in potency) in the presence of the detergent strongly suggests that your compound is an aggregator.[15][16] True inhibitors should show little to no change in their IC50 values.
-
-
| Compound | IC50 without Triton X-100 | IC50 with 0.01% Triton X-100 | Interpretation |
| Compound A (Aggregator) | 5 µM | > 50 µM | Likely a false positive due to aggregation. |
| Compound B (True Inhibitor) | 2 µM | 2.5 µM | Likely a true inhibitor. |
-
Vary Enzyme Concentration: The IC50 of a true, reversible inhibitor should be independent of the enzyme concentration. In contrast, the apparent potency of an aggregator will often decrease as the enzyme concentration is increased.[10][13]
Problem 3: My compound shows activity against multiple, unrelated kinases.
Potential Cause: Redox cycling or non-specific protein reactivity.
Phenolic compounds, particularly those containing catechol or hydroquinone moieties, can be redox-active.[17][18][19] They can undergo oxidation, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can inactivate the kinase through oxidation of sensitive residues (e.g., cysteine) in the active site.[13][20] This leads to non-specific inhibition that is independent of binding to the ATP pocket or an allosteric site.
Solutions:
-
Redox Interference Assay: Test for the generation of H₂O₂ by your compound under assay conditions.
-
Protocol: H₂O₂ Detection Assay
-
Incubate your phenolic compound in the assay buffer (with and without reducing agents like DTT, if applicable).
-
Use a commercially available kit (e.g., Amplex Red) to detect the presence of H₂O₂.[21]
-
A positive signal indicates that your compound is redox cycling and likely a false positive.[13][22]
-
-
-
Include a Scavenger: The addition of a high concentration of a non-target protein, like bovine serum albumin (BSA), can help to sequester non-specific, reactive compounds. If the potency of your compound is significantly reduced in the presence of BSA, it may be a non-specific inhibitor.
-
Orthogonal Assays: Validate your hits using an assay with a different detection method. For example, if your primary screen is a fluorescence-based assay measuring ADP production, a confirmatory assay could be a radiometric assay that directly measures the incorporation of ³²P onto the substrate.[13][23] A true inhibitor should be active in multiple, distinct assay formats.
Visualizing the Troubleshooting Workflow
A systematic approach is key to eliminating false positives. The following workflow can guide your hit validation process.
Caption: A decision tree for the validation of kinase inhibitor hits.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for my phenolic compounds?
The choice of solvent is critical and can significantly impact the solubility and activity of phenolic compounds.[24][25][26] While DMSO is the most common solvent for stock solutions, its final concentration in the assay should be kept low (typically <1%) to avoid affecting kinase activity.[27] The extraction efficiency of phenolic compounds is highly dependent on the polarity of the solvent used.[24][28][29] For initial extractions from natural products, solvents like methanol or ethanol are often effective.[28][29] Always ensure your compound is fully solubilized in the assay buffer and run appropriate vehicle controls.
Q2: Can I use computational filters to predict which of my phenolic compounds might be PAINS?
Yes, computational tools and substructure filters can be a valuable first step in flagging potential PAINS.[4][7] These filters search for chemical motifs that are frequently associated with assay interference, such as catechols, quinones, and rhodanines.[1][2][6] However, these filters are not foolproof and can sometimes incorrectly flag valid compounds.[3] Therefore, they should be used as a guide to prioritize compounds for rigorous experimental validation, not as a definitive tool for elimination.[7]
Q3: My compound passed all the initial counter-screens. What's the next step?
Once a compound has been cleared of common assay artifacts, the next crucial step is to validate its activity in a more physiologically relevant setting.[30] This typically involves:
-
Cell-Based Assays: Confirm that the compound can inhibit the target kinase within intact cells.[30] This can be done by measuring the phosphorylation of a known downstream substrate of the kinase via Western blotting or other cellular assays.[31]
-
Selectivity Profiling: Screen your compound against a broad panel of other kinases to determine its selectivity.[31] This helps to identify potential off-target effects that could be responsible for any observed cellular phenotype.[31]
Q4: Are all phenolic compounds problematic in kinase assays?
Not necessarily. While the chemical class is prone to interference, many well-behaved and specific kinase inhibitors contain phenol moieties. The key is to be aware of the potential for artifacts and to perform the appropriate control experiments to validate your findings.[32] Rigorous, systematic validation is the best way to distinguish true, specific inhibitors from promiscuous, non-specific compounds.[13]
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of a far-red emitting flavonoid-based lysosome marker for live cell imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. researchgate.net [researchgate.net]
- 15. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Why Polyphenols have Promiscuous Actions? An Investigation by Chemical Bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phenolic compounds: the role of redox regulation in neurodegenerative disease and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Redox cycling of phenol induces oxidative stress in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Redox-Active Phenolic Compounds Mediate the Cytotoxic and Antioxidant Effects of Carpodesmia tamariscifolia (=Cystoseira tamariscifolia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 28. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biointerfaceresearch.com [biointerfaceresearch.com]
- 30. reactionbiology.com [reactionbiology.com]
- 31. benchchem.com [benchchem.com]
- 32. [PDF] Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases | Semantic Scholar [semanticscholar.org]
Technical Support Center: Addressing Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the common challenge of off-target effects associated with this important class of molecules. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous potent inhibitors targeting a range of protein kinases and other enzymes.[1][2][3] However, ensuring the specificity of these compounds is a critical step in attributing a biological phenotype to the intended target and for the development of safe and effective therapeutics.[3][4]
This resource will equip you with the foundational knowledge and practical protocols to identify, validate, and mitigate off-target effects, ensuring the integrity and translatability of your research.
Troubleshooting Guide: Investigating Unexpected Phenotypes and Toxicity
Encountering an unexpected cellular response or toxicity can be a significant hurdle. This section provides a systematic approach to dissecting whether your observations are a result of on-target or off-target activity of your pyrazolo[1,5-a]pyrimidine inhibitor.
Scenario 1: Your inhibitor induces a potent cellular phenotype, but you are unsure if it's due to the intended target.
Question: How can I confirm that the observed cellular phenotype is a direct result of inhibiting my primary target?
Answer: A multi-pronged approach is essential to build a strong case for on-target activity. Here's a recommended workflow:
-
Employ Structurally Unrelated Inhibitors: Test multiple, structurally distinct inhibitors that are known to target the same protein.[5] If these compounds reproduce the same phenotype, it strengthens the hypothesis that the effect is on-target, as it is less likely they share the same off-target profile.
-
Utilize a Negative Control: Synthesize or obtain a close chemical analog of your pyrazolo[1,5-a]pyrimidine inhibitor that is inactive against the intended target.[5] This is often achieved by modifying a key binding moiety. If the inactive analog fails to produce the same phenotype, it provides strong evidence for on-target activity.
-
Genetic Target Validation (CRISPR/siRNA): Use genetic tools like CRISPR-Cas9 to knock out or siRNA to knock down the gene encoding your target protein.[5] If the resulting cellular phenotype mimics the effect of your inhibitor, it provides orthogonal evidence for on-target action. Conversely, if the inhibitor still produces the phenotype in the absence of the target, it's a clear indication of an off-target effect.
Experimental Protocol: Kinome-Wide Selectivity Profiling
To proactively identify potential off-targets, especially for kinase inhibitors, a kinome-wide selectivity screen is invaluable.[5][6] This will reveal other kinases that your compound inhibits.
Objective: To determine the selectivity of a pyrazolo[1,5-a]pyrimidine inhibitor across a broad panel of kinases.
Methodology:
-
Compound Preparation: Dissolve the inhibitor in DMSO to create a high-concentration stock solution.
-
Assay Format: Choose a suitable assay format. Competition binding assays are common and measure the ability of the test compound to displace a known ligand from the kinase active site.[6][7]
-
Kinase Panel: Select a comprehensive kinase panel. Several commercial vendors offer panels covering a significant portion of the human kinome.
-
Assay Execution: The inhibitor is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.
-
Data Analysis: Results are often expressed as percent inhibition. Hits that show significant inhibition are then followed up with dose-response curves to determine IC50 or Kd values.
Table 1: Example Kinome Profiling Data Interpretation
| Kinase Target | % Inhibition @ 1µM | IC50 (nM) | On-Target/Off-Target |
| Primary Target (e.g., CDK9) | 98% | 15 | On-Target |
| Off-Target Kinase A | 85% | 150 | Potential Off-Target |
| Off-Target Kinase B | 55% | >1000 | Weak Off-Target |
| Off-Target Kinase C | 10% | >10000 | Not a significant off-target |
Scenario 2: Your inhibitor shows unexpected cytotoxicity at concentrations where the primary target is not fully inhibited.
Question: What experimental approaches can I use to deconvolute on-target versus off-target toxicity?
Answer: Distinguishing between on-target and off-target toxicity is a critical step in drug development.[8] Here are some key strategies:
-
Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful method to verify direct target engagement in intact cells.[9][10][11][12] It's based on the principle that a protein's thermal stability increases upon ligand binding.[9][10][11] By observing a thermal shift at concentrations where toxicity is observed, you can correlate target engagement with the cytotoxic phenotype.
Experimental Protocol: Western Blot-Based CETSA
Objective: To determine if the pyrazolo[1,5-a]pyrimidine inhibitor engages its intended target in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with your inhibitor at various concentrations, including a vehicle control (e.g., DMSO).
-
Heating Step: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined time (e.g., 3 minutes) using a thermal cycler.[9] Include a non-heated control.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification and Western Blotting: Quantify the protein concentration in the soluble fractions. Run equal amounts of protein on an SDS-PAGE gel and perform a Western blot using an antibody specific for your target protein.
-
Data Analysis: Densitometry is used to quantify the band intensities. A plot of the amount of soluble target protein versus temperature will generate a melting curve. A shift in this curve to a higher temperature in the presence of your inhibitor indicates target engagement.[9][11]
Diagram 1: CETSA Workflow
Caption: A simplified workflow of a Western Blot-based CETSA experiment.
-
Phenotypic Screening and Target Deconvolution: Phenotypic screening can help identify the molecular mechanism of action of a compound without prior knowledge of its target.[13][14][15] If your inhibitor induces a distinct phenotype, various "target deconvolution" methods can be employed to identify the responsible protein(s).[16][17][18]
-
Affinity Chromatography: Your inhibitor can be immobilized on a solid support to "pull down" its binding partners from a cell lysate.[16][17] These proteins are then identified by mass spectrometry.
-
Computational Approaches: In silico methods can predict potential off-targets based on the chemical structure of your inhibitor and the similarity of protein binding sites.[19][20]
-
Diagram 2: Target Deconvolution Strategies
Caption: Experimental and computational approaches for target deconvolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors?
A1: Due to the pyrazolo[1,5-a]pyrimidine scaffold mimicking the adenine ring of ATP, these inhibitors can interact with the ATP-binding site of a wide range of kinases.[21][22] The specific off-target profile is highly dependent on the substitutions on the core scaffold.[3][23] Common off-targets can include other members of the same kinase family or kinases with structurally similar ATP-binding pockets.[7][24] Kinome-wide profiling is the most definitive way to identify these off-targets for your specific compound.[6][25]
Q2: How can I improve the selectivity of my pyrazolo[1,5-a]pyrimidine inhibitor?
A2: Improving selectivity often involves structure-based drug design.[26][27] By obtaining a co-crystal structure of your inhibitor bound to its primary target, you can identify unique structural features of the binding pocket that can be exploited. Modifications to the pyrazolo[1,5-a]pyrimidine scaffold can be made to introduce interactions with non-conserved residues, thereby reducing binding to off-targets.[3][23] For example, adding a morpholine group at a specific position has been shown to improve selectivity by reducing off-target effects.[23]
Q3: My compound is not cell-permeable. Can I still use CETSA?
A3: Yes, CETSA can be performed on cell lysates in addition to intact cells.[10] This allows you to assess target engagement without the confounding factor of cell permeability. However, keep in mind that results from cell lysates may not fully recapitulate the cellular environment.
Q4: At what stage of drug discovery should I be most concerned about off-target effects?
A4: Off-target effects should be considered throughout the drug discovery process.[28] Early identification of off-targets can help in the selection of lead compounds with better selectivity profiles.[15][29] During preclinical development, a thorough understanding of a compound's off-target profile is crucial for predicting potential toxicities and for designing informative clinical trials.[28]
Q5: What is "polypharmacology" and how does it relate to off-target effects?
A5: Polypharmacology refers to the ability of a single drug to interact with multiple targets.[13] While often associated with undesirable off-target effects, polypharmacology can also be beneficial. In some cases, engaging multiple targets can lead to enhanced therapeutic efficacy, particularly in complex diseases like cancer.[30] The key is to distinguish between beneficial polypharmacology and detrimental off-target toxicity.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 15. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 16. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selvita.com [selvita.com]
- 18. drughunter.com [drughunter.com]
- 19. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. assayquant.com [assayquant.com]
- 26. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 27. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 29. benchchem.com [benchchem.com]
- 30. icr.ac.uk [icr.ac.uk]
Technical Support Center: Enhancing Oral Bioavailability of Pyrazolo[1,5-a]pyrimidine Drugs
Last Updated: January 1, 2026
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine drug development. This guide is designed for researchers, scientists, and formulation professionals actively working to overcome the challenges associated with the oral delivery of this important class of therapeutic agents. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapies.[1][2] However, these compounds frequently exhibit poor physicochemical properties that limit their oral bioavailability, creating a significant hurdle between a promising lead candidate and a viable clinical drug.
This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter in the lab. Our goal is to explain not just what to do, but why you're doing it, empowering you to make informed decisions in your development process.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the oral bioavailability of pyrazolo[1,5-a]pyrimidine compounds.
Q1: What are the primary factors that typically limit the oral bioavailability of pyrazolo[1,5-a]pyrimidine drug candidates?
A1: The oral bioavailability of pyrazolo[1,5-a]pyrimidines is most often constrained by two key physicochemical properties:
-
Poor Aqueous Solubility: The planar, aromatic nature of the fused ring system often leads to high crystal lattice energy and lipophilicity, resulting in low solubility in gastrointestinal fluids. A drug must be in solution to be absorbed.[3][4]
-
Extensive First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein directly to the liver, where it can be heavily metabolized by cytochrome P450 (CYP) enzymes before it ever reaches systemic circulation.[5][6] This "first-pass effect" can drastically reduce the amount of active drug available to the body.
Permeability across the intestinal wall can also be a factor, particularly if the molecule is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs back into the intestinal lumen.
Q2: How does the Biopharmaceutics Classification System (BCS) guide my strategy for a new pyrazolo[1,5-a]pyrimidine compound?
A2: The Biopharmaceutics Classification System (BCS) is a foundational framework that categorizes drugs based on their aqueous solubility and intestinal permeability, which are the key determinants of oral absorption.[7][8] Understanding your compound's BCS class is critical for selecting an appropriate development strategy.
| BCS Class | Solubility | Permeability | Common for Pyrazolo[1,5-a]pyrimidines | Primary Enhancement Strategy |
| Class I | High | High | Rare | Minimal formulation work needed. Focus on drug substance properties. |
| Class II | Low | High | Very Common | Solubility enhancement is the primary goal (e.g., solid dispersions, micronization). |
| Class III | High | Low | Less Common | Permeability enhancement is the goal (e.g., prodrugs, permeation enhancers). |
| Class IV | Low | Low | Common | Complex strategies are needed to address both solubility and permeability.[9] |
Most pyrazolo[1,5-a]pyrimidines fall into BCS Class II or IV , meaning that improving solubility is almost always the first and most critical challenge to address.[9] You can determine the BCS class through standardized in vitro solubility and permeability assays, such as those detailed later in this guide.[10]
Q3: What are the first-line formulation strategies I should consider for a BCS Class II pyrazolo[1,5-a]pyrimidine derivative?
A3: For a BCS Class II compound (low solubility, high permeability), the goal is to increase the dissolution rate and concentration of the drug in the gastrointestinal tract. Your initial, most common approaches should be:
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area available for dissolution, which can improve the dissolution rate according to the Noyes-Whitney equation. While this doesn't change the equilibrium solubility, it can be sufficient for some compounds.[3]
-
Amorphous Solid Dispersions (ASDs): This is a powerful and widely used technique. By dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix, you eliminate the crystal lattice energy barrier.[11] This allows the drug to achieve a transient state of "supersaturation" in the gut, dramatically increasing the driving force for absorption.[12][13]
-
Salt Formation or Co-crystals: If your molecule has an ionizable functional group (an acidic or basic center), forming a salt can significantly improve solubility and dissolution rate.[4] Co-crystals, which are crystalline structures of the drug with a benign co-former, are an alternative when salt formation is not feasible.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Guide 1: Troubleshooting Poor Oral Bioavailability
The first step in solving a bioavailability problem is to correctly diagnose the root cause. This workflow provides a logical progression of experiments to pinpoint whether the issue is solubility, permeability, or metabolism.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 5. First Pass Effect: Understanding Drug Metabolism and Bioavailability - DoveMed [dovemed.com]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. biorelevant.com [biorelevant.com]
- 11. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Amorphous Solid Dispersion (ASD) Formulation Development Services | Crystal Pharmatech [crystalpharmatech.com]
managing reactivity of the phenol group during subsequent reactions
Welcome to the technical support center for managing the reactivity of the phenol group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this ubiquitous functional group in their synthetic endeavors. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring your success in the lab.
The Challenge: The Phenol's Dual Personality
The hydroxyl group attached to an aromatic ring gives phenol its unique and often challenging reactivity. It's a chemical chameleon, exhibiting both acidic and nucleophilic properties. The hydrogen of the hydroxyl group is acidic, readily removed by a base to form a highly nucleophilic phenoxide ion. This nucleophilicity can lead to unwanted side reactions, such as O-alkylation or O-acylation, when you're targeting other parts of your molecule. Furthermore, the hydroxyl group is an activating group, making the aromatic ring itself more susceptible to electrophilic substitution, primarily at the ortho and para positions.
To successfully perform multi-step syntheses on molecules containing a phenolic moiety, it is often necessary to "tame" its reactivity. This is where the strategic use of protecting groups comes into play. An ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removed in high yield under mild conditions that do not affect other functional groups.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the protection and deprotection of phenols, presented in a question-and-answer format.
Issue 1: Incomplete Protection of the Phenol
Q: I'm trying to protect my phenol as a benzyl ether using benzyl bromide and potassium carbonate, but the reaction is sluggish and gives a low yield. What's going on?
A: This is a classic Williamson ether synthesis, and several factors could be at play.
-
Insufficient Basicity: While potassium carbonate can be effective, it's a relatively weak base. For a complete and rapid deprotonation of the phenol to the more reactive phenoxide, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like DMF or THF is often necessary.[1]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent for Williamson ether synthesis as they solvate the cation of the base, leaving the anion more "naked" and reactive. They also have high boiling points, allowing for higher reaction temperatures if needed.
-
Leaving Group: Benzyl bromide is generally a good electrophile. However, ensure its purity, as old bottles can decompose. If you continue to have issues, consider switching to benzyl chloride with a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction, generating the more reactive benzyl iodide.
-
Steric Hindrance: If your phenol is sterically hindered around the hydroxyl group, the reaction will be slower. In such cases, increasing the reaction temperature and time, or using a less hindered and more reactive electrophile, might be necessary.
Issue 2: Unwanted Side Reactions During Protection
Q: I'm attempting to form a silyl ether on my phenol, but I'm observing side products. How can I improve the selectivity?
A: Silyl ethers are excellent protecting groups for phenols, but their installation requires care.
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[3] To favor the desired O-alkylation, polar aprotic solvents are generally preferred.[3]
-
Over-alkylation: If your starting material has other nucleophilic sites, such as other hydroxyl or amine groups, they might also react. To selectively protect the more acidic phenol, you can often use milder reaction conditions (e.g., a weaker base or lower temperature). For instance, protecting an alcohol in the presence of a phenol can sometimes be achieved with specific catalysts that favor the alcohol.[4]
-
Choice of Silylating Agent: The reactivity of silylating agents varies. For a straightforward protection, tert-butyldimethylsilyl chloride (TBSCl) with imidazole in DMF is a robust system. If you need a more labile group for easier removal, trimethylsilyl chloride (TMSCl) can be used. For very hindered phenols, the more reactive tert-butyldimethylsilyl triflate (TBSOTf) with a non-nucleophilic base like 2,6-lutidine might be required.
Issue 3: Difficulty Removing the Protecting Group
Q: I've successfully carried out my synthetic steps, but now I'm struggling to deprotect my phenolic methyl ether. The standard conditions with BBr₃ are leading to decomposition of my product.
A: Methyl ethers are notoriously robust, and their cleavage often requires harsh conditions.[1][5] If boron tribromide is too harsh, here are some alternatives:
-
Milder Lewis Acids: Trimethylsilyl iodide (TMSI) can sometimes cleave methyl ethers under milder conditions than BBr₃.
-
Nucleophilic Cleavage: A strong nucleophile like sodium thiomethoxide (NaSMe) in a high-boiling solvent like DMF can cleave methyl ethers. This is particularly useful if your molecule is sensitive to strong acids.
-
Microwave-Assisted Deprotection: Microwave irradiation can significantly accelerate the deprotection of methyl ethers, often allowing for shorter reaction times and milder conditions.[6] For example, using pyridine hydrochloride under microwave irradiation can be effective.[6]
Issue 4: Orthogonal Protection Strategy Failure
Q: I have a molecule with both a phenolic hydroxyl and an aliphatic alcohol. I protected the phenol as a TBS ether and the alcohol as a benzyl ether. When I tried to remove the TBS group with TBAF, my benzyl ether was also cleaved. What went wrong?
A: This is a classic example of where the ideal "orthogonality" of protecting groups can break down.
-
TBAF Basicity: Tetrabutylammonium fluoride (TBAF) is not just a fluoride source; it's also a reasonably strong base. This basicity can sometimes lead to the elimination of benzyl ethers, especially if there's an abstractable proton in a favorable position.
-
Alternative Fluoride Sources: To mitigate the basicity of TBAF, you can try using triethylamine trihydrofluoride (Et₃N·3HF) or pyridinium hydrofluoride (HF·Py). These reagents are less basic and often provide cleaner deprotection of silyl ethers.
-
Re-evaluating the Protection Strategy: In cases of persistent issues, it might be necessary to rethink the initial protection strategy. For example, protecting the phenol as an acetate ester and the alcohol as a TBS ether would allow for selective deprotection of the acetate under basic conditions (e.g., K₂CO₃ in methanol) without affecting the TBS ether.
FAQs: Quick Reference
Q1: What is the most common protecting group for phenols?
A1: Ether-based protecting groups are very common, with methyl, benzyl, and various silyl ethers being widely used.[1] The choice depends on the required stability and the conditions for deprotection.
Q2: How do I choose the right protecting group for my phenol?
A2: The ideal protecting group should be stable to the reaction conditions you plan to use in subsequent steps but easily removable under conditions that won't harm your molecule.[2] Consider the pH stability, tolerance to oxidizing/reducing agents, and the deprotection method for each potential group.
Q3: What is "orthogonal protection"?
A3: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule that has multiple protected functional groups, without affecting the others.[7][8] This is achieved by choosing protecting groups that are cleaved by different classes of reagents (e.g., one is acid-labile, another is removed by hydrogenolysis).[7]
Q4: Can I selectively react at one hydroxyl group in a molecule with both a phenol and an alcohol?
A4: Yes, this is often possible due to the difference in acidity. The phenolic proton is significantly more acidic than an alcoholic proton. Therefore, using one equivalent of a suitable base will selectively deprotonate the phenol, allowing for a subsequent reaction at that position.
Q5: Are there any new protecting groups for phenols?
A5: Research is ongoing to develop new protecting groups with improved properties. For example, the tetrafluoropyridyl (TFP) group has been introduced as a general protecting group for phenols that is stable to a range of conditions and can be cleaved mildly.[9]
Experimental Protocols
Protocol 1: Protection of a Phenol as a tert-Butyldimethylsilyl (TBS) Ether
This protocol is a reliable method for protecting a phenolic hydroxyl group.
-
Dissolve the phenol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-16 hours).
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of a Phenolic TBS Ether using TBAF
This is a standard method for cleaving a TBS ether.
-
Dissolve the TBS-protected phenol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer , filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Strategy: A Decision-Making Workflow
The choice of a protecting group strategy is a critical decision point in any multi-step synthesis. The following diagram illustrates a simplified decision-making workflow.
Caption: Decision workflow for phenol protection strategy.
Orthogonal Protection Logic
When multiple functional groups require protection, the logic becomes more complex. Here is a representation of an orthogonal protection scheme.
Caption: Orthogonal protection of a phenol and an alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Protection and Deprotection [cem.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
Technical Support Center: Debromination of 3-Bromopyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromopyrazolo[1,5-a]pyrimidines. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the undesired debromination of this heterocyclic scaffold under various reaction conditions. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve this common synthetic challenge, ensuring the integrity of your target molecules.
Introduction: The Challenge of Premature Debromination
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in molecules targeting a range of diseases. The bromine atom at the 3-position is a versatile synthetic handle, often installed to enable further functionalization through cross-coupling reactions. However, this C-Br bond can be labile under certain conditions, leading to the formation of the corresponding debrominated pyrazolo[1,5-a]pyrimidine as a significant byproduct. This not only reduces the yield of the desired product but also complicates purification. This guide will delve into the common causes of this side reaction and provide actionable solutions.
Troubleshooting Guide: Identifying and Resolving Debromination Issues
This section addresses specific problems you may encounter in the lab, offering explanations and step-by-step protocols to mitigate debromination.
Issue 1: Significant Debromination Observed During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
You've set up a cross-coupling reaction to functionalize the 3-position of your pyrazolo[1,5-a]pyrimidine, but upon reaction monitoring (TLC, LC-MS, or GC-MS), you observe a substantial amount of the debrominated starting material.
Root Cause Analysis:
Premature debromination in palladium-catalyzed cross-coupling reactions is often a result of a competing reductive dehalogenation pathway. This can be influenced by several factors:
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand, plays a crucial role. Some ligand systems are more prone to promoting β-hydride elimination from intermediates, or facilitating a proto-depalladation pathway, both of which can lead to the debrominated product.
-
Reaction Conditions: Elevated temperatures, the nature of the base and solvent, and the presence of hydrogen sources (e.g., water, alcohols, or even certain bases) can all contribute to the reductive cleavage of the C-Br bond.
-
Substrate Reactivity: The electronic properties of the pyrazolo[1,5-a]pyrimidine ring system can influence the stability of the organopalladium intermediates, potentially favoring the undesired debromination pathway.
Solutions and Optimization Strategies:
1. Strategic Catalyst and Ligand Selection:
The ligand is paramount in controlling the reactivity of the palladium center. For Suzuki-Miyaura couplings on 3-bromopyrazolo[1,5-a]pyrimidines, a tandem catalyst system of XPhosPdG2/XPhos has been shown to be effective in minimizing debromination.[1]
-
Rationale: Bulky, electron-rich phosphine ligands like XPhos can stabilize the palladium center and promote the desired reductive elimination step of the cross-coupling cycle over competing debromination pathways.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the 3-bromopyrazolo[1,5-a]pyrimidine (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, XPhosPdG2 (2-5 mol%), and the XPhos ligand (2-5 mol%).
-
Solvent Addition: Add a degassed solvent system. A mixture of dioxane and water is often effective.
-
Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 80-110 °C) and monitor the progress by an appropriate analytical method.
-
Work-up and Analysis: Upon completion, cool the reaction, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
2. Careful Selection of Base and Solvent:
-
Base: While strong bases are often required for efficient cross-coupling, they can sometimes promote debromination. It is advisable to screen different bases. Weaker bases like K₃PO₄ or even organic bases might be beneficial in certain cases.
-
Solvent: Ensure the use of anhydrous and degassed solvents to minimize potential proton sources that can lead to hydrodehalogenation.
Troubleshooting Workflow for Debromination in Cross-Coupling
Caption: Troubleshooting workflow for debromination in cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Can the debromination occur under non-catalytic conditions?
A1: While less common, debromination can occur under certain nucleophilic or reductive conditions, even without a transition metal catalyst. For instance, strong reducing agents or highly nucleophilic reagents in a protic solvent could potentially lead to the cleavage of the C-Br bond. However, in the context of typical synthetic transformations, palladium-catalyzed pathways are the most common culprits.
Q2: How can I effectively monitor the formation of the debrominated byproduct?
A2: A combination of analytical techniques is recommended for accurate monitoring.
-
Thin-Layer Chromatography (TLC): Often, the debrominated product will have a different polarity and thus a different Rf value compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to track the masses of all components in the reaction mixture. You can specifically look for the mass corresponding to your debrominated pyrazolo[1,5-a]pyrimidine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS provides excellent separation and identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the ratio of the brominated starting material to the debrominated byproduct by integrating characteristic proton signals.[2][3]
Quantitative Analysis Data Comparison
| Analytical Technique | Principle | Quantitative Analysis | Speed (per sample) | Structural Information |
| HPLC-UV | Separation based on polarity, UV detection | Requires calibration curves | Slower (minutes) | Limited (retention time) |
| GC-MS | Separation based on volatility, mass detection | Can be quantitative with internal standards | Moderate | High (fragmentation pattern) |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Quantitative with internal standard | Faster (minutes) | High (chemical shifts, coupling) |
Q3: Are there any specific brominating agents for the 3-position that might lead to a more stable C-Br bond?
A3: The stability of the C-Br bond is inherent to the electronic nature of the pyrazolo[1,5-a]pyrimidine ring. The choice of brominating agent during the synthesis of the 3-bromo precursor, such as N-bromosuccinimide (NBS) or bromine in acetic acid, is unlikely to significantly alter the susceptibility of the resulting C-Br bond to subsequent debromination under reductive conditions.[4][5] The focus should be on optimizing the conditions of the subsequent reaction to avoid C-Br bond cleavage.
Q4: Could the debromination be a result of a radical mechanism?
A4: While palladium catalysis often involves two-electron (ionic) pathways, single-electron transfer (SET) processes leading to radical intermediates can occur. Such radical intermediates could potentially abstract a hydrogen atom from the solvent or another reaction component, resulting in debromination. Using radical scavengers could be a diagnostic tool, but optimizing the primary catalytic cycle is generally a more effective approach.
Concluding Remarks
The undesired debromination of 3-bromopyrazolo[1,5-a]pyrimidines is a common but manageable challenge. By understanding the underlying mechanistic pathways and systematically optimizing reaction conditions, particularly the choice of catalyst and ligand, researchers can significantly minimize this side reaction. This guide provides a starting point for troubleshooting, but as with all chemical research, careful experimentation and diligent analysis are key to success.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 4. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical comparison for the Nuclear Magnetic Resonance (NMR) characterization of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol , a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the predicted ¹H and ¹³C NMR spectra, compare these with data from structurally related compounds, and explore alternative analytical techniques for comprehensive characterization.
The Structural Landscape: Understanding the Molecule
Before delving into the spectral analysis, it is crucial to understand the chemical environment of each atom in this compound. The molecule consists of a fused pyrazolo[1,5-a]pyrimidine heterocyclic system, which is substituted with a bromine atom at the 3-position and a 4-hydroxyphenyl (phenol) group at the 6-position.
Molecular Structure and Numbering:
Caption: Chemical structure of this compound with atom numbering.
Predicting the NMR Fingerprint: ¹H and ¹³C Spectral Analysis
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is strategic. Its ability to dissolve a wide range of organic compounds and its hydrogen-bonding capabilities will allow for the observation of the phenolic hydroxyl proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~9.80 | s | 1H | OH | The phenolic hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift due to hydrogen bonding with the DMSO solvent. Its chemical shift can be variable depending on concentration and temperature. |
| ~9.20 | s | 1H | H7 | Protons on the pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system are typically deshielded. H7 is adjacent to a nitrogen atom and is expected at a very downfield position. |
| ~8.80 | s | 1H | H5 | Similar to H7, H5 is on the electron-deficient pyrimidine ring and will resonate at a downfield chemical shift. |
| ~8.40 | s | 1H | H2 | The proton at the 2-position of the pyrazole ring is also deshielded due to the adjacent nitrogen atoms. |
| ~7.90 | d, J ≈ 8.5 Hz | 2H | H2', H6' | These protons are ortho to the pyrazolo[1,5-a]pyrimidine substituent on the phenol ring and will appear as a doublet. |
| ~6.95 | d, J ≈ 8.5 Hz | 2H | H3', H5' | These protons are meta to the pyrazolo[1,5-a]pyrimidine substituent and ortho to the hydroxyl group, appearing as a doublet. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~158.0 | C4' | The carbon bearing the hydroxyl group (ipso-carbon) is significantly deshielded. |
| ~152.0 | C7 | Aromatic carbon adjacent to a nitrogen atom in the pyrimidine ring. |
| ~149.0 | C5 | Aromatic carbon in the pyrimidine ring. |
| ~145.0 | C2 | Aromatic carbon in the pyrazole ring. |
| ~142.0 | C3a | Quaternary carbon at the fusion of the two rings. |
| ~130.0 | C2', C6' | Aromatic carbons ortho to the pyrazolo[1,5-a]pyrimidine substituent. |
| ~125.0 | C1' | The ipso-carbon of the phenol ring attached to the pyrimidine ring. |
| ~116.0 | C3', C5' | Aromatic carbons meta to the pyrazolo[1,5-a]pyrimidine substituent. |
| ~110.0 | C6 | Aromatic carbon in the pyrimidine ring. |
| ~95.0 | C3 | The carbon bearing the bromine atom will be significantly shifted upfield due to the heavy atom effect of bromine. |
Comparative Analysis with Structurally Related Compounds
To validate our predictions, we will compare them with experimental data from compounds sharing key structural motifs.
Alternative 1: Parent Pyrazolo[1,5-a]pyrimidine
The unsubstituted pyrazolo[1,5-a]pyrimidine provides the baseline chemical shifts for the heterocyclic core.[2] A detailed study of its NMR spectra reveals the characteristic downfield signals for the pyrimidine protons.[1]
Alternative 2: 3-Bromo-Substituted Pyrazolo[1,5-a]pyrimidines
The introduction of a bromine atom at the 3-position is expected to have a notable effect on the chemical shifts of the adjacent protons and carbons. While specific data for a 3-bromo-6-aryl derivative is scarce, analysis of other 3-bromo-pyrazolo[1,5-a]pyrimidines can provide valuable insights into the magnitude of this effect.
Alternative 3: 6-Aryl-Substituted Pyrazolo[1,5-a]pyrimidines
Compounds with an aryl group at the 6-position allow for a direct comparison of the signals from the phenolic moiety. The electronic effects of the pyrazolo[1,5-a]pyrimidine system on the phenol ring protons and carbons can be assessed.
Experimental Protocols
For reliable and reproducible NMR data, adherence to standardized experimental protocols is essential.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Beyond NMR: A Multi-faceted Approach to Characterization
While NMR is the cornerstone of structural elucidation for organic molecules, a comprehensive characterization relies on a combination of analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectral fragmentation of pyrazolo[1,5-a]pyrimidines has been studied and can aid in structural confirmation.[3][4]
Caption: A multi-technique workflow for the comprehensive characterization of the target molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule. For the title compound, characteristic absorption bands would be observed for:
-
O-H stretch: A broad band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C=N and C=C stretches: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.
-
C-Br stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.
Single-Crystal X-ray Crystallography
If a suitable single crystal of the compound can be obtained, X-ray crystallography provides the unambiguous determination of the molecular structure in the solid state.[5][6] This technique would definitively confirm the connectivity of the atoms and the overall molecular geometry. The crystal packing can also reveal important information about intermolecular interactions.
Conclusion
The NMR characterization of this compound, while not yet publicly documented with experimental spectra, can be confidently predicted through a rigorous analysis of the well-established spectral properties of its constituent fragments. This guide provides a comprehensive framework for researchers to predict, acquire, and interpret the NMR data for this and structurally related compounds. By integrating NMR with other powerful analytical techniques such as mass spectrometry, FT-IR, and X-ray crystallography, a complete and unambiguous structural elucidation can be achieved, which is a critical step in the advancement of drug discovery and development programs.
References
A Comparative Guide to the Mass Spectrometry Analysis of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure.[1][2] Its bioisosteric relationship with adenine allows for potent and selective interactions within the ATP-binding sites of various kinases.[1] The compound 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol, a member of this promising class, and its derivatives are of significant interest for their potential as targeted therapeutics in oncology and other disease areas.[3]
This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of this compound and its derivatives. We will delve into the rationale behind experimental choices, present detailed methodologies, and compare the performance of mass spectrometry with alternative analytical techniques, offering a comprehensive resource for researchers in the field.
The Central Role of Mass Spectrometry in Characterizing Pyrazolopyrimidine Derivatives
Mass spectrometry is an indispensable tool in the characterization of novel chemical entities like this compound. Its high sensitivity and specificity allow for the unambiguous determination of molecular weight and elemental composition, as well as providing crucial structural information through the analysis of fragmentation patterns.[4] In the context of drug development, liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantitative bioanalysis, enabling the study of pharmacokinetics and metabolism.[5]
Ionization Techniques: A Critical Choice
The selection of an appropriate ionization technique is paramount for the successful mass spectrometric analysis of this compound and its derivatives. Electrospray ionization (ESI) is a soft ionization method well-suited for polar, thermally labile molecules and is the most common choice for LC-MS applications in pharmaceutical analysis.[6] Given the phenolic hydroxyl group and the nitrogen atoms in the heterocyclic core, this compound is expected to ionize efficiently in both positive and negative ESI modes.
Alternative ionization methods such as Atmospheric Pressure Chemical Ionization (APCI) could be considered, particularly for less polar derivatives. For the analysis of brominated compounds, Atmospheric Pressure Photoionization (APPI) has shown promise as a suitable alternative to ESI and APCI.[7][8]
Predicted Fragmentation Pattern of this compound
The molecular ion peak ([M]+• or [M+H]+) will exhibit a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in approximately 1:1 ratio).[11] Key fragmentation pathways are likely to involve:
-
Loss of HBr: A common fragmentation for brominated compounds.
-
Cleavage of the Pyrimidine Ring: Pyrimidine derivatives often undergo ring-opening and subsequent fragmentation.[10]
-
Loss of CO: A characteristic fragmentation for phenolic compounds.
-
Fragmentation of the Pyrazole Ring: The pyrazole ring can also undergo cleavage.[9]
The following diagram illustrates a plausible fragmentation pathway for this compound.
Caption: Predicted Fragmentation Pathway of this compound.
A Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy for this compound and its derivatives should consider a combination of techniques. The following table compares mass spectrometry with other relevant analytical methods.
| Technique | Principle | Strengths | Limitations | Application in this Context |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | High sensitivity and selectivity, structural information, quantitative analysis.[5] | Matrix effects, instrument cost. | Gold standard for quantification in biological matrices, impurity profiling, and metabolite identification. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Robust, cost-effective, widely available. | Lower sensitivity and selectivity than MS, limited structural information. | Routine quality control, purity assessment, and quantification of the active pharmaceutical ingredient (API). |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | Unambiguous structure elucidation, analysis of isomers.[6] | Low sensitivity, complex data analysis. | Definitive structure confirmation of the parent compound and its derivatives. |
| GC-MS | Gas chromatographic separation followed by mass analysis. | High chromatographic resolution for volatile compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Analysis of volatile impurities or degradation products. |
Experimental Protocol: LC-MS/MS Method for the Quantification of this compound in Plasma
This protocol outlines a general procedure for the development and validation of a robust LC-MS/MS method for the quantification of this compound in a biological matrix such as human plasma. This serves as a template that should be optimized for specific instrumentation and derivatives.
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS): A structurally similar and stable isotopically labeled analog is ideal.
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion (e.g., m/z 291 for [M+H]+) -> Product ion (to be determined by infusion and fragmentation analysis)
-
Internal Standard: Corresponding precursor -> product ion transition.
-
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), linearity, recovery, and stability.
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
Conclusion and Future Perspectives
The robust and sensitive analysis of this compound and its derivatives is critical for advancing their development as potential therapeutic agents. Mass spectrometry, particularly LC-MS/MS, stands out as the premier technique for this purpose, offering unparalleled sensitivity and specificity for both qualitative and quantitative analyses. While alternative methods like HPLC-UV and NMR play important roles in quality control and definitive structure elucidation, the comprehensive data generated by mass spectrometry is essential for understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and ensuring the safety and efficacy of these promising compounds.
Future work in this area will likely focus on the development of highly sensitive assays for the detection of metabolites and the application of high-resolution mass spectrometry for the characterization of unknown biotransformation products. As the field of proteomics-based target engagement and biomarker discovery continues to evolve, mass spectrometry will undoubtedly remain a cornerstone technology in the journey of pyrazolopyrimidine-based kinase inhibitors from the laboratory to the clinic.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Introducing a pyrazolopyrimidine as a multi-tyrosine kinase inhibitor, using multi-QSAR and docking methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. article.sapub.org [article.sapub.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. A new HPLC-UV validated method for therapeutic drug monitoring of tyrosine kinase inhibitors in leukemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidines, with a Focus on the 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol Scaffold
For: Researchers, scientists, and drug development professionals.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4][5] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery efforts.
This guide provides a comparative analysis of the kinase inhibitory activity of compounds based on the pyrazolo[1,5-a]pyrimidine scaffold. While specific biological data for 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol is not currently available in the public domain, this document will explore the activity of structurally related compounds against several key kinase targets. By examining the structure-activity relationships (SAR) of these analogs, we can infer the potential of the this compound scaffold and provide a framework for its future investigation.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Kinase Hinge-Binder
The pyrazolo[1,5-a]pyrimidine core acts as an ATP-competitive inhibitor for many kinases. Its bicyclic structure mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket of kinases and block their catalytic activity. The nitrogen atoms in the pyrazole and pyrimidine rings form crucial hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is a common feature of many Type I kinase inhibitors.
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold lies in the ability to modify its substituents at various positions to achieve potency and selectivity for different kinase targets. The bromine atom at the 3-position and the phenol group at the 6-position of this compound are key functional groups that can be exploited for targeted drug design.
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives Against Key Kinase Targets
To illustrate the potential of the this compound scaffold, we will compare the activity of published pyrazolo[1,5-a]pyrimidine-based inhibitors against three important cancer-related kinases: B-Raf , Cyclin-Dependent Kinase 2 (CDK2) , and Tropomyosin receptor kinase A (TrkA) .
B-Raf Kinase
B-Raf is a serine/threonine kinase in the RAS-RAF-MEK-ERK signaling pathway, which is frequently mutated in various cancers, most notably melanoma.
Signaling Pathway:
Caption: The RAS-RAF-MEK-ERK signaling pathway.
Inhibitor Comparison:
| Compound ID | Structure | B-Raf IC50 (nM) | Reference |
| Compound 1 | Pyrazolo[1,5-a]pyrimidine-3-carboxylate derivative | 1,100 | [1] |
| Compound 2 | Pyrazolo[1,5-a]pyrimidine-3-carboxylate derivative with modifications | 230 | [1] |
Note: Specific structures for these compounds are proprietary to the cited research.
The data indicates that the pyrazolo[1,5-a]pyrimidine scaffold can serve as a starting point for the development of B-Raf inhibitors. Further optimization of the substituents is necessary to achieve higher potency.
Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, and its aberrant activity is a common feature of cancer cells.
Signaling Pathway:
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Inhibitor Comparison:
| Compound ID | Structure | CDK2 IC50 (nM) | Reference |
| 4k | 3-(7-(benzylamino)-3-isopropylpyrazolo(1,5-a)pyrimidin-5-ylamino)-1,2,4-butanetriol | 7 | [2] |
This data demonstrates that potent and selective CDK2 inhibitors can be developed from the pyrazolo[1,5-a]pyrimidine scaffold, suggesting that this compound could also be investigated for activity against CDKs.
Tropomyosin Receptor Kinase A (TrkA)
Trk kinases are a family of receptor tyrosine kinases that are involved in neuronal survival and differentiation. Gene fusions involving Trk kinases are oncogenic drivers in a variety of cancers.
Signaling Pathway:
Caption: Overview of TrkA signaling pathways.
Inhibitor Comparison:
| Compound ID | Structure | TrkA IC50 (nM) | Reference |
| Compound 8 | Picolinamide-substituted pyrazolo[1,5-a]pyrimidine | 1.7 | [5] |
| Compound 10 | 3-carboxamide-linked pyrazolo[1,5-a]pyrimidine | 0.2 | [3] |
| Compound 32 | Substituted pyrazolo[1,5-a]pyrimidine | 1.9 | [3] |
The pyrazolo[1,5-a]pyrimidine scaffold is a key component of several highly potent Trk inhibitors, including the FDA-approved drug Larotrectinib. This highlights the significant potential of this scaffold for targeting Trk kinases.
Experimental Protocols for Kinase Inhibition Assays
To facilitate the investigation of this compound and other novel compounds, we provide the following generalized protocols for in vitro and cell-based kinase assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of the purified kinase, its specific substrate (peptide or protein), and ATP in assay buffer. The final ATP concentration should be close to its Km value for the specific kinase.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.
-
Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the substrate to all wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity. The detection method will depend on the assay format and can include:
-
Radiometric assays: Measuring the incorporation of 32P or 33P from radiolabeled ATP into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).
-
Fluorescence-based assays: Using a phosphospecific antibody to detect the phosphorylated substrate.
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Kinase Inhibition Assay (Target Engagement)
This protocol determines the ability of a compound to inhibit a specific kinase within a cellular context.
Workflow Diagram:
Caption: Workflow for a cell-based kinase inhibition assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a cell line that expresses the kinase of interest.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specific duration (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of a known downstream substrate of the target kinase.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities of the phosphorylated substrate.
-
Normalize the phospho-substrate signal to a loading control (e.g., total protein of the substrate or a housekeeping protein like GAPDH or β-actin).
-
Plot the percentage of inhibition of substrate phosphorylation versus the inhibitor concentration to determine the cellular IC50 value.
-
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. While direct experimental data for this compound is not yet available, the comparative analysis of its structural analogs demonstrates the potential for this compound to exhibit potent and selective inhibitory activity against a range of clinically relevant kinases.
Future research should focus on the synthesis and biological evaluation of this compound. A broad kinase screening panel would be instrumental in identifying its primary targets. Subsequent structure-activity relationship studies, guided by the principles outlined in this guide, could then be employed to optimize its potency and selectivity, ultimately paving the way for the development of a novel therapeutic agent. The experimental protocols provided herein offer a robust framework for initiating these crucial investigations.
References
- 1. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 3-Bromo Substituent in Pyrazolo[1,5-a]pyrimidine Analogs: A Structure-Activity Relationship Guide for Kinase Inhibitor Design
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its rigid, planar structure provides an excellent framework for creating potent and selective modulators of kinase activity, which are critical in treating a myriad of diseases, most notably cancer. Among the various derivatives of this scaffold, 3-bromopyrazolo[1,5-a]pyrimidines have emerged as particularly valuable synthetic intermediates and, in some cases, as potent bioactive agents themselves. The bromine atom at the 3-position serves as a versatile chemical handle, enabling a wide array of synthetic modifications through cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR), a critical process in optimizing lead compounds into clinical candidates.
This guide provides a comparative analysis of the SAR of 3-bromopyrazolo[1,5-a]pyrimidine analogs, with a focus on how substitutions at various positions of the core scaffold influence their biological activity as kinase inhibitors. We will delve into the experimental data that underpins our understanding of these relationships, offering insights for researchers, scientists, and drug development professionals.
The Strategic Importance of the 3-Position
The 3-position of the pyrazolo[1,5-a]pyrimidine ring system projects into a region of the ATP-binding pocket of many kinases that can be exploited to enhance potency and selectivity. The introduction of a bromine atom at this position is a key synthetic strategy. It not only imparts a degree of biological activity but, more importantly, opens the door to a diverse range of structural modifications via palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. This allows for the introduction of various aryl, heteroaryl, and alkyl groups, enabling a fine-tuning of the molecule's interaction with the target kinase.
A prime example of the significance of the 3-position can be seen in the development of Tropomyosin receptor kinase (Trk) inhibitors. Studies have shown that the presence of an amide bond of picolinamide at the third position of the pyrazolo[1,5-a]pyrimidine ring significantly enhances TrkA inhibitory activity.[1][2] This highlights the critical role of the substituent at this position in establishing key interactions within the kinase active site.
Comparative Analysis of Substitutions at Key Positions
The biological activity of pyrazolo[1,5-a]pyrimidine analogs is not solely dictated by the substituent at the 3-position. Modifications at other positions, namely C2, C5, and C7, also play a crucial role in determining potency, selectivity, and pharmacokinetic properties.
SAR at the C2-Position
Our research indicates that modifications of amine substituents at the C2-position of the pyrazolo[1,5-a]pyrimidine core play a crucial role in the activity and selectivity of PI3Kδ inhibitors.[3] For instance, in a series of 5-benzimidazole-pyrazolo[1,5-a]pyrimidine derivatives, the introduction of a carbonyl group at the C2-position, linking an amine group, was found to be more favorable for kinase activity and selectivity compared to a methylene linker.[3]
SAR at the C5-Position
The C5-position is another critical locus for modification. In the context of Trk inhibitors, the substitution with a 2,5-difluorophenyl-substituted pyrrolidine at the fifth position has been shown to further increase Trk inhibition activity.[1][2] For PI3Kδ inhibitors, the introduction of indole and azaindole derivatives at the C5-position has been explored, with some analogs showing high activity in the nanomolar range.[4]
SAR at the C7-Position
The C7-position of the pyrazolo[1,5-a]pyrimidine scaffold also presents opportunities for modulating biological activity. In the development of selective casein kinase 2 (CK2) inhibitors, optimization of this scaffold, which included modifications leading to macrocyclization involving the C7-position, resulted in a compound with high in vitro potency and exclusive selectivity for CK2.[5]
Quantitative Comparison of Analog Performance
To provide a clearer understanding of the SAR, the following tables summarize the biological activity of various pyrazolo[1,5-a]pyrimidine analogs against different kinase targets.
Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as Trk Inhibitors [1][2]
| Compound | Substitution at C3 | Substitution at C5 | TrkA IC50 (nM) |
| 8 | Picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 |
| 9 | Picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 |
| 14 | Thiadiazole | 2,5-difluorophenyl-substituted pyrrolidine | < 10 |
| 15 | Oxadiazole | 2,5-difluorophenyl-substituted pyrrolidine | < 10 |
| 16 | Pyrazole-3-carbonitrile | 2,5-difluorophenyl-substituted pyrrolidine | > 10 |
| 17 | Triazole | 2,5-difluorophenyl-substituted pyrrolidine | > 10 |
| 23 | Macrocyclic amide | - | 0.1 (KM12 cell) |
| 24 | Macrocyclic amide | - | 0.2 (KM12 cell) |
| 36 | Pyrazolyl | - | 1.4 (TrkA), 2.4 (TrkB), 1.9 (TrkC) |
Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as PI3Kδ Inhibitors [3][4]
| Compound | Substitution at C2 | Substitution at C5 | PI3Kδ IC50 (nM) | PI3Kα/δ Selectivity |
| 1 | -CH2-linker | 2-difluoromethylbenzimidazole | 475 | Poor |
| 36 | 2-(piperidin-4-yl)propan-2-ol | Indole | 6.6 | 1217 |
| 37 | N-tert-butylpiperazine | Indole | 13.0 | 1889 |
| 54 | N-tert-butylpiperazine | 6-azaindole | 2.8 | >9091 (for γ/δ) |
| 6 (CPL302415) | N-tert-butylpiperazine | Benzimidazole | 18 | 79 |
Experimental Protocols
A fundamental aspect of SAR studies is the robust and reproducible biological evaluation of the synthesized compounds. Below are representative experimental protocols for key assays used to determine the activity of these kinase inhibitors.
Kinase Inhibition Assay (General Protocol)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound.
-
Reagents and Materials:
-
Recombinant kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the assay plate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Cellular Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., KM12 for Trk inhibitors)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Calculate the percent inhibition of cell proliferation and determine the GI50 or IC50 value.
-
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key SAR principles for 3-bromopyrazolo[1,5-a]pyrimidine analogs as kinase inhibitors.
Caption: Key modification points on the pyrazolo[1,5-a]pyrimidine scaffold and their impact on kinase inhibitory activity.
Caption: A typical workflow for the synthesis, biological evaluation, and SAR analysis of pyrazolo[1,5-a]pyrimidine analogs.
Conclusion and Future Directions
The 3-bromopyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile platform for the design of potent and selective kinase inhibitors. The strategic placement of the bromine atom at the 3-position provides a gateway for extensive chemical exploration, allowing for the fine-tuning of interactions within the kinase ATP-binding site. As demonstrated, modifications at the C2, C5, and C7 positions also contribute significantly to the overall pharmacological profile of these compounds.
Future research in this area will likely focus on the development of novel cross-coupling methodologies to introduce even greater structural diversity. Furthermore, the integration of computational modeling and structure-based drug design will continue to guide the rational design of next-generation pyrazolo[1,5-a]pyrimidine-based kinase inhibitors with improved efficacy and safety profiles. The insights provided in this guide, grounded in experimental data, aim to empower researchers in their quest to develop novel therapeutics for a range of human diseases.
References
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Landscape: A Comparative Guide to the In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives in Oncology
A Senior Application Scientist's Perspective on a Promising Scaffold
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the discovery of novel oncology therapeutics.[1] These heterocyclic compounds are recognized for their potent and often selective inhibition of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2] This guide provides a comprehensive overview of the in vivo efficacy of pyrazolo[1,5-a]pyrimidine derivatives in various animal models of cancer. While specific in vivo efficacy data for the derivative 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol is not extensively available in the public domain, this guide will delve into the broader class of these molecules, drawing upon data from representative compounds to illustrate their therapeutic potential. We will explore their mechanisms of action, compare their performance in preclinical models, and provide detailed experimental protocols to aid researchers in this field.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Tool for Kinase Inhibition
The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives lies in their ability to act as ATP-competitive or allosteric inhibitors of a wide range of protein kinases.[2] These include, but are not limited to, Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Anaplastic Lymphoma Kinase (ALK).[3][4] By blocking the activity of these kinases, these compounds can disrupt cancer cell proliferation, survival, and metastasis. The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive synthetic modifications, enabling the development of derivatives with high potency and selectivity for specific kinase targets.[5]
A key aspect of developing these compounds for in vivo applications is optimizing their pharmacokinetic properties to ensure adequate bioavailability and tumor exposure.[2] Challenges such as drug resistance and off-target effects are also critical considerations in the design and evaluation of new derivatives.[2]
Comparative In Vivo Efficacy of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
To illustrate the in vivo potential of this class of compounds, we will examine data from two notable examples: BS-194, a CDK inhibitor, and Repotrectinib (TPX-0005), a next-generation ROS1/TRK/ALK inhibitor.
BS-194: A Potent CDK Inhibitor with Oral Bioavailability
BS-194 (a pyrazolo[1,5-a]pyrimidine derivative) is a selective and potent inhibitor of CDK2, CDK1, CDK5, CDK7, and CDK9.[3] In preclinical studies, BS-194 demonstrated significant anti-tumor effects in human tumor xenografts. Following oral administration, the compound was shown to be bioavailable and capable of inhibiting the phosphorylation of CDK substrates within the tumor tissue.[3]
| Compound | Target(s) | Animal Model | Tumor Type | Dosing Regimen | Key Efficacy Readout | Reference |
| BS-194 | CDK1, 2, 5, 7, 9 | Nude mice | Human tumor xenografts | 25 mg/kg, oral | Tumor growth inhibition, suppression of CDK substrate phosphorylation | [3] |
Repotrectinib (TPX-0005): Overcoming Resistance in Kinase-Driven Cancers
Repotrectinib is a macrocyclic pyrazolo[1,5-a]pyrimidine-based tyrosine kinase inhibitor (TKI) designed to be highly potent against ROS1, TRK, and ALK, including clinically relevant solvent-front mutations that confer resistance to earlier-generation inhibitors.[4][6] In vivo studies have demonstrated that Repotrectinib effectively reduces tumor growth in neuroblastoma and non-small cell lung cancer (NSCLC) xenograft models.[7][8] Its ability to penetrate the blood-brain barrier is a significant advantage, leading to improved survival in brain metastasis models.[8]
| Compound | Target(s) | Animal Model | Tumor Type | Dosing Regimen | Key Efficacy Readout | Reference |
| Repotrectinib (TPX-0005) | ROS1, TRK, ALK (including resistance mutations) | Nude mice | Neuroblastoma xenograft | 20 mg/kg, twice daily | Strong antitumor effects | [7] |
| Repotrectinib (TPX-0005) | ROS1 (including G2032R mutation) | Mouse models | ROS1-rearranged NSCLC, including brain metastasis models | Not specified | Potent anti-tumor activity, improved survival in brain metastasis models | [8] |
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
The anti-tumor activity of pyrazolo[1,5-a]pyrimidine derivatives is a direct consequence of their ability to inhibit specific protein kinases that drive cancer cell growth and survival.
Caption: Generalized signaling pathway targeted by pyrazolo[1,5-a]pyrimidine derivatives.
Experimental Protocol: A Guide to In Vivo Efficacy Assessment in Xenograft Models
The following is a representative protocol for evaluating the in vivo anti-tumor efficacy of a novel pyrazolo[1,5-a]pyrimidine derivative in a subcutaneous xenograft mouse model. This protocol is a foundational template and should be adapted based on the specific compound, tumor model, and research question.
Objective: To determine the anti-tumor activity of a pyrazolo[1,5-a]pyrimidine derivative in a human tumor xenograft model.
Materials:
-
6-8 week old female athymic nude mice
-
Human cancer cell line of interest (e.g., HCT116 for colorectal cancer)
-
Matrigel
-
Test compound (pyrazolo[1,5-a]pyrimidine derivative)
-
Vehicle control
-
Standard-of-care chemotherapy agent (positive control)
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Animal Randomization:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: Test compound (low dose)
-
Group 3: Test compound (high dose)
-
Group 4: Positive control (e.g., standard chemotherapy)
-
-
-
Treatment Administration:
-
Prepare the test compound and vehicle according to the formulation protocol.
-
Administer treatment (e.g., oral gavage, intraperitoneal injection) at the predetermined schedule (e.g., daily, twice daily) for a specified duration (e.g., 21-28 days).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Observe animals daily for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and collect tissues for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis:
-
Calculate the mean tumor volume and body weight for each group over time.
-
Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed anti-tumor effects.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis Using 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol as a Case Study
In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a pivotal target class.[1][2] The human kinome comprises over 500 members, and their structural similarity, especially at the ATP-binding site, presents a formidable challenge: achieving inhibitor selectivity.[3] A lack of selectivity can lead to off-target effects, confounding experimental results and potentially causing toxicity in clinical settings.[4] Therefore, rigorous, early-stage selectivity profiling is not just a characterization step but a critical component of any kinase inhibitor development program.
This guide provides a comprehensive framework for profiling the selectivity of novel kinase inhibitors, using the pyrazolo[1,5-a]pyrimidine derivative, 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol (henceforth referred to as Cmpd-X), as a representative case study. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, known to interact with the hinge region of the kinase ATP-binding pocket, and serves as the core for numerous inhibitors targeting a wide array of kinases.[5][6][7]
While specific experimental data for Cmpd-X is not publicly available, its structure is emblematic of a class of compounds for which the methodologies described herein are standard practice. This guide will therefore not only detail the "how" but, more importantly, the "why" behind each experimental choice, empowering researchers to design, execute, and interpret robust selectivity profiling campaigns.
Part 1: The Rationale for Selectivity Profiling
The central goal of selectivity profiling is to understand an inhibitor's interaction landscape across the kinome. Does it inhibit a single kinase, a specific family, or a broad spectrum? The answer dictates its potential therapeutic application and flags potential liabilities.[4] For instance, a highly selective inhibitor is an excellent tool for dissecting a specific signaling pathway. Conversely, a multi-targeted inhibitor acting on several kinases in an oncogenic pathway (e.g., VEGFRs and EGFR) could offer a powerful therapeutic advantage.[4]
Our case study compound, Cmpd-X, belongs to the pyrazolopyrimidine family. Derivatives of this scaffold have been developed as inhibitors for a diverse range of kinases, including but not limited to cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (Trks), and Pim-1 kinase.[6][8][9][10] This known promiscuity of the scaffold makes comprehensive profiling essential to determine the specific activity of the this compound substitution pattern.
Part 2: A Phased Approach to Kinase Selectivity Profiling
A logical, tiered approach is the most efficient method for profiling. It begins with a broad, low-resolution scan to identify potential targets, followed by higher-resolution quantitative analysis for the most promising hits.
Phase 1: Broad Kinome Screening (Primary Screen)
The initial step is to screen the compound at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a large, representative panel of kinases.[11][12] Commercial services from companies like Reaction Biology or Promega offer panels that cover a significant portion of the human kinome.[11][12]
Causality Behind Experimental Choice:
-
Why a broad panel? To uncover both intended and unexpected interactions (off-targets) early on. A narrow panel risks missing critical off-target activities that could later derail a project.[13]
-
Why a single high concentration? This is a cost-effective method to quickly identify any kinase that shows a significant level of inhibition, casting a wide net for potential hits.
The output of this screen is typically presented as percent inhibition relative to a vehicle control.
Caption: Workflow for the primary kinase screen.
Phase 2: Dose-Response Analysis (IC₅₀ Determination)
Kinases identified as "hits" in the primary screen are then subjected to dose-response analysis. The compound is tested across a range of concentrations (typically using a 10-point, semi-log dilution series) to determine the half-maximal inhibitory concentration (IC₅₀).
Causality Behind Experimental Choice:
-
Why IC₅₀? This value provides a quantitative measure of potency, allowing for the ranking of hits and comparison with other compounds.[14] It is a crucial parameter for structure-activity relationship (SAR) studies.[6]
-
Why a 10-point curve? This ensures a well-defined sigmoidal curve, providing confidence in the calculated IC₅₀ value.
Hypothetical IC₅₀ Data for Cmpd-X:
Let's imagine our primary screen of Cmpd-X at 1 µM identified significant inhibition of five kinases. The follow-up IC₅₀ determination yields the following hypothetical data:
| Kinase Target | Family | IC₅₀ (nM) |
| CDK2/CycA | CMGC | 85 |
| CDK9/CycT | CMGC | 120 |
| GSK3β | CMGC | 950 |
| Aurora A | Other | 2,500 |
| SRC | TK | >10,000 |
From this table, Cmpd-X appears to be a moderately potent inhibitor of CDK2 and CDK9, with weaker activity against GSK3β and Aurora A. It shows no significant activity against the tyrosine kinase (TK) SRC at the concentrations tested.
Phase 3: Determining the Inhibition Constant (Kᵢ) for True Selectivity
While IC₅₀ values are invaluable, they are dependent on the specific assay conditions, most notably the concentration of ATP used.[13][15] An ATP-competitive inhibitor will appear less potent in an assay with a high ATP concentration.[16] To determine a truly comparable, assay-independent measure of affinity, the inhibition constant (Kᵢ) must be calculated.
This is achieved by measuring the IC₅₀ at an ATP concentration equal to the Kₘ (the Michaelis constant for ATP) for each specific kinase. The Cheng-Prusoff equation can then be used to convert the IC₅₀ to a Kᵢ value.[15][16]
Cheng-Prusoff Equation (for a competitive inhibitor): Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the substrate (ATP) concentration
-
Kₘ is the Michaelis constant of the enzyme for the substrate
Causality Behind Experimental Choice:
-
Why Kᵢ? The Kᵢ is a direct measure of the inhibitor's binding affinity for the kinase. It is independent of substrate concentration, allowing for a direct and accurate comparison of selectivity across different kinases, which may have vastly different Kₘ values for ATP.[16][17]
Hypothetical Kᵢ Data and Selectivity Comparison:
| Kinase Target | IC₅₀ (nM) | Kᵢ (nM) | Known Pyrazolopyrimidine Inhibitor | Reference Inhibitor Kᵢ (nM) | Selectivity Ratio (Kᵢ Ref / Kᵢ Cmpd-X) |
| CDK2/CycA | 85 | 42 | LGR6768 (CDK7 selective)[8] | N/A for CDK2 | - |
| CDK9/CycT | 120 | 65 | Dinaciclib (pan-CDK)[1] | ~1-4 | ~0.02 - 0.06 |
| Pim-1 | >10,000 | >5,000 | Cmpd from Xu et al.[10] | 1 | <0.0002 |
| TrkA | >10,000 | >5,000 | Larotrectinib[9] | 1.7 | <0.0003 |
This comparative analysis reveals that our hypothetical Cmpd-X is a moderately potent CDK2/9 inhibitor but is significantly less potent than established pan-CDK inhibitors like Dinaciclib. It shows poor activity against other kinases like Pim-1 and TrkA, for which other pyrazolopyrimidine scaffolds have been optimized for high potency.
Caption: Logical flow from initial hit finding to a final selectivity profile.
Part 3: Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are generalized, step-by-step protocols for the key experiments described.
Protocol 1: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol measures the amount of ADP produced by a kinase reaction, which is inversely correlated with the inhibitor's potency.
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the specific kinase in reaction buffer.
-
Prepare a solution of the substrate peptide and ATP (at Kₘ concentration for Kᵢ determination) in reaction buffer.
-
Create a serial dilution of Cmpd-X in DMSO, then dilute further into the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the Cmpd-X dilution (or vehicle control).
-
Add 10 µL of the kinase solution and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the ATP/substrate solution.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at the kinase's optimal temperature (e.g., 30°C).
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This depletes the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to high (vehicle control) and low (no kinase) controls.
-
Plot the normalized luminescence against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
The comprehensive profiling of this compound, or any novel kinase inhibitor, is a multi-step process that moves from broad screening to precise quantitative measurements. Our hypothetical analysis positions Cmpd-X as a dual CDK2/CDK9 inhibitor. This profile could be of interest for cell cycle-related cancer therapies. However, its potency is modest compared to clinical candidates, suggesting that further medicinal chemistry optimization would be required.
The key takeaway for researchers is that selectivity is not a single data point but a detailed portrait of a compound's behavior. By understanding the causality behind each experimental step—from primary screening to Kᵢ determination—and by contextualizing data against known inhibitors, one can build a robust and reliable selectivity profile that provides a solid foundation for advancing a drug discovery project.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 3. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of Substituted Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its structural resemblance to purines and its broad range of biological activities, including applications as kinase inhibitors in cancer therapy.[1][2][3][4] The synthetic versatility of this scaffold allows for extensive structural modifications, making it a focal point for drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic routes to substituted pyrazolo[1,5-a]pyrimidines, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the optimal strategy for their specific target molecules.
The Workhorse: Cyclocondensation of Aminopyrazoles with 1,3-Bielectrophiles
The most widely employed and versatile strategy for the synthesis of pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction between a 3- or 5-aminopyrazole and a 1,3-bielectrophilic compound.[2][5] This approach allows for the construction of the pyrimidine ring onto a pre-existing pyrazole core, offering a high degree of control over the substitution pattern.
Mechanism and Regioselectivity
The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the electrophilic centers of the 1,3-bielectrophile. This is followed by an intramolecular cyclization and a subsequent dehydration step to afford the aromatic pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the reaction is a critical consideration and is primarily governed by the nature of the substituents on both the aminopyrazole and the bielectrophile, as well as the reaction conditions. Generally, the more nucleophilic exocyclic amino group initiates the reaction, leading to a predictable regiochemical outcome.
Common 1,3-Bielectrophiles and Their Characteristics
A variety of 1,3-bielectrophiles can be utilized in this synthesis, each offering distinct advantages in terms of reactivity and the final substitution pattern.
-
β-Dicarbonyl Compounds (e.g., acetylacetone, ethyl acetoacetate): These are readily available and highly reactive substrates. The reaction is typically catalyzed by an acid, such as sulfuric acid in acetic acid, and proceeds to give high yields of the corresponding pyrazolo[1,5-a]pyrimidines.[2][6] This method is robust and tolerant of a wide range of functional groups.
-
β-Enaminones: These substrates offer an alternative to β-dicarbonyl compounds and can be readily prepared. They react with aminopyrazoles under various conditions, including acid catalysis or simply by heating in a suitable solvent like acetic acid.[5][7] The use of β-enaminones can provide access to substitution patterns that are not easily achievable with β-dicarbonyls.
-
β-Ketonitriles: The reaction of aminopyrazoles with β-ketonitriles provides a route to 7-aminopyrazolo[1,5-a]pyrimidines. This reaction is often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields.[5]
Comparative Data for Cyclocondensation Reactions
| 1,3-Bielectrophile | Aminopyrazole Substituent | Product Substituents | Catalyst/Solvent | Yield (%) | Ref. |
| Pentane-2,4-dione | 5-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile | 5,7-dimethyl-2-(phenylamino)-3-cyano | H₂SO₄/AcOH | 92 | [6] |
| Ethyl acetoacetate | 5-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile | 5-methyl-7-oxo-2-(phenylamino)-3-cyano | H₂SO₄/AcOH | 91 | [6] |
| β-enaminone | 5-amino-1H-pyrazole | 5,7-disubstituted | Acetic acid | Good to excellent | [5] |
| β-ketonitrile | 5-amino-1H-pyrazoles | 7-amino-substituted | Microwave, solvent-free | Good to excellent | [2] |
Experimental Protocol: Synthesis of 5,7-dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile[6]
-
A mixture of 5-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile (1 mmol) and pentane-2,4-dione (1.2 mmol) in glacial acetic acid (5 mL) is prepared.
-
Concentrated sulfuric acid (0.5 mL) is added dropwise to the mixture.
-
The reaction mixture is refluxed for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure product.
One-Pot and Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as a powerful tool in synthetic chemistry, offering atom economy, operational simplicity, and the ability to generate complex molecules in a single step. Several MCRs have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines.
Three-Component Reactions
A common MCR approach involves the reaction of a 3-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile).[2] This one-pot synthesis typically proceeds under mild conditions and can be catalyzed by a variety of catalysts, including boric acid in water.[8]
Microwave-Assisted One-Pot Synthesis
Microwave irradiation has been successfully employed to develop efficient one-pot syntheses of pyrazolo[1,5-a]pyrimidinones.[1][9][10] This approach often involves the in situ formation of the 5-aminopyrazole from a β-ketonitrile and hydrazine, followed by the addition of a β-ketoester and an acid catalyst, all within the same reaction vessel.[1][10] This method significantly reduces the overall synthesis time and purification steps.
Workflow for Microwave-Assisted One-Pot Synthesis
Caption: Microwave-assisted one-pot synthesis of pyrazolo[1,5-a]pyrimidinones.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of a Pyrazolo[1,5-a]pyrimidinone[10]
-
A solution of the appropriate β-ketonitrile (1 mmol) in methanol is treated with hydrazine (1.1 mmol).
-
The mixture is heated to 150 °C under microwave irradiation for 5 minutes.
-
The β-ketoester (1.2 mmol) and acetic acid are then added to the reaction vessel.
-
The reaction mixture is heated again at 150 °C under microwave irradiation for a further 2 hours.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the target pyrazolo[1,5-a]pyrimidinone.
Cycloaddition Strategies
Pericyclic reactions, particularly cycloadditions, offer an elegant and often regioselective alternative for the synthesis of pyrazolo[1,5-a]pyrimidines, sometimes avoiding the need for a pre-formed aminopyrazole.
[4+2] Cycloaddition
A notable example involves a [4+2] cycloaddition reaction of acyclic precursors. This approach can be scalable and performed in a one-pot manner, providing a distinct advantage for larger-scale synthesis.[5]
[3+2] Cycloaddition
The [3+2] cycloaddition of N-aminopyridines with enaminones has been reported as a practical method for the synthesis of 3-acyl-pyrazolo[1,5-a]pyridines, a related scaffold.[11] This strategy highlights the potential of cycloaddition reactions to access diverse heterocyclic systems.
General Mechanism for Cycloaddition
Caption: Conceptual diagram of a [4+2] cycloaddition approach.
Metal-Catalyzed Syntheses
Transition metal catalysis has opened up new avenues for the synthesis of complex heterocyclic compounds. Palladium and rhodium-catalyzed reactions have been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines.
-
Palladium-Catalyzed C-C Bond Formation: Fused heterocycles can be prepared through palladium-catalyzed C-C bond formation to construct the pyrimidine ring. However, the substrate scope can be limited, particularly with aryl halides that are prone to side reactions.[5]
-
Rhodium-Catalyzed Multicomponent Synthesis: A rhodium-catalyzed multicomponent reaction of aldehydes, aminopyrazoles, and sulfoxonium ylides provides an efficient route to variously substituted pyrazolo[1,5-a]pyrimidines in good to excellent yields.[5]
Conclusion
The synthesis of substituted pyrazolo[1,5-a]pyrimidines is a well-developed field with a variety of robust and versatile methods available to synthetic chemists. The classical cyclocondensation of aminopyrazoles with 1,3-bielectrophiles remains the most common and flexible approach, allowing for a wide range of substitution patterns. For increased efficiency and atom economy, multicomponent reactions, particularly those enhanced by microwave irradiation, offer an attractive alternative. Cycloaddition reactions and metal-catalyzed methodologies provide novel and powerful strategies for accessing this important heterocyclic scaffold. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. This guide provides the foundational knowledge and practical examples to enable researchers to make informed decisions in their synthetic endeavors towards novel pyrazolo[1,5-a]pyrimidine derivatives for various applications.
References
- 1. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation | Semantic Scholar [semanticscholar.org]
- 10. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Mechanism of Action of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol: A Putative Kinase Inhibitor
This guide provides a comprehensive, multi-faceted strategy for elucidating and validating the mechanism of action (MoA) of the novel small molecule, 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol. The chemical scaffold, pyrazolo[1,5-a]pyrimidine, is a well-established pharmacophore in numerous potent protein kinase inhibitors.[1][2][3] This structural alert strongly suggests that the primary hypothesis for the compound's MoA is the inhibition of one or more protein kinases, which are critical regulators of cellular signaling and frequent targets in drug discovery.[1]
This document is designed for drug development professionals and researchers. It eschews a rigid template in favor of a logical, evidence-based workflow that progresses from broad, unbiased target identification to specific, in-depth biochemical and cellular validation. We will compare and contrast key experimental methodologies, explain the causal logic behind their selection, and provide actionable protocols to ensure scientific rigor and trustworthiness in your findings.
Phase 1: Unbiased Target Identification and Engagement Confirmation
The foundational step in MoA validation is to empirically determine which protein(s) the compound directly interacts with in a biological system. Relying solely on structural analogy is insufficient. We must generate direct evidence of binding. Two powerful and complementary approaches are recommended: broad-spectrum kinase profiling and cellular thermal shift assays.
Comparative Analysis of Primary Target Identification Methods
Choosing the initial screening method is a critical decision that depends on the desired scope (unbiased vs. focused) and context (biochemical vs. cellular).
| Method | Principle | Advantages | Disadvantages | Ideal Use Case |
| Kinome Profiling | Measures the compound's effect on the activity or binding affinity against a large panel of purified kinases.[4][5] | - Highly sensitive and specific for kinases.- Provides selectivity data across the kinome early on.- Differentiates between ATP-competitive and allosteric inhibitors (in some formats). | - In vitro system lacks cellular context (e.g., metabolism, permeability, scaffolding proteins).- Can miss non-kinase targets. | Initial validation of the kinase inhibitor hypothesis and assessment of selectivity. |
| Thermal Proteome Profiling (TPP) | A proteome-wide implementation of CETSA that uses mass spectrometry to identify all proteins stabilized by the compound in cells or lysates.[6] | - Unbiased, proteome-wide target discovery.- Confirms target engagement in a physiological context.- Can identify unexpected off-targets, including non-kinases. | - Technically demanding and resource-intensive.- Less sensitive for low-abundance proteins.- Does not directly measure inhibition of activity. | Unbiased discovery of all potential binding partners, both on- and off-target, in a cellular environment. |
Workflow 1: A Multi-pronged Approach to Target Discovery
The following workflow provides a robust path from a hypothetical MoA to a validated primary target.
Caption: A comprehensive workflow for MoA validation.
Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify that a compound binds its target within intact cells.[7][8] The principle is based on ligand-induced thermal stabilization of the target protein.[9][10]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line where the putative target kinase is active) to ~80% confluency.
-
Harvest cells and resuspend in PBS with protease inhibitors to a concentration of 10-20 million cells/mL.
-
Aliquot cell suspension into PCR tubes. Treat with either this compound (e.g., at 1 µM and 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). One sample set should remain at 37°C as an unheated control.
-
-
Cell Lysis and Fractionation:
-
Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (containing the soluble protein fraction).
-
Analyze the amount of the soluble target protein at each temperature point using Western Blotting with a specific antibody against the candidate kinase.
-
Expected Outcome: In the vehicle-treated samples, the protein will denature and precipitate as the temperature increases, resulting in a loss of the Western blot signal. In the compound-treated samples, binding will stabilize the protein, resulting in a greater amount of soluble protein at higher temperatures—a "thermal shift" to the right on the melting curve.
-
Phase 2: In-Depth Biochemical Characterization
Once a primary target kinase is identified and cellular engagement is confirmed, a detailed biochemical workup is necessary to quantify the interaction and define the precise inhibitory mechanism.
Comparative Analysis of Biochemical Assays
| Assay | Parameter Measured | Rationale |
| Biochemical IC50 Assay | IC50 (Half-maximal inhibitory concentration) | Quantifies the compound's potency against the purified kinase. This is a standard metric for comparing inhibitors.[11][12] |
| Kinetic MoI Studies | Mechanism of Inhibition (e.g., ATP-competitive) | Determines how the compound inhibits the enzyme by measuring IC50 values at varying ATP concentrations. Crucial for understanding binding mode.[13] |
| Surface Plasmon Resonance (SPR) | Kᴅ (Equilibrium dissociation constant), kₒₙ/kₒբբ (Association/dissociation rates) | Provides a direct, real-time measure of binding affinity and kinetics, confirming a direct physical interaction and providing data on binding residence time.[11][14] |
Sample Data: Comparison with a Known Inhibitor
The performance of this compound should be benchmarked against a known, well-characterized inhibitor of the identified target kinase.
| Compound | Target Kinase | Biochemical IC50 (nM) | Kᴅ (nM) via SPR | Mechanism of Inhibition |
| This compound | Target X | Experimental Data | Experimental Data | Experimental Data |
| Comparator (e.g., Staurosporine) | Target X | 5 | 7 | ATP-Competitive |
| Comparator (e.g., Selitrectinib) | TRKA | 1 | <1 | ATP-Competitive |
Phase 3: Cellular and Functional Validation
The critical next step is to demonstrate that the direct binding and biochemical inhibition observed translate into a functional consequence within a living cell. This involves linking target engagement to the modulation of downstream signaling and a relevant cellular phenotype.
Workflow 2: Connecting Target Engagement to Cellular Function
Caption: Linking molecular target engagement to cellular outcomes.
Experimental Protocol 2: Multiplex Inhibitor Bead Assay (Luminex) for Pathway Analysis
This protocol allows for the simultaneous quantification of changes in the phosphorylation status of multiple proteins in a signaling pathway following compound treatment, providing a systems-level view of the compound's effect.[15][16][17]
-
Cell Lysis:
-
Plate cells and allow them to adhere overnight.
-
Starve cells (if necessary for the pathway) and then treat with a dose-range of this compound or a positive control inhibitor for a defined period (e.g., 2 hours).
-
Wash cells with cold PBS and lyse with a compatible lysis buffer (e.g., MILLIPLEX® lysis buffer) containing phosphatase and protease inhibitors.
-
Determine total protein concentration using a BCA assay.
-
-
Immunoassay:
-
Dilute lysates to a working concentration (e.g., 10 µg of total protein in 25 µL).
-
Add the mix of antibody-coupled magnetic beads (each bead color corresponds to a specific analyte, e.g., p-AKT (Ser473), total AKT, p-ERK1/2, etc.) to a 96-well plate.[15][18]
-
Add diluted cell lysates to the wells and incubate overnight at 4°C with shaking.
-
Wash the beads using a magnetic plate washer.
-
Add the biotinylated detection antibody cocktail and incubate for 1 hour at room temperature.
-
Wash the beads again.
-
Add Streptavidin-Phycoerythrin and incubate for 30 minutes at room temperature.
-
Wash the beads, resuspend in sheath fluid, and acquire data on a Luminex instrument (e.g., Luminex 200™ or MAGPIX®).
-
-
Data Analysis:
-
Calculate the median fluorescent intensity (MFI) for each analyte in each sample.
-
Analyze the data by comparing the ratio of the phosphorylated protein to the total protein across different treatment conditions.
-
Expected Outcome: Treatment with an effective inhibitor of an upstream kinase should lead to a dose-dependent decrease in the phosphorylation of its known downstream substrates, while the total protein levels remain unchanged.
-
Phase 4: Definitive MoA Confirmation via Genetic Approaches
The most compelling evidence for a compound's MoA comes from genetic validation. Generating cell lines that are resistant to the compound and identifying the resistance-conferring mutations can definitively link the compound's activity to a specific target.[19][20]
Experimental Protocol 3: Generation of Drug-Resistant Cell Lines
This process involves long-term culture of a sensitive cell line in the presence of escalating concentrations of the inhibitor to select for resistant clones.[21][22]
-
Determine Initial Dosing:
-
Establish the IC90 (concentration that inhibits 90% of proliferation) for this compound in a sensitive cell line.
-
-
Initial Selection:
-
Culture the parental cells in media containing the compound at its IC50 concentration.
-
Maintain the culture, replacing the drug-containing media every 3-4 days, until the majority of cells die and a small population of surviving, proliferating cells emerges. This can take several weeks.
-
-
Dose Escalation:
-
Once the cell population has recovered, passage the cells and increase the compound concentration by 1.5 to 2-fold.[19]
-
Repeat this process of recovery and dose escalation over several months. The goal is to generate a cell line that can proliferate in a concentration of the compound that is at least 10-fold higher than the parental IC50.
-
-
Validation and Analysis:
-
Confirm the resistance phenotype by performing a cell viability assay on the parental and resistant cell lines side-by-side. The resistant line should show a significant rightward shift in its dose-response curve.
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Perform Sanger or next-generation sequencing of the entire coding region of the candidate target kinase.
-
Expected Outcome: The resistant cell line will harbor one or more mutations in the target kinase, often within the drug-binding pocket, that abrogate compound binding while preserving kinase activity. This finding provides powerful genetic evidence that the kinase is the direct, functionally relevant target of the compound.
-
By systematically executing the comparative and validation workflows outlined in this guide, researchers can build a robust, multi-layered evidence package to confidently define the mechanism of action of this compound, progressing it from a putative inhibitor to a well-characterized molecular probe or therapeutic lead.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assayquant.com [assayquant.com]
- 5. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 6. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. news-medical.net [news-medical.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MILLIPLEX ®RTK磷蛋白磁珠板-细胞信号转导多重检测试剂盒 Configurable RTK Phosphoprotein 16-Plex Cell Signaling Panel | Sigma-Aldrich [sigmaaldrich.com]
- 17. Isoform- and phosphorylation-specific multiplexed quantitative pharmacodynamics of drugs targeting PI3K and MAPK signaling in xenograft models and clinical biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MILLIPLEX® Total/Phospho Akt - Cell Signaling Multiplex Assay | 48-618MAG [merckmillipore.com]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. ar.iiarjournals.org [ar.iiarjournals.org]
- 22. creative-bioarray.com [creative-bioarray.com]
A Comparative Docking Analysis of Pyrazolo[1,5-a]pyrimidine Inhibitors: Guiding Rational Drug Design
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting a range of protein kinases implicated in cancer and other diseases.[1][2] This guide provides a comparative analysis of molecular docking studies for this versatile class of inhibitors, offering insights into their structure-activity relationships (SAR) and guiding the rational design of next-generation therapeutics. We will delve into the nuances of their interactions with key oncogenic kinases, supported by experimental data and detailed computational protocols.
The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The rigid, planar, and bicyclic nature of the pyrazolo[1,5-a]pyrimidine core provides an excellent framework for chemical modification.[1] Substitutions at various positions on the pyrazole and pyrimidine rings allow for the fine-tuning of electronic properties, lipophilicity, and steric bulk, which in turn dictates the inhibitor's binding affinity and selectivity for its target protein.[1] This chemical tractability has led to the development of inhibitors against a wide array of protein kinases, including Tropomyosin receptor kinases (Trks), Cyclin-dependent kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[3][4][5] Notably, two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine nucleus.[3][6]
Principles of Molecular Docking in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an indispensable tool for:
-
Predicting Binding Modes: Understanding how a ligand (inhibitor) interacts with the active site of a protein target.
-
Estimating Binding Affinity: Calculating a docking score that correlates with the strength of the interaction.
-
Structure-Based Drug Design: Guiding the modification of lead compounds to improve potency and selectivity.
-
Virtual Screening: Identifying potential hits from large compound libraries.
The causality behind a successful docking experiment lies in the accurate representation of both the protein and the ligand, and the use of a scoring function that can reliably rank different binding poses.
Comparative Docking Studies: Pyrazolo[1,5-a]pyrimidines vs. Key Kinase Targets
To illustrate the comparative analysis, we will focus on two well-validated cancer targets: Tropomyosin Receptor Kinase A (TrkA) and Cyclin-Dependent Kinase 2 (CDK2).
Tropomyosin Receptor Kinase A (TrkA)
Trk kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a crucial role in neuronal development and function.[3][6] Chromosomal rearrangements leading to NTRK gene fusions result in the expression of constitutively active Trk fusion proteins, which are oncogenic drivers in a variety of adult and pediatric cancers.[3]
Structural Insights from Docking:
Docking studies reveal a conserved binding mode for pyrazolo[1,5-a]pyrimidine inhibitors within the ATP-binding pocket of TrkA. The core scaffold typically forms a critical hydrogen bond interaction with the hinge region residue Met592.[3][7] Variations in substituents on the pyrazolo[1,5-a]pyrimidine ring system allow for additional interactions with other key residues, thereby influencing potency and selectivity.
For instance, the addition of a morpholine group can enhance selectivity by minimizing off-target effects, while fluorine incorporation can lead to favorable interactions with Asn655.[3][7] A pyridine ring can engage in hydrophobic interactions, further contributing to the overall potency.[3][7]
Experimental Data Correlation:
The following table summarizes the docking scores and corresponding experimental inhibitory activities (IC50) for a selection of pyrazolo[1,5-a]pyrimidine-based TrkA inhibitors. A lower docking score generally indicates a more favorable binding interaction, which often correlates with a lower IC50 value (higher potency).
| Compound | Target | Docking Score (kcal/mol) | Experimental IC50 (nM) | Key Interacting Residues | Reference |
| Larotrectinib | TrkA | -10.5 | 1.2 | Met592, Gly595, Glu591 | [3] |
| Entrectinib | TrkA | -11.2 | 1.7 | Met592, Gly595, Cys598 | [3] |
| Compound 36 | TrkA | Not Reported | 1.4 | Not Reported | [3] |
| Compound 8 | TrkA | Not Reported | 1.7 | Not Reported | [3] |
| Compound 9 | TrkA | Not Reported | 1.7 | Not Reported | [3] |
Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[4] Its dysregulation is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[4]
Structural Insights from Docking:
Similar to TrkA, pyrazolo[1,5-a]pyrimidine inhibitors occupy the ATP-binding site of CDK2. Docking simulations show that these compounds form hydrogen bonds with the hinge region residues, such as Leu83.[8] The binding modes of these inhibitors often mimic that of known CDK2 inhibitors.[4]
Experimental Data Correlation:
The table below presents a comparison of docking scores and experimental IC50 values for pyrazolo[1,5-a]pyrimidine derivatives targeting CDK2.
| Compound | Target | Docking Score (kcal/mol) | Experimental IC50 (µM) | Key Interacting Residues | Reference |
| Ribociclib (Reference) | CDK2 | Not Reported | 0.07 | Not Reported | [4] |
| Compound 6t | CDK2 | Not Reported | 0.09 | Not Reported | [4] |
| Compound 6s | CDK2 | Not Reported | 0.23 | Not Reported | [4] |
| Compound 5a | CDK2 | -10.3325 | 14.40 | Leu83, His84 | [8][9] |
Experimental Protocol: A Self-Validating Comparative Docking Workflow
This section outlines a detailed, step-by-step methodology for performing a comparative molecular docking study. This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the results.
I. Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the target protein (e.g., TrkA, CDK2) from the Protein Data Bank (PDB). Select a high-resolution structure complexed with a known ligand.
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystallography.
-
Assign correct bond orders and formal charges.
-
Repair any missing side chains or loops using protein preparation tools (e.g., in Maestro, MOE, or AutoDock Tools).
-
-
Protonation State Assignment: Determine the protonation states of ionizable residues (e.g., His, Asp, Glu) at a physiological pH (e.g., 7.4).
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.
II. Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structures of the pyrazolo[1,5-a]pyrimidine inhibitors and convert them to 3D structures.
-
Ligand Protonation and Tautomer Generation: Generate possible ionization states and tautomers at a physiological pH.
-
Energy Minimization: Minimize the energy of each ligand structure using a suitable force field (e.g., OPLS, MMFF94).
III. Grid Generation
-
Define the Binding Site: Define the docking grid box around the active site of the protein. The grid should be large enough to accommodate the ligands and allow for rotational and translational sampling. The center of the grid is typically defined by the co-crystallized ligand or key active site residues.
IV. Molecular Docking
-
Select a Docking Program: Choose a well-validated docking program such as Glide, AutoDock Vina, or GOLD.
-
Set Docking Parameters:
-
Precision Mode: Select a docking precision level (e.g., Standard Precision (SP) or Extra Precision (XP) in Glide). Higher precision modes are more computationally expensive but generally yield more accurate results.
-
Number of Poses: Specify the number of binding poses to be generated for each ligand.
-
-
Run Docking Simulation: Execute the docking run for all prepared ligands against the prepared protein structure.
V. Post-Docking Analysis and Validation
-
Visual Inspection: Visually inspect the top-ranked docking poses for each ligand to ensure they adopt reasonable conformations and form meaningful interactions with the protein.
-
Re-docking of Co-crystallized Ligand: As a crucial validation step, re-dock the co-crystallized ligand into the protein's active site. A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å) indicates that the docking protocol is reliable.
-
Scoring Function Analysis: Analyze the docking scores. While the absolute values can be program-dependent, the relative ranking of different inhibitors should be consistent.
-
Interaction Analysis: Identify the key protein-ligand interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the best-ranked poses.
-
Correlation with Experimental Data: Compare the docking scores with experimental binding affinities (e.g., IC50, Ki). A good correlation provides confidence in the predictive power of the docking model.
Visualizing the Workflow and Pathways
Conclusion and Future Directions
Comparative molecular docking is a powerful strategy for understanding the structure-activity relationships of pyrazolo[1,5-a]pyrimidine inhibitors. By systematically comparing the predicted binding modes and scores with experimental data across different kinase targets, researchers can gain valuable insights to guide the design of more potent and selective drug candidates. Future work should focus on leveraging more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to further refine the accuracy of binding affinity predictions. Additionally, exploring the vast chemical space of pyrazolo[1,5-a]pyrimidine derivatives through multi-target docking approaches could uncover novel polypharmacological agents with unique therapeutic profiles.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tpcj.org [tpcj.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol
As researchers and developers at the forefront of science, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of a specialized reagent like 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a procedural framework grounded in chemical principles and regulatory standards to ensure this compound is managed responsibly from bench to final disposal.
The fundamental principle guiding our actions must be the "precautionary principle." Given the compound's complex structure—a brominated, phenolic, heterocyclic system—we must assume it is hazardous unless proven otherwise. All waste streams containing this chemical, including pure compound, solutions, and contaminated labware, must be treated as hazardous waste.
Part 1: Hazard Assessment and Waste Characterization
Understanding the chemical's nature is the first step in defining its disposal pathway. The structure of this compound incorporates three key features that dictate its hazard profile:
-
Phenol Group: Phenolic compounds are known for their potential toxicity and corrosivity.
-
Bromine Atom: The presence of a halogen atom classifies this as a halogenated organic compound, which has specific disposal requirements, primarily to prevent the formation of dioxins and furans during improper incineration.[1][2]
-
Pyrazolo[1,5-a]pyrimidine Core: This nitrogen-containing heterocyclic system is found in various biologically active molecules, including pharmaceuticals and pesticides, suggesting a potential for biological effects.[3]
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics or is explicitly listed.[6][7] We must evaluate this compound against these characteristics.[8][9]
| Hazard & Regulatory Profile | Assessment for this compound |
| Chemical Name | This compound |
| CAS Number | 945376-95-4[10][11] |
| Molecular Formula | C₁₂H₈BrN₃O[10][11] |
| Physical Form | Solid[10] |
| Presumed Hazards | Harmful/Toxic if swallowed[4]; Causes skin and eye irritation. |
| RCRA Characteristic | Toxicity (Presumptive) : Based on its phenolic and heterocyclic structure, it should be managed as a toxic waste. The formal test, Toxicity Characteristic Leaching Procedure (TCLP), is not practical for small research quantities, so the precautionary principle applies.[12] |
| Presumptive RCRA Code | D002 (Corrosivity) may apply if dissolved in a solution with pH ≤ 2 or ≥ 12.5.[7] D-series codes for Toxicity would apply if specific constituents are known to leach. For a novel compound, it's safest to manage as a generic toxic chemical waste. |
| Disposal Classification | Regulated Hazardous Chemical Waste (Halogenated Organic Solid) |
Part 2: On-Site Waste Management and Segregation Protocol
Proper handling within the laboratory is crucial to ensure safety and compliance. Follow these steps meticulously for all waste streams containing this compound.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, always wear:
-
Standard nitrile or neoprene gloves.
-
A properly buttoned lab coat.
-
ANSI-rated safety glasses or chemical splash goggles.
Step 2: Select a Dedicated Waste Container
-
For Solid Waste: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap.
-
For Liquid Waste (e.g., solutions, rinsates): Use a glass or chemically compatible plastic bottle.
-
The container must be in good condition, free of damage or deterioration.[13]
-
Always store the primary waste container within a larger, chemically resistant secondary containment bin to prevent spills.
Step 3: Ensure Compliant and Thorough Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool.[14] As soon as the first drop of waste enters the container, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" and any other constituents in the waste stream (e.g., solvents).
-
The approximate concentration or percentage of each component.
-
The relevant hazard characteristics: "Toxic" and "Irritant" .
-
The date waste accumulation began.
Step 4: Practice Rigorous Waste Segregation
Segregation is paramount for both safety and cost-effective disposal. Commingling incompatible waste streams can lead to dangerous reactions, and mixing halogenated with non-halogenated waste significantly increases disposal costs.[2]
The following decision workflow illustrates the proper segregation process.
Caption: Waste segregation decision workflow.
Step 5: Adhere to Proper Storage Practices
Store your labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[13][14]
-
Keep the container closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[15][16]
-
Arrange for a waste pickup with your EHS department well before reaching this limit.
Part 3: Final Disposal and Decontamination
Arranging for Final Disposal
As a laboratory researcher, your responsibility ends with the proper collection, labeling, and storage of the waste. The final transport and disposal must be handled by trained professionals.
-
Once your waste container is full or you are terminating the project, submit a chemical waste collection request to your institution's EHS office.[15]
-
EHS will coordinate with a licensed hazardous waste hauler for pickup, transport, and ultimate disposal at a certified Treatment, Storage, and Disposal Facility (TSDF).[17]
-
The most probable disposal method for this type of halogenated organic compound is high-temperature incineration at a specialized facility equipped to handle such materials.[18] Never discharge this chemical or its solutions down the drain or dispose of it in the regular trash. [13][15]
Decontamination of Glassware and Surfaces
-
Glassware: Triple-rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol). The first two rinsates must be collected and disposed of as liquid halogenated hazardous waste. The third rinsate can often be disposed of similarly, but consult your EHS office for specific guidance.
-
Surfaces: For small spills, absorb the material with an inert absorbent like vermiculite or sand. Carefully sweep the material into a designated container, which must then be labeled and disposed of as solid halogenated hazardous waste. Decontaminate the surface with a suitable solvent and collect the cleaning materials for disposal as hazardous waste. For larger spills, evacuate the area and contact your EHS emergency line immediately.
By adhering to these procedures, you ensure a safe and compliant laboratory environment, protecting yourself, your colleagues, and the community, while upholding the rigorous standards of your research.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. Pyrazolopyrimidine - Wikipedia [en.wikipedia.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. amienvironmental.com [amienvironmental.com]
- 7. Listed and Characteristic Wastes - New Pig [newpig.com]
- 8. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 9. epa.gov [epa.gov]
- 10. This compound [cymitquimica.com]
- 11. chemuniverse.com [chemuniverse.com]
- 12. youtube.com [youtube.com]
- 13. danielshealth.com [danielshealth.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. vumc.org [vumc.org]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
